molecular formula C13H12BClO3 B572366 (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-67-4

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Cat. No.: B572366
CAS No.: 1256358-67-4
M. Wt: 262.496
InChI Key: BQZSATLDHKVMHT-UHFFFAOYSA-N
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Description

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a specialized aryl boronic acid derivative designed for advanced research and development, particularly in pharmaceutical chemistry and materials science. Its primary research value lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for constructing carbon-carbon bonds in organic synthesis . This capability allows researchers to efficiently create complex biaryl structures, which are common scaffolds in many active pharmaceutical ingredients (APIs) and organic electronic materials . The integration of the 2-chlorophenoxymethyl substituent on the boronic acid-bearing ring introduces steric and electronic modulation, which can be strategically exploited to influence the compound's reactivity in cross-coupling reactions and the physicochemical properties of the resulting molecules . In medicinal chemistry, boronic acids are recognized as valuable bioisosteres and have demonstrated diverse biological activities, including serving as protease inhibitors . This compound is strictly intended for research applications in laboratory settings. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[3-[(2-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZSATLDHKVMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=CC=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681339
Record name {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid
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Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-67-4
Record name Boronic acid, B-[3-[(2-chlorophenoxy)methyl]phenyl]-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structure elucidation of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This arylboronic acid is a molecule of significant interest in medicinal chemistry, embodying a structural motif with potential applications in the development of novel therapeutics.[1][2][3][4] The elucidation of its precise chemical structure is a critical first step in understanding its reactivity, and potential as a building block in drug discovery.[5][6][7]

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids are indispensable tools in contemporary organic synthesis and medicinal chemistry.[3] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] Beyond their role as synthetic intermediates, the boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, including the proteasome inhibitors bortezomib and ixazomib, used in cancer therapy, and vaborbactam, a β-lactamase inhibitor.[1] The unique ability of the boron atom to form reversible covalent bonds with diols is central to their biological activity and applications in chemical sensors. The subject of this guide, this compound, combines the versatile boronic acid moiety with a flexible ether linkage and a chlorinated aromatic ring, features that offer a rich scaffold for exploring structure-activity relationships in drug design.

Part 1: Synthesis Pathway and Rationale

A robust understanding of a molecule's synthesis is foundational to its structural elucidation. A plausible and efficient synthesis of this compound is proposed to proceed via a two-step route, commencing with the commercially available (3-(bromomethyl)phenyl)boronic acid pinacol ester. The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability and preventing self-condensation reactions.[8]

The proposed synthetic pathway is as follows:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection Intermediate_1 (3-(bromomethyl)phenyl)boronic acid pinacol ester Product_1 This compound pinacol ester Intermediate_1->Product_1 K2CO3, Acetone, Reflux Reagent_1 2-Chlorophenol Reagent_1->Product_1 Product_2 This compound Product_1->Product_2 Acidic Hydrolysis (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of this compound pinacol ester

  • To a solution of (3-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 eq) in acetone, add 2-chlorophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pinacol ester.

Step 2: Synthesis of this compound

  • Dissolve the purified pinacol ester from Step 1 in a mixture of acetone and 1 M hydrochloric acid.

  • Stir the solution at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product as a white solid.

Part 2: A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the molecular structure of this compound requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.

¹H NMR Spectroscopy

  • Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons: Multiple signals in the range of 6.8-7.8 ppm, exhibiting complex coupling patterns (doublets, triplets, and multiplets) characteristic of the di- and tri-substituted benzene rings.

    • Methylene Protons (-CH₂-): A sharp singlet around 5.1 ppm, indicative of the methylene group bridging the phenyl and phenoxy moieties.

    • Boronic Acid Protons (-B(OH)₂): A broad singlet that can appear over a wide chemical shift range and may exchange with residual water in the solvent. The use of a dry solvent like DMSO-d₆ can aid in its observation.

¹³C NMR Spectroscopy

  • Rationale: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environments.

  • Expected Chemical Shifts (δ):

    • Aromatic Carbons: A series of signals between 110-160 ppm. The carbon atom directly attached to the boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.

    • Methylene Carbon (-CH₂-): A signal around 70 ppm.

    • Carbon-Boron Bond (C-B): The signal for the carbon attached to boron can be broad.

¹¹B NMR Spectroscopy

  • Rationale: ¹¹B NMR is crucial for directly probing the environment of the boron atom, confirming the presence of the boronic acid, and assessing its purity.

  • Expected Chemical Shift (δ):

    • A single, potentially broad signal in the range of +28 to +33 ppm is characteristic of a trigonal planar (sp² hybridized) arylboronic acid. The presence of the corresponding trimeric anhydride, boroxine, would give a slightly downfield shifted signal.

NMR Data Summary for this compound
Nucleus Expected Chemical Shift Range (ppm)
¹HAromatic: 6.8-7.8, Methylene (-CH₂-): ~5.1, Boronic Acid (-OH): Variable (broad)
¹³CAromatic: 110-160, Methylene (-CH₂-): ~70
¹¹BBoronic Acid (-B(OH)₂): +28 to +33
Mass Spectrometry (MS): Unveiling the Molecular Weight
  • Rationale: Mass spectrometry provides the precise molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an exact mass, which can be used to determine the molecular formula.

  • Expected Findings:

    • The calculated monoisotopic mass of C₁₃H₁₂BClO₃ is approximately 262.0514 g/mol .

    • In electrospray ionization (ESI) mass spectrometry, the molecule may be observed as the deprotonated ion [M-H]⁻ in negative ion mode or as adducts with solvent molecules or salts.[9] It is also common for boronic acids to form dehydrative dimers or trimers (boroxines), which may be observed in the mass spectrum.

X-ray Crystallography: The Definitive 3D Structure
  • Rationale: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[10]

  • Experimental Workflow:

    • Crystallization: The primary challenge is often growing a single crystal of sufficient quality. This typically involves slow evaporation of a solvent from a saturated solution of the purified compound.

    • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

    • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.

  • Anticipated Structural Features:

    • Confirmation of the connectivity of all atoms.

    • The geometry around the boron atom will be trigonal planar.

    • In the solid state, extensive hydrogen bonding between the boronic acid hydroxyl groups of adjacent molecules is expected, often leading to dimeric or polymeric structures.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Initial Structure & Purity MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Formula XRay X-ray Crystallography Synthesis->XRay 3D Structure (if crystalline) Confirmation Definitive Structure NMR->Confirmation MS->Confirmation XRay->Confirmation

Caption: A workflow for the comprehensive structure elucidation.

Conclusion

The thorough structure elucidation of this compound is a critical endeavor that underpins its potential utility in drug discovery and development. By employing a synergistic combination of synthesis, NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This foundational knowledge is paramount for the rational design of new chemical entities and the advancement of medicinal chemistry.

References

  • Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 894. [Link]

  • Organic Syntheses Procedure. (n.d.). Recrystallization of 4-Chlorophenylboronic acid. [Link]

  • Peter G. R. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Boron Molecular. (n.d.). (3-(bromomethyl)phenyl)boronic acid, pinacol ester. [Link]

  • Peter G. R. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.
  • The Power of Boronic Acids in Modern Organic Synthesis. (2026, January 23). Tej-Pratap-Yadav. [Link]

  • 911Metallurgist. (2021, February 17). Boron Crystallography. [Link]

  • Organic Syntheses Procedure. (n.d.). Isobutylboronic acid pinacol ester. [Link]

  • Peter G. R. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug-Discovery-and-Development. [Link]

  • Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.
  • Ali, A., et al. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(18), 3298. [Link]

  • Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing. [Link]

  • Aspira Chemical. (n.d.). 3-Bromomethylphenylboronic acid pinacol ester, 97%. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • AIP Publishing. (2008, March 27). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Chlorophenylboronic acid. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 327–335. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • SciRP.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

Sources

physical and chemical properties of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a synthetic organoboron compound that holds significant potential in various fields of chemical and pharmaceutical research. Its unique structure, featuring a boronic acid moiety, a flexible ether linkage, and a chlorinated phenyl ring, makes it an attractive building block for the synthesis of complex organic molecules and a candidate for investigation in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, supported by established scientific principles and experimental methodologies.

Molecular Structure and Properties

The structural characteristics of this compound are fundamental to its reactivity and potential applications.

PropertyValueSource
Chemical Name This compound
CAS Number 1256358-67-4
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol
Purity Typically ≥97%
Appearance White to off-white solid (Predicted)General knowledge for arylboronic acids
Melting Point Not available.
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO, THF). Slightly soluble in water.General knowledge for arylboronic acids
pKa Not available. Estimated to be around 8-9.General knowledge for arylboronic acids
Storage Inert atmosphere, Room Temperature

Structural Diagram:

Caption: Molecular structure of this compound.

Chemical Properties and Reactivity

Arylboronic acids are a versatile class of compounds, and this compound is expected to exhibit characteristic reactivity patterns.

Suzuki-Miyaura Cross-Coupling

One of the most prominent reactions of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryls and other conjugated systems.

Suzuki_Miyaura_Coupling Arylboronic Acid\n(R-B(OH)₂) Arylboronic Acid (R-B(OH)₂) Oxidative\nAddition Oxidative Addition Arylboronic Acid\n(R-B(OH)₂)->Oxidative\nAddition Pd(0) Transmetalation Transmetalation Oxidative\nAddition->Transmetalation [R-Pd(II)-R'] Aryl Halide\n(R'-X) Aryl Halide (R'-X) Aryl Halide\n(R'-X)->Oxidative\nAddition Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Base Biaryl Product\n(R-R') Biaryl Product (R-R') Reductive\nElimination->Biaryl Product\n(R-R') Pd(0) catalyst Pd(0) catalyst Reductive\nElimination->Pd(0) catalyst

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Esterification with Diols

Boronic acids reversibly form cyclic esters with 1,2- and 1,3-diols. This property is widely exploited in the design of sensors for carbohydrates and in protecting group chemistry. The stability of the resulting boronate ester is dependent on the pH of the solution and the nature of the diol.

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol. This degradation pathway is a critical consideration for the storage and handling of these compounds, especially in solution. Storing under an inert atmosphere, as recommended, minimizes this oxidative degradation.

Experimental Protocols

The following are generalized protocols for the characterization of this compound. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of organic molecules.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Due to the tendency of boronic acids to form oligomeric anhydrides (boroxines) in non-polar aprotic solvents, which can lead to complex and uninterpretable spectra, it is recommended to use a deuterated protic solvent.

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • The use of CDCl₃ may result in broad peaks or multiple sets of signals due to the equilibrium between the monomeric acid and the trimeric boroxine.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard.

Expected ¹H NMR Spectral Features:

  • Aromatic protons of the phenylboronic acid and chlorophenoxy moieties will appear in the range of δ 6.5-8.0 ppm.

  • The benzylic methylene protons (-CH₂-) will likely appear as a singlet around δ 5.0 ppm.

  • The hydroxyl protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them difficult to observe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

    • In the positive ion mode, the protonated molecule [M+H]⁺ is expected.

    • In the negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

Expected IR Spectral Features:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ corresponding to the boronic acid hydroxyl groups.

  • C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

  • C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.

  • A strong B-O stretching vibration around 1350 cm⁻¹.

  • C-O stretching of the ether linkage in the 1200-1300 cm⁻¹ region.

  • C-Cl stretching vibration in the fingerprint region.

Synthesis Pathway

While a specific literature procedure for the synthesis of this compound was not found, a plausible synthetic route can be proposed based on established methodologies for arylboronic acid synthesis.

Synthesis_Pathway cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Etherification cluster_step3 Step 3: Borylation 3-Bromobenzyl chloride 3-Bromobenzyl chloride 3-Bromobenzylmagnesium chloride 3-Bromobenzylmagnesium chloride 3-Bromobenzyl chloride->3-Bromobenzylmagnesium chloride Mg, THF 1-Bromo-3-((2-chlorophenoxy)methyl)benzene 1-Bromo-3-((2-chlorophenoxy)methyl)benzene 3-Bromobenzylmagnesium chloride->1-Bromo-3-((2-chlorophenoxy)methyl)benzene 2-Chlorophenol, Base Intermediate Intermediate 1-Bromo-3-((2-chlorophenoxy)methyl)benzene->Intermediate 1. n-BuLi 2. B(OiPr)₃ This compound This compound Intermediate->this compound H₃O⁺

Caption: A proposed synthetic pathway for this compound.

This proposed synthesis involves the initial formation of a Grignard reagent from 3-bromobenzyl chloride, followed by an etherification reaction with 2-chlorophenol. The resulting aryl bromide can then be converted to the boronic acid via a lithium-halogen exchange followed by quenching with an trialkyl borate and subsequent hydrolysis.

Applications in Drug Discovery and Research

The unique structural features of this compound make it a valuable tool for researchers in drug discovery and chemical biology.

  • Scaffold for Novel Inhibitors: The boronic acid moiety is known to interact with the active sites of certain enzymes, particularly serine proteases. This compound can serve as a starting point for the design of novel enzyme inhibitors.

  • Bioconjugation: The ability of the boronic acid group to form reversible covalent bonds with diols can be utilized for the targeted delivery of drugs or imaging agents to cells expressing specific cell-surface glycans.

  • Fragment-Based Drug Discovery: As a fragment-sized molecule, it can be used in screening campaigns to identify initial hits that can be further optimized into potent drug candidates.

  • Materials Science: Arylboronic acids are used in the development of sensors and responsive materials. The properties of this specific molecule could be explored for the creation of novel functional materials.

Conclusion

References

  • Lead Sciences. This compound. [Link] (Accessed January 27, 2026).

An In-Depth Technical Guide to (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1256358-67-4 Molecular Formula: C₁₃H₁₂BClO₃ Molecular Weight: 262.50 g/mol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and applications of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid.

Chemical Identity and Properties

This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with a (2-chlorophenoxy)methyl group at the meta position.[1] The presence of the boronic acid functional group makes it a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂BClO₃[1]
Molecular Weight262.50 g/mol [1]
AppearanceWhite to off-white solidGeneric boronic acid property
StorageInert atmosphere, Room Temperature[1]

Synthesis and Purification

A general and widely applicable method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate, followed by acidic hydrolysis.[2][3]

Conceptual Synthesis Workflow:

G cluster_0 Step 1: Etherification cluster_1 Step 2: Borylation A 3-Bromobenzyl bromide C 1-Bromo-3-((2-chlorophenoxy)methyl)benzene A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 2-Chlorophenol B->C D 1-Bromo-3-((2-chlorophenoxy)methyl)benzene G This compound D->G 1. Organometallic formation 2. Borate addition 3. Acidic workup E n-BuLi or Mg E->G F Trialkyl borate (e.g., B(OMe)₃) F->G

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (General for Arylboronic Acids):

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

  • Formation of the Organometallic Reagent:

    • To a solution of the aryl halide (1-bromo-3-((2-chlorophenoxy)methyl)benzene) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium or magnesium turnings at a low temperature (typically -78 °C for n-BuLi).

    • Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the Grignard or organolithium reagent.

  • Borylation:

    • Slowly add a trialkyl borate (e.g., trimethyl borate) to the solution of the organometallic reagent, maintaining the low temperature.

    • Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Hydrolysis and Work-up:

    • Quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude boronic acid.

Purification:

Arylboronic acids can often be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.[4] It is crucial to minimize the presence of the corresponding boroxine (the trimeric anhydride) which can form upon dehydration, as this can negatively impact the yield of subsequent reactions.[4]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful tool for the synthesis of complex organic molecules.[5][6]

General Suzuki-Miyaura Coupling Workflow:

G A This compound D Coupled Product: 3-((2-Chlorophenoxy)methyl)-1,1'-biphenyl derivative A->D B Ar'-X (Aryl Halide/Triflate) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D Reaction Conditions: Solvent (e.g., Toluene/Water) Heat

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol (General Suzuki-Miyaura Coupling):

  • To a reaction vessel, add this compound, the aryl halide or triflate, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Add a suitable solvent system, often a mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base.

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of the (3-((2-chlorophenoxy)methyl)phenyl) moiety into a wide array of molecular scaffolds, making it a valuable tool in drug discovery and materials science.

Potential Applications in Medicinal Chemistry

Boronic acids are increasingly recognized for their potential in medicinal chemistry.[7][8][9] They can act as enzyme inhibitors, with the boronic acid group often forming a covalent bond with active site serine or threonine residues. The FDA-approved drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, is a prominent example of a successful boronic acid-based drug.[9]

The structure of this compound, with its combination of a boronic acid warhead and a substituted phenyl ether, presents a scaffold that could be explored for various biological targets. The 2-chlorophenoxy group can engage in hydrophobic and halogen bonding interactions within a protein's active site, while the phenylboronic acid can target key catalytic residues.

Potential Therapeutic Areas for Exploration:

  • Oncology: As proteasome inhibitors or inhibitors of other key enzymes in cancer signaling pathways.

  • Infectious Diseases: As inhibitors of bacterial or viral proteases.

  • Inflammatory Diseases: Targeting serine proteases involved in inflammatory cascades.

Further research is required to elucidate the specific biological activities of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, the methylene protons of the linker, and the acidic protons of the boronic acid group. The integration of these signals should be consistent with the molecular structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbon atom attached to the boron, which typically appears in a characteristic chemical shift range.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time is specific to the compound under the given chromatographic conditions.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching of the boronic acid, C-O stretching of the ether linkage, and C-Cl stretching.

While specific spectral data for this compound is not widely published, the expected patterns are based on the analysis of similar phenylboronic acid derivatives.[10][11]

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is recommended to store the compound in a tightly sealed container under an inert atmosphere to prevent degradation, particularly the formation of the boroxine anhydride.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of its unique structural motif into a diverse range of molecules. While specific biological data for this compound is limited, the growing importance of boronic acids in drug discovery suggests that it and its derivatives are promising candidates for future research and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

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  • Process for the preparation of substituted phenylboronic acids. (2003).
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  • Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. (n.d.). SciSpace. [Link]

  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. (n.d.). ResearchGate. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. [Link]

  • da Silva, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. (2012, April 12). PubMed. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. [Link]

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molecular weight and formula of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid: Synthesis, Properties, and Applications in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into its chemical properties, synthesis methodologies, and significant applications, with a focus on its role as a building block in organic synthesis and medicinal chemistry.

Core Molecular Attributes

This compound is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a (2-chlorophenoxy)methyl group. This unique combination of functional groups makes it a valuable reagent in various chemical transformations.

PropertyValueSource
Molecular Formula C13H12BClO3[1]
Molecular Weight 262.50 g/mol [1]
CAS Number 1256358-67-4[1]
Appearance Typically a white to off-white solid[2]
Solubility Generally soluble in polar organic solvents like methanol, N,N-dimethylformamide, and dichloromethane, with poor solubility in water.[3]

Synthesis and Mechanistic Insights

The synthesis of arylboronic acids like this compound is a cornerstone of modern synthetic chemistry. While specific proprietary synthesis routes for this exact molecule may vary, a general and widely adopted method involves the reaction of an organometallic reagent with a trialkyl borate.

Conceptual Synthetic Workflow

The most common laboratory-scale synthesis of phenylboronic acids involves the formation of an organometallic intermediate (typically a Grignard or organolithium reagent) from an aryl halide, followed by electrophilic trapping with a borate ester at low temperatures.[4] Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

Synthesis_Workflow A Aryl Halide Precursor (e.g., 3-((2-Chlorophenoxy)methyl)phenyl bromide) B Organometallic Intermediate Formation (e.g., Grignard Reagent) A->B  Mg, THF C Electrophilic Trapping with Trialkyl Borate B->C  B(OR)3, low temp (-78 °C) D Boronate Ester Intermediate C->D E Acidic Hydrolysis D->E  H3O+ F Final Product (Arylboronic Acid) E->F Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (R1-X) transmetalation R1-Pd(II)-R2 L2 pd_complex->transmetalation Transmetalation (R2-B(OH)2 + Base) transmetalation->pd0 Reductive Elimination product R1-R2 transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

The boronic acid moiety is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade®). [4][5]Boron-containing compounds are actively researched for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. [5][6]The ability of the boronic acid group to form reversible covalent bonds with diols is crucial for its biological activity, enabling it to target specific enzymes or act as a sensor for carbohydrates like glucose. [7][8]9methyl)phenyl)boronic acid serves as a precursor for creating more complex molecules with potential therapeutic value. [10]

Safety and Handling

Like other boronic acids, this compound should be handled with appropriate safety precautions.

  • Hazards : Boronic acids can be irritants. [2]For related compounds like (3-chlorophenyl)boronic acid, hazards include being harmful if swallowed, harmful in contact with skin, and harmful if inhaled. [11]* Storage : It is recommended to store this compound under an inert atmosphere at room temperature to prevent degradation. [1]* Personal Protective Equipment (PPE) : Always use standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area or a chemical fume hood.

References

  • Mol-Instincts. {2-[(2-chlorophenoxy)methyl]phenyl}boronic acid. [Link]

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  • Molbase. (3-CHLORO-2-METHYLPHENYL)BORONIC ACID. [Link]

  • Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. [Link]

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  • Google Patents. Process for producing phenylboronic acids and triphenylboroxines.
  • Google Patents. Boronic acid-containing block copolymers for controlled drug delivery.
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  • RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. [Link]

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

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An In-depth Technical Guide to the Solubility Profile of (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a bespoke organoboron compound with significant potential in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this complex boronic acid derivative. We will delve into the physicochemical properties that govern its solubility, present a robust experimental protocol for its determination, and offer a predictive solubility profile based on established trends for analogous structures.

The unique structure of this compound, featuring a boronic acid moiety, a flexible ether linkage, and a chlorinated aromatic ring, presents an interesting case study in solubility. The interplay of these functional groups dictates the compound's polarity, hydrogen bonding capacity, and overall interaction with different solvent environments. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the solubility characterization of novel boronic acids.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key factors will influence its solubility in organic solvents.

The Impact of the Boronic Acid Group

The boronic acid functional group, -B(OH)₂, is the primary driver of the molecule's polarity and hydrogen bonding capabilities. It can act as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This dual nature generally imparts solubility in polar organic solvents.[1] However, boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in non-polar solvents or upon heating.[2] This dehydration process can significantly reduce solubility, as boroxines are generally less polar than their corresponding monomeric acids.

Influence of the Phenyl and Chlorophenoxy Moieties

The presence of two phenyl rings and a chloro-substituent contributes to the lipophilic character of the molecule. The ether linkage introduces some polarity and potential for hydrogen bond acceptance. The overall molecule can be considered moderately polar with significant non-polar regions. The position of the substituents on the phenyl rings also plays a crucial role in the crystal lattice energy of the solid, which in turn affects the energy required to break the solute-solute interactions for dissolution to occur.[3]

Predicting Solubility: "Like Dissolves Like"

Based on the structural features, we can make some initial predictions based on the "like dissolves like" principle:

  • High Solubility Expected: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like methanol and ethanol, due to favorable dipole-dipole interactions and hydrogen bonding. Ethers like tetrahydrofuran (THF) and ketones like acetone are also expected to be good solvents.[2][4][5]

  • Moderate Solubility Expected: In solvents of intermediate polarity like chloroform and dichloromethane.[2][4]

  • Low Solubility Expected: In non-polar aliphatic and aromatic hydrocarbons such as hexanes and toluene, where the polar boronic acid group will have unfavorable interactions with the non-polar solvent molecules.[1]

Experimental Determination of Solubility

A robust and reproducible experimental protocol is essential for accurately determining the solubility profile of this compound. The following section outlines a detailed methodology based on the widely accepted dynamic (synthetic) method.[2][4]

Materials and Equipment
  • This compound (ensure purity is characterized by ¹H NMR, ¹¹B NMR, and LC-MS)

  • Selected organic solvents (high purity, anhydrous where necessary)

  • Analytical balance (± 0.1 mg)

  • Heating/cooling circulator with precise temperature control (± 0.1 °C)

  • Jacketed glass vessel with a magnetic stirrer

  • Digital thermometer or thermocouple

  • Turbidity sensor or a laser light source and detector

  • Data acquisition system

Experimental Workflow: Dynamic Solubility Measurement

The dynamic method involves preparing a biphasic sample of known composition and slowly heating it until complete dissolution is observed, marked by the disappearance of turbidity.

G cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep1 Accurately weigh solute (boronic acid) prep3 Add solute to solvent prep1->prep3 prep2 Accurately weigh solvent into jacketed vessel prep2->prep3 meas1 Equilibrate at a low temperature (biphasic system) prep3->meas1 meas2 Start slow, controlled heating (e.g., 0.3 K/min) with vigorous stirring meas1->meas2 meas3 Monitor turbidity continuously meas2->meas3 meas4 Record temperature at which turbidity disappears (T_clear) meas3->meas4 an1 Repeat for multiple compositions meas4->an1 an2 Plot mole fraction (x) vs. T_clear an1->an2 an3 Construct solubility curve an2->an3

Figure 1: Experimental workflow for dynamic solubility determination.

Step-by-Step Protocol
  • Preparation of the Sample:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition should be chosen to ensure the system is biphasic at the starting temperature.

  • Equilibration:

    • Place the vessel in the heating/cooling circulator and allow it to equilibrate at a temperature where the solid phase is clearly visible.

  • Heating and Observation:

    • Begin slow, controlled heating of the sample (e.g., at a rate of 0.3 K/min) while stirring vigorously to ensure uniform temperature distribution.

    • Continuously monitor the turbidity of the solution. The point of complete dissolution is marked by the disappearance of the last solid particles, which corresponds to a sharp decrease in turbidity.

  • Data Recording:

    • Record the temperature at which the solution becomes clear. This is the equilibrium solubility temperature for that specific composition.

  • Data Analysis:

    • Repeat the experiment for several different compositions of solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following should be implemented:

  • Purity of Materials: The purity of both the boronic acid and the solvents is critical. Impurities can significantly affect solubility.

  • Equilibrium Confirmation: The slow heating rate is crucial to ensure that the system remains at or near equilibrium throughout the experiment.

  • Reproducibility: Each measurement should be repeated at least three times to ensure the reproducibility of the results.

  • Orthogonal Method: For key solvents, the solubility can be confirmed using a static equilibrium method followed by quantitative analysis (e.g., HPLC or UV-Vis spectroscopy) of the supernatant.

Predicted Solubility Profile

While experimental determination is the gold standard, a predictive solubility profile can be invaluable for initial experimental design. The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on the behavior of structurally similar phenylboronic acids.[1][2][3][4][5][6][7]

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)Very SolubleStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar solvent capable of disrupting the crystal lattice and forming strong interactions with the boronic acid group.
AcetoneSolubleGood hydrogen bond acceptor and moderate polarity.[3][4]
Tetrahydrofuran (THF)SolubleEther oxygen can act as a hydrogen bond acceptor.[4][7]
Polar Protic MethanolSolubleCapable of hydrogen bonding with the boronic acid moiety.[7]
EthanolSolubleSimilar to methanol, with slightly lower polarity.[1]
Halogenated ChloroformModerately SolubleModerate polarity allows for some interaction with the solute.[3][4]
DichloromethaneModerately SolubleSimilar to chloroform.
Non-Polar TolueneSparingly SolubleAromatic character may provide some weak π-π stacking interactions, but overall polarity is low.
HexanesInsoluble/Very Sparingly SolubleNon-polar nature is incompatible with the polar boronic acid group.[1]
Diethyl EtherSolubleEthers are generally good solvents for boronic acids.[1][4]

Implications for Research and Drug Development

A comprehensive understanding of the solubility profile of this compound is critical for its practical application:

  • Synthesis and Purification: Knowledge of solubility allows for the selection of appropriate solvents for reactions and for purification techniques such as crystallization. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature would be an ideal candidate for recrystallization.

  • Formulation: In drug development, solubility is a key determinant of bioavailability. If the compound is intended for oral administration, its solubility in aqueous and organic media will dictate its absorption characteristics. Poor solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions.[8]

  • Biological Screening: For in vitro assays, the compound must be dissolved in a solvent that is compatible with the biological system, typically DMSO. Knowing the solubility in such solvents is crucial for preparing stock solutions and ensuring accurate dosing.

Conclusion

References

  • Sporzyński, A., & Domańska, U. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4443–4450. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Sporzyński, A., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 125-131. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

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The Indispensable Role of Substituted Phenylboronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylboronic acids have emerged as foundational pillars in the edifice of modern organic synthesis. Their remarkable versatility, stability, and reactivity have positioned them as indispensable reagents, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic underpinnings of substituted phenylboronic acids. Tailored for researchers, scientists, and professionals in drug development, this document navigates through the nuances of pivotal cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. A significant focus is placed on elucidating the profound influence of substituent effects on the reactivity and selectivity of these powerful synthetic tools. By integrating field-proven insights with established scientific principles, this guide aims to empower chemists to harness the full potential of substituted phenylboronic acids in their synthetic endeavors, from academic research to industrial-scale pharmaceutical production.

Introduction: The Rise of a Versatile Reagent

Phenylboronic acids, characterized by a phenyl group attached to a boronic acid moiety [-B(OH)₂], are generally stable, easy to handle, and exhibit low toxicity, making them highly valuable in organic synthesis.[1] Their utility skyrocketed with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[2] These compounds serve as a source of a phenyl group in a multitude of chemical transformations, enabling the construction of complex molecular architectures with high precision and efficiency.[1][3] The ability to introduce a wide array of substituents onto the phenyl ring allows for the fine-tuning of steric and electronic properties, thereby influencing the reactivity and outcome of chemical reactions. This has profound implications in various fields, including the synthesis of natural products, advanced materials, and pharmaceuticals.[3]

Synthesis of Substituted Phenylboronic Acids

The accessibility of substituted phenylboronic acids is crucial for their widespread application. Several synthetic methodologies have been developed to prepare these valuable reagents.

Grignard and Organolithium Routes

One of the most established methods involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][4][5] This approach is versatile, allowing for the synthesis of a broad range of substituted phenylboronic acids. However, the use of highly reactive organometallic reagents can limit its functional group tolerance and may present handling challenges on an industrial scale.[4]

Experimental Protocol: Synthesis of a Phenylboronic Acid via Grignard Reaction [4]

  • Grignard Reagent Formation: To a solution of the corresponding aryl bromide in an anhydrous ethereal solvent (e.g., THF, diethyl ether), add magnesium turnings under an inert atmosphere (e.g., argon, nitrogen). The reaction is typically initiated with a small crystal of iodine or by gentle heating.

  • Borylation: Cool the freshly prepared Grignard reagent to a low temperature (typically -78 °C to 0 °C) and slowly add a trialkyl borate (e.g., trimethyl borate, triisopropyl borate) dissolved in an anhydrous solvent.[4]

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by adding an aqueous acid (e.g., HCl, H₂SO₄) and stir until the boronic acid precipitates.[4]

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Palladium-Catalyzed Borylation

More recently, palladium-catalyzed cross-coupling reactions of aryl halides or triflates with diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), have become a popular and highly efficient method for synthesizing phenylboronic acid esters. These esters can be readily hydrolyzed to the corresponding boronic acids. This method offers excellent functional group tolerance and milder reaction conditions.

Experimental Protocol: Palladium-Catalyzed Borylation of an Aryl Halide [6]

  • Reaction Setup: In a reaction vessel, combine the aryl halide, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and an anhydrous solvent (e.g., dioxane, toluene) under an inert atmosphere.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS).[6]

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent, and wash with water. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude boronic ester can be purified by column chromatography or recrystallization.

Key Applications in Organic Synthesis

Substituted phenylboronic acids are cornerstone reagents in a variety of powerful C-C and C-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: The Gold Standard for Biaryl Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a phenylboronic acid) and an organohalide or triflate.[2][6] It is one of the most robust and widely used methods for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[3]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-B(OH)2 Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[7] This is often the rate-determining step.[7] The subsequent transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[8] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7]

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction provides a powerful method for the formation of aryl carbon-heteroatom bonds, specifically C-N and C-O bonds.[9] This copper-catalyzed reaction utilizes arylboronic acids as the arylating agent for amines, phenols, and other nucleophiles.[10] It offers a significant advantage over traditional methods as it can often be performed under mild conditions, sometimes even in the presence of air.[9]

Mechanism of the Chan-Lam Coupling

While the exact mechanism is still a subject of investigation, a plausible catalytic cycle involves the coordination of the amine or alcohol to a Cu(II) catalyst, followed by transmetalation with the arylboronic acid. The resulting intermediate then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(0) species, which is then reoxidized to Cu(II) to complete the cycle.

Chan_Lam_Mechanism Cu(II) Cu(II) Cu(II)-NuH Cu(II)-NuH Cu(II)->Cu(II)-NuH Coordination (NuH = R2NH, ROH) Ar-Cu(II)-NuH Ar-Cu(II)-NuH Cu(II)-NuH->Ar-Cu(II)-NuH Transmetalation (ArB(OH)2) Ar-Nu Ar-Nu Ar-Cu(II)-NuH->Ar-Nu Reductive Elimination Cu(0) Cu(0) Ar-Cu(II)-NuH->Cu(0) Cu(0)->Cu(II) Oxidation (O2)

Caption: A proposed catalytic cycle for the Chan-Lam coupling reaction.

Buchwald-Hartwig Amination: A Modern Approach to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[11] While the primary focus is on aryl halides as the electrophile, there are instances where phenylboronic acids or their derivatives can play a role, for example, by activating the amine nucleophile.[12][13] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[11]

The Critical Influence of Substituents

The nature and position of substituents on the phenylboronic acid ring have a profound impact on the outcome of cross-coupling reactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects

The electronic properties of the substituent modulate the reactivity of the phenylboronic acid in several ways:

  • Electron-donating groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density on the phenyl ring.[3] This can facilitate the transmetalation step in Suzuki-Miyaura coupling by making the aryl group more nucleophilic.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density on the phenyl ring. While this might hinder the transmetalation step, it can also increase the acidity of the boronic acid, which can be beneficial in certain contexts.[14] For instance, the introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[14]

The position of the substituent also plays a crucial role. For example, an ortho-substituent can have a more pronounced effect due to its proximity to the boronic acid group.[15]

Substituent TypePositionEffect on Reactivity in Suzuki-Miyaura CouplingRationale
Electron-Donatingpara, metaGenerally increases reactivityEnhances the nucleophilicity of the aryl group for transmetalation.
Electron-Withdrawingpara, metaCan decrease reactivityReduces the nucleophilicity of the aryl group.
Electron-WithdrawingorthoCan have complex effectsProximity to the boronic acid can influence acidity and steric hindrance.[15]
HalogensAnyCan participate in subsequent reactionsOffers a handle for further functionalization.[3]
Steric Effects

Steric hindrance from bulky substituents, particularly in the ortho position, can significantly impact the reaction rate and selectivity. Large ortho-substituents can impede the approach of the palladium catalyst, slowing down the oxidative addition or transmetalation steps. However, in some cases, steric bulk can be exploited to achieve specific selectivities.

Applications in Drug Discovery and Development

The versatility of substituted phenylboronic acids has made them invaluable tools in the pharmaceutical industry.[3] The ability to rapidly and efficiently construct complex molecular scaffolds through reactions like the Suzuki-Miyaura coupling has accelerated the discovery and development of new drug candidates.[3]

Phenylboronic acid derivatives themselves have shown promise as therapeutic agents, with some compounds acting as enzyme inhibitors.[3] The boronic acid moiety can form covalent bonds with active site residues of enzymes, leading to potent inhibition.[3] A notable example is bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid functional group, which is used in the treatment of multiple myeloma.[16]

Furthermore, phenylboronic acid-functionalized materials are being explored for drug delivery applications.[17][18] These systems can be designed to release therapeutic agents in response to specific physiological triggers, such as changes in pH.[17][18]

Conclusion

Substituted phenylboronic acids are more than just reagents; they are powerful enablers of chemical innovation. Their stability, versatility, and predictable reactivity have cemented their place in the synthetic chemist's toolbox. From the elegant construction of biaryl motifs in the Suzuki-Miyaura coupling to the formation of vital C-N and C-O bonds in Chan-Lam and related reactions, these compounds have revolutionized the way complex molecules are synthesized. A thorough understanding of the interplay between substituent effects and reaction mechanisms is paramount for leveraging their full potential. As the demand for more sophisticated and functionally diverse molecules continues to grow, particularly in the realm of drug discovery, the importance of substituted phenylboronic acids is set to expand even further, paving the way for new discoveries and advancements in chemical science.

References

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A Technical Guide to the Potential Biological Activity of Chlorophenoxy-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the therapeutic potential unlocked by integrating the chlorophenoxy moiety with the boronic acid pharmacophore. Boronic acids are renowned for their unique ability to form reversible covalent bonds with active site serine and threonine residues, a mechanism powerfully exploited by the anticancer drug Bortezomib.[1][2] Concurrently, the chlorophenoxy group is a well-established modulator of bioactivity, capable of enhancing physicochemical properties and target engagement through steric and electronic effects.[3][4]

This document synthesizes established principles to build a robust hypothesis for the biological activities of chlorophenoxy-containing boronic acids. We will delve into their potential as anticancer agents via proteasome inhibition, their promise as enzyme inhibitors targeting bacterial resistance mechanisms, and their predicted antimicrobial profiles. Each section is grounded in authoritative scientific literature and provides detailed, field-proven experimental protocols to empower researchers to validate these hypotheses. Our analysis follows a causal logic, explaining not just how to conduct experiments, but why specific methodological choices are critical for generating reproducible and meaningful data.

Section 1: The Rationale for a Hybrid Pharmacophore Approach

The design of novel therapeutics often involves the judicious fusion of chemical motifs with known biological relevance. The combination of a chlorophenoxy group and a boronic acid represents a compelling strategy, leveraging the distinct and potentially synergistic attributes of each component.

The Boronic Acid: A Reversible Covalent Warhead

The boronic acid group, -B(OH)₂, is a versatile pharmacophore that has seen a surge of interest following the clinical success of the proteasome inhibitor Bortezomib.[1][2] Its utility stems from the unique electronic nature of the boron atom. With a vacant p-orbital, it acts as a mild Lewis acid, enabling it to accept a lone pair of electrons from nucleophilic residues like the hydroxyl groups of serine or threonine, which are common in enzyme active sites.[1] This interaction forms a stable, tetrahedral boronate adduct, effectively mimicking the transition state of substrate hydrolysis.[5] Crucially, this covalent bond is reversible, which can lead to a favorable pharmacokinetic and safety profile compared to irreversible inhibitors. This targeted, potent, and reversible inhibition mechanism makes boronic acids a privileged scaffold in drug design.[1][6]

The Chlorophenoxy Moiety: A Bioactivity and Specificity Modulator

The phenoxy group offers a rigid scaffold for presenting substituents into specific binding pockets of a biological target. The addition of one or more chlorine atoms—a common strategy in medicinal chemistry—profoundly influences the molecule's properties:

  • Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Electronic Effects: The electron-withdrawing nature of chlorine alters the charge distribution of the aromatic ring, which can influence hydrogen bonding capabilities and pKa.[3]

  • Steric Influence: The size and position of the chlorine atoms can dictate the molecule's preferred conformation and create specific, favorable interactions within a target's binding site, thereby enhancing potency and selectivity.[4]

Studies on phenoxyacetic acid derivatives have shown that the number and position of chlorine atoms significantly alter biological activity.[3] This established principle suggests that the chlorophenoxy group can be used to "tune" the activity of the boronic acid warhead for specific targets.

The Synergistic Hypothesis

We hypothesize that combining these two moieties creates a molecule where the boronic acid acts as the "warhead," responsible for the core inhibitory mechanism, while the chlorophenoxy group serves as the "guidance system." The chlorophenoxy tail can be rationally designed to fit into hydrophobic pockets adjacent to the active site of a target enzyme, increasing binding affinity and selectivity. This synergistic interaction has the potential to yield highly potent and specific inhibitors for a range of therapeutic targets.

Section 2: Potential Anticancer Activity

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.

Primary Hypothesized Mechanism: Proteasome Inhibition

The 26S proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, including key regulators of the cell cycle and apoptosis.[7] The catalytic activity resides within the 20S core particle, which has three main activities: chymotrypsin-like, trypsin-like, and caspase-like.[8] Dipeptidyl boronic acid inhibitors like Bortezomib function by having their boronic acid group form a stable, yet reversible, complex with the N-terminal threonine hydroxyl group in the active site of the β5-subunit, which is responsible for the chymotrypsin-like activity.[8][9] This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately triggering programmed cell death in cancer cells.[7][9]

For a chlorophenoxy-containing boronic acid, we postulate a similar mechanism. The boronic acid would engage the catalytic threonine, while the chlorophenoxy ring could occupy the S1 hydrophobic binding pocket, with the chlorine atoms potentially forming specific interactions that enhance binding affinity compared to an unsubstituted phenyl ring.

Proteasome_Inhibition cluster_0 Ubiquitin-Proteasome System cluster_1 Inhibition Pathway Ub Ubiquitin TargetProtein Target Protein (e.g., p53, Cyclins) Ub_Protein Ubiquitinated Protein TargetProtein->Ub_Protein Ubiquitination Proteasome 26S Proteasome (β5 subunit) Ub_Protein->Proteasome Targeting Accumulation Accumulation of Pro-Apoptotic Proteins Ub_Protein->Accumulation Blockage Degraded Degraded Peptides Proteasome->Degraded Degradation BlockedProteasome Inhibited Proteasome Inhibitor Chlorophenoxy Boronic Acid Inhibitor->Proteasome Reversible Covalent Inhibition Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Inhibition of the Ubiquitin-Proteasome System by a boronic acid compound.
Framework for Evaluation: Cell Viability (MTT) Assay

To screen for anticancer activity, a robust and reproducible cell viability assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality Behind Methodological Choices:

  • Cell Seeding Density: Seeding an optimal number of cells (e.g., 5,000-10,000 cells/well) is critical. Too few cells will result in a weak signal, while too many will lead to overgrowth and nutrient depletion, confounding the results. The goal is to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Solubilization: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO) because it is a powerful aprotic solvent that can dissolve a wide range of lipophilic compounds and is miscible with aqueous cell culture media. The final DMSO concentration should be kept low (typically ≤0.5%) as it can be toxic to cells at higher concentrations.

  • Incubation Time: A 48- or 72-hour incubation period is chosen to allow the compound enough time to exert its biological effects, which may include progression through one or more cell cycles.

  • Principle of Detection: The assay relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol: MTT Assay

  • Cell Culture: Maintain a human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin-EDTA, count them using a hemocytometer or automated cell counter, and dilute to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the chlorophenoxy-containing boronic acid in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells = 100% viability). Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Postulated Structure-Activity Relationship (SAR) Data

Based on the principles of bioactivity modulation, we can postulate a potential SAR for a series of chlorophenoxy boronic acids.

Compound IDSubstitution on Phenoxy RingHypothesized IC₅₀ (µM) vs. MCF-7 CellsRationale
CPBA-1 4-chloro5.2Standard lipophilicity and electronic effect from a single chlorine atom.
CPBA-2 2,4-dichloro1.8Increased lipophilicity and altered electronic distribution may enhance binding in the hydrophobic pocket.[3]
CPBA-3 3,5-dichloro8.5Steric hindrance from meta-substituents may prevent optimal orientation in the binding pocket.
CPBA-4 2,4,5-trichloro2.5Further increased lipophilicity may be beneficial, but could be offset by steric bulk or reduced solubility.
PBA-Control None (Phenylboronic acid)>50Lacks the specific interactions provided by the chlorophenoxy moiety, resulting in lower potency.

Section 3: Potential as Bacterial Enzyme Inhibitors

The rise of antibiotic resistance is a global health crisis, driven in large part by bacterial enzymes that inactivate antibiotics. β-lactamases are a primary family of such enzymes, and their inhibition can restore the efficacy of common antibiotics.

Target Class: Serine β-Lactamases

Serine β-lactamases hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins. Boronic acids are excellent candidates for inhibiting these enzymes because they act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site.[5] This mechanism effectively shuts down the enzyme's ability to degrade antibiotics. Boronic Acid Transition State Inhibitors (BATSIs) are a well-established class of compounds designed for this purpose.[5]

Enzyme_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Enzyme Solution (e.g., β-Lactamase) D Pre-incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution (e.g., Nitrocefin) E Initiate Reaction by Adding Substrate B->E C Prepare Serial Dilutions of Inhibitor C->D D->E F Monitor Absorbance Change Over Time E->F G Calculate Initial Reaction Velocity (V₀) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC₅₀ / Kᵢ H->I

Caption: General workflow for an enzyme inhibition assay.
Framework for Evaluation: β-Lactamase Inhibition Assay

A quantitative in vitro assay using a chromogenic substrate like nitrocefin is the gold standard for determining the inhibitory potency of compounds against β-lactamases.

Causality Behind Methodological Choices:

  • Substrate Choice: Nitrocefin is an ideal substrate because its hydrolysis by β-lactamase results in a distinct color change (from yellow to red), which can be easily monitored spectrophotometrically. Its Kₘ value is known for many β-lactamases, which is essential for calculating the inhibition constant (Kᵢ).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together before adding the substrate. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium, which is especially important for slow-binding or covalent inhibitors.

  • Kinetic Monitoring: The reaction is monitored continuously over a short period to measure the initial reaction velocity (V₀). This is critical because substrate depletion and product inhibition can alter the reaction rate over time, leading to inaccurate measurements if only a single endpoint is taken.

Step-by-Step Protocol: Nitrocefin-Based Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.

    • Enzyme Stock: Purified β-lactamase (e.g., TEM-1 or AmpC) diluted in assay buffer to a working concentration (e.g., 5 nM).

    • Substrate Stock: 10 mM Nitrocefin in DMSO. Dilute in assay buffer to a working concentration of 200 µM (for a final assay concentration of 100 µM, which is typically near the Kₘ).

    • Inhibitor Stock: 10 mM chlorophenoxy boronic acid in DMSO. Perform serial dilutions in assay buffer.

  • Assay Setup: In a 96-well UV-transparent plate, add:

    • 50 µL of assay buffer containing the desired concentration of the inhibitor.

    • 25 µL of the enzyme working solution.

    • Include controls: "no inhibitor" (enzyme + buffer) and "no enzyme" (buffer only).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of the 200 µM nitrocefin working solution to all wells to start the reaction (final volume = 100 µL).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 486 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ) for competitive inhibition, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for nitrocefin with the specific enzyme.

Section 4: Potential Antimicrobial Activity

The direct effect of these compounds on bacterial growth is a critical aspect of their potential therapeutic value. This activity could be a result of specific enzyme inhibition (as described above) or other mechanisms that disrupt bacterial viability.

Framework for Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Methodological Choices:

  • Inoculum Standardization: The starting bacterial concentration must be tightly controlled (typically 5 x 10⁵ CFU/mL).[3] A higher inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a lower inoculum can result in falsely low values.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing as it has defined concentrations of divalent cations (Mg²⁺ and Ca²⁺) which can affect the activity of some antimicrobial agents and its composition supports the growth of most common pathogens.

  • Controls: A "growth control" (no compound) is essential to ensure the bacteria are viable, and a "sterility control" (no bacteria) is needed to ensure the medium is not contaminated. Both are required for valid interpretation of the results.

Step-by-Step Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the assay plate.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12. The final volume in each well is 100 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Data Presentation

Results should be summarized in a clear, tabular format.

Compound IDSubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
CPBA-1 4-chloro1664
CPBA-2 2,4-dichloro832
PBA-Control None>128>128
Ciprofloxacin (Control)0.50.015

Conclusion and Future Directions

The fusion of the chlorophenoxy moiety with a boronic acid warhead presents a rational and compelling strategy for the development of novel therapeutic agents. This guide has laid out the scientific foundation for their potential activity as anticancer, enzyme inhibitory, and antimicrobial compounds. By leveraging the known attributes of each chemical component, we can formulate testable hypotheses and design targeted screening campaigns.

The provided experimental protocols represent validated, industry-standard methods for assessing these biological activities. The key to success in this research endeavor will be a systematic approach: synthesizing a focused library of chlorophenoxy-containing boronic acids with varied substitution patterns, screening them through the described assays, and using the resulting data to build robust structure-activity relationships. This iterative process of design, synthesis, and testing is fundamental to advancing these promising compounds from concept to clinical candidates.

References

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A Comprehensive Technical Guide to Understanding the Lewis Acidity of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the Lewis acidic character of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a molecule of interest in drug discovery and organic synthesis. We delve into the fundamental principles governing the Lewis acidity of boronic acids, dissect the structural and electronic factors influencing the acidity of the title compound, and present a suite of robust experimental and computational methodologies for its comprehensive characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physicochemical properties of arylboronic acids.

Introduction: The Enduring Significance of Boronic Acids

Boronic acids and their derivatives have emerged as indispensable tools in modern chemistry, with applications spanning from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to the development of sophisticated sensors and therapeutics. At the heart of their versatile reactivity lies the boron atom's unique electronic structure. As a Group 13 element, boron in a triorganoborane possesses a vacant p-orbital, rendering it an electron pair acceptor—a classic Lewis acid.[1][2][3] This inherent Lewis acidity dictates the interaction of boronic acids with a vast array of Lewis bases, a fundamental principle that underpins their utility in catalysis, molecular recognition, and covalent inhibition of enzymes.

This guide focuses on a specific, yet illustrative, example: this compound. By examining this molecule, we aim to provide a universally applicable framework for assessing the Lewis acidity of complex arylboronic acids.

Deconstructing the Lewis Acidity of this compound: A Structural and Electronic Analysis

The Lewis acidity of an arylboronic acid is not an immutable property but is instead subtly modulated by the electronic and steric environment of the boron center. The substituents on the aromatic ring play a pivotal role in this modulation.

The Inductive and Resonance Landscape

The substituents on the phenyl ring of this compound exert a significant influence on the electron density at the boron atom. The key to understanding this influence lies in dissecting the electronic effects of the (2-chlorophenoxy)methyl group at the meta position.

  • Inductive Effects: The electronegative chlorine and oxygen atoms in the (2-chlorophenoxy)methyl substituent will withdraw electron density through the sigma bond framework (a -I effect). This inductive withdrawal is expected to increase the partial positive charge on the boron atom, thereby enhancing its Lewis acidity.

  • Resonance Effects: Due to the meta-substitution pattern, direct resonance delocalization from the phenoxy oxygen to the boronic acid group is not possible. This is a crucial consideration, as para-substituents with lone pairs can donate electron density via resonance, which would decrease Lewis acidity.

  • Through-Space Interactions: The conformational flexibility of the ether linkage allows for potential through-space interactions between the oxygen or chlorine lone pairs and the vacant p-orbital of the boron. Such interactions could potentially modulate the Lewis acidity.

The Impact of Intramolecular Hydrogen Bonding

The presence of the hydroxyl groups on the boronic acid moiety allows for the possibility of intramolecular hydrogen bonding, particularly with the ether oxygen of the substituent. If a conformation that facilitates this interaction is energetically favorable, it could influence the orientation of the B(OH)₂ group and, consequently, its interaction with external Lewis bases.

Quantifying Lewis Acidity: A Multi-faceted Experimental Approach

A comprehensive understanding of the Lewis acidity of this compound necessitates a multi-pronged experimental approach. We propose a combination of spectroscopic titrations and nuclear magnetic resonance (NMR) studies to provide a holistic view of its Lewis acidic character.

UV-Visible Spectroscopic Titration: Probing Lewis Acid-Base Adduct Formation

UV-Vis spectroscopy offers a straightforward and powerful method for studying the equilibrium of Lewis acid-base adduct formation.[4][5] The principle lies in monitoring the change in the absorption spectrum of a chromophoric Lewis base upon its interaction with the boronic acid.

This protocol outlines a self-validating system for determining the association constant (Kₐ) between this compound and a suitable Lewis base, such as 4-(dimethylamino)pyridine (DMAP).

I. Materials and Instrumentation:

  • This compound (synthesis outlined in Appendix A)

  • 4-(Dimethylamino)pyridine (DMAP), analytical grade

  • Anhydrous, spectroscopic grade solvent (e.g., acetonitrile or dichloromethane)

  • Dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and gas-tight syringes

II. Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of DMAP of known concentration (e.g., 1 x 10⁻⁴ M) in the chosen anhydrous solvent.

    • Prepare a stock solution of this compound of a significantly higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Titration:

    • Fill a 1 cm path length quartz cuvette with a known volume of the DMAP stock solution.

    • Record the initial UV-Vis spectrum of the DMAP solution.

    • Add small, precise aliquots of the boronic acid stock solution to the cuvette using a gas-tight syringe.

    • After each addition, gently mix the solution and allow it to equilibrate for a set period (e.g., 2 minutes) while maintaining a constant temperature.

    • Record the UV-Vis spectrum after each addition.

    • Continue this process until no significant changes in the spectrum are observed upon further addition of the boronic acid.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the DMAP-boronic acid adduct shows a significant difference in absorption compared to free DMAP.

    • Plot the change in absorbance (ΔA) against the concentration of the boronic acid.

    • Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 binding model) using non-linear regression analysis to determine the association constant (Kₐ).

III. Causality and Self-Validation:

  • The choice of an anhydrous solvent is critical to prevent competitive binding of water to the boronic acid.

  • Using a significant excess of the boronic acid ensures that the equilibrium is shifted towards the formation of the adduct, allowing for a more accurate determination of Kₐ.

  • The consistency of the isosbestic points in the spectral overlay provides a visual validation of a 1:1 binding stoichiometry.

G cluster_workflow UV-Vis Titration Workflow prep Prepare Stock Solutions (Boronic Acid & DMAP) titrate Titrate DMAP with Boronic Acid Aliquots prep->titrate record Record UV-Vis Spectrum After Each Addition titrate->record record->titrate Repeat until saturation analyze Analyze Absorbance Change vs. [Boronic Acid] record->analyze fit Fit Data to Binding Model analyze->fit Ka Determine Association Constant (Ka) fit->Ka G cluster_workflow ¹⁹F NMR Fluoride Affinity Workflow prep_ba Prepare Boronic Acid Solution in Anhydrous Deuterated Solvent mix Combine Boronic Acid and TBAF in NMR Tube prep_ba->mix prep_f Prepare TBAF Stock Solution prep_f->mix acquire Acquire ¹⁹F NMR Spectrum mix->acquire analyze Analyze Chemical Shift of Fluoroborate Adduct acquire->analyze fia Determine Relative Fluoride Ion Affinity analyze->fia

Caption: Workflow for determining fluoride ion affinity using ¹⁹F NMR.

Computational Chemistry: An In Silico Approach to Understanding Lewis Acidity

Computational methods provide a powerful complement to experimental studies, offering insights into the intrinsic electronic properties of molecules. Density Functional Theory (DFT) calculations can be employed to predict the Lewis acidity of this compound.

Calculation of Fluoride Ion Affinity

The fluoride ion affinity (FIA) can be calculated as the negative of the Gibbs free energy change (or enthalpy change at 0 K) for the reaction of the boronic acid with a fluoride ion in the gas phase or in a simulated solvent environment.

Reaction: ArB(OH)₂ + F⁻ → [ArB(OH)₂F]⁻

A higher calculated FIA value corresponds to a stronger Lewis acid.

Molecular Electrostatic Potential (MEP) Mapping

Calculation of the MEP surface provides a visual representation of the charge distribution on the molecule. The region of most positive electrostatic potential (a "blue" region) on the boron atom is indicative of its electrophilicity and susceptibility to nucleophilic attack.

Synthesis and Characterization of this compound

While not commercially available, the target molecule can be synthesized via established synthetic routes. A plausible approach involves the reaction of a Grignard reagent derived from 3-bromo-1-((2-chlorophenoxy)methyl)benzene with a trialkyl borate, followed by acidic workup.

Appendix A: Proposed Synthesis of this compound

A detailed, step-by-step synthetic procedure would need to be optimized, but a general outline is as follows:

  • Synthesis of 3-bromo-1-((2-chlorophenoxy)methyl)benzene: Williamson ether synthesis between 3-bromobenzyl bromide and 2-chlorophenol.

  • Formation of the Grignard Reagent: Reaction of 3-bromo-1-((2-chlorophenoxy)methyl)benzene with magnesium turnings in anhydrous THF.

  • Borylation: Reaction of the Grignard reagent with trimethyl borate at low temperature (-78 °C).

  • Hydrolysis: Acidic workup (e.g., with aqueous HCl) to hydrolyze the borate ester to the desired boronic acid.

  • Purification: Purification by recrystallization or column chromatography.

Concluding Remarks

The Lewis acidity of this compound is a nuanced property governed by a delicate interplay of inductive, resonance, and potential through-space effects. A comprehensive understanding of this property requires a synergistic approach, combining rigorous experimental quantification with insightful computational modeling. The methodologies outlined in this guide provide a robust framework for the characterization of this and other complex arylboronic acids, thereby facilitating their rational application in drug design, catalysis, and materials science.

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The Ascendancy of the Boron Atom: Arylboronic Acids as Versatile Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long relegated to the periphery of medicinal chemistry, primarily due to outdated toxicity concerns and synthetic challenges, boron-containing compounds have undergone a remarkable renaissance.[1][2] At the heart of this resurgence lies the arylboronic acid moiety, a uniquely versatile functional group whose utility extends far beyond its celebrated role in carbon-carbon bond formation. The approval of bortezomib in 2003 as a first-in-class proteasome inhibitor marked a paradigm shift, validating the boronic acid pharmacophore and catalyzing a surge in research.[3][4] To date, five boron-containing drugs have received FDA approval, underscoring their therapeutic significance.[5][6] This guide provides a comprehensive technical overview of the multifaceted roles of arylboronic acids in drug discovery. We will explore their foundational application in synthesis via the Suzuki-Miyaura coupling, delve into the mechanistic intricacies of their function as reversible covalent enzyme inhibitors, and survey their emerging applications in diagnostics, targeted drug delivery, and bio-conjugation. This document is intended to serve as a practical resource, blending fundamental principles with field-proven insights and detailed experimental workflows.

The Boron Advantage: Unique Physicochemical Properties

The utility of the boronic acid group—B(OH)₂—stems from the unique electronic nature of the boron atom. Its vacant p-orbital makes it a potent Lewis acid, capable of accepting a lone pair of electrons from nucleophiles. This fundamental property governs its reactivity and biological interactions.

  • Geometry and Hybridization: The boron atom in a boronic acid is trigonal planar with sp² hybridization. Upon interacting with a nucleophile, such as a hydroxyl group from water or an amino acid residue, it transitions to a more stable, tetrahedral sp³ hybridized state.[7] This geometric shift is central to its mechanism as a transition-state analog inhibitor.

  • Lewis Acidity and pKa: Arylboronic acids are weak Lewis acids with pKa values typically ranging from 4 to 10.[8] This acidity is crucial for their biological activity and solubility, allowing them to exist in both neutral and anionic (boronate) forms at physiological pH.

  • Reversible Covalency: Unlike many reactive functional groups that form irreversible bonds, the boronic acid moiety forms reversible covalent bonds with diols and certain active site nucleophiles.[9] This capacity for dynamic interaction allows for high-affinity binding combined with a favorable safety profile, as the inhibitor can dissociate from its target.

PropertyArylboronic AcidCarboxylic Acid (Bioisostere)
Geometry Trigonal Planar (sp²)Trigonal Planar (sp²)
Key Interaction Lewis Acid (forms tetrahedral boronate)Brønsted Acid (donates proton)
Typical pKa ~4-10~2-5
Bonding Reversible covalent with diols/nucleophilesIonic, Hydrogen Bonding

Pillar I: The Architect's Tool - Suzuki-Miyaura Coupling in Drug Synthesis

The most established role for arylboronic acids in drug discovery is as a key reactant in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a carbon-carbon bond between an arylboronic acid and an aryl halide or triflate. Its reliability, functional group tolerance, and mild reaction conditions have made it one of the most widely used transformations in medicinal chemistry.[10][11] A testament to its impact is the prevalence of biaryl and aryl-heterocycle motifs in a vast number of approved drugs.[10][12]

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl Ar²-B(OH)₂ + Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product reactants Ar¹-X + Ar²-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative small-scale Suzuki-Miyaura coupling. From a Senior Scientist's perspective, the critical variables are the choice of ligand, base, and solvent, which must be optimized for specific substrates to minimize side reactions like protodeboronation.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture. A common system is a 3:1 mixture of Dioxane/Water. The solvent choice is critical for substrate solubility and reaction kinetics.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Pillar II: The Pharmacophore - Arylboronic Acids as Enzyme Inhibitors

The true breakthrough for boronic acids in medicine came from their application as direct pharmacophores. Their ability to act as transition-state analogs allows them to inhibit key enzymes with high potency and specificity.[1][13]

Mechanism of Action: Reversible Covalent Inhibition

The Lewis acidic boron atom is the key to their inhibitory mechanism. It readily accepts a lone pair of electrons from a nucleophilic amino acid residue (commonly serine or threonine) in an enzyme's active site.[7][14] This forms a stable, tetrahedral boronate adduct that mimics the geometry of the transition state of the catalyzed reaction, thereby blocking the enzyme's function.[7]

Inhibition_Mechanism Enzyme Enzyme Active Site (Ser/Thr-OH) TransitionState Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->TransitionState Nucleophilic Attack BoronicAcid Aryl-B(OH)₂ (Trigonal Planar) BoronicAcid->TransitionState TransitionState->Enzyme Reversible InhibitedEnzyme Inhibited Enzyme TransitionState->InhibitedEnzyme

Caption: Mechanism of reversible covalent inhibition by a boronic acid.

Case Studies: FDA-Approved Boronic Acid Drugs

The success of boronic acid drugs validates their design as potent and specific inhibitors.

Drug NameTargetIndicationYear Approved
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma2003
Tavaborole (Kerydin®)Leucyl-tRNA SynthetaseOnychomycosis (Fungal Infection)2014
Ixazomib (Ninlaro®)26S ProteasomeMultiple Myeloma2015
Crisaborole (Eucrisa®)Phosphodiesterase-4 (PDE4)Atopic Dermatitis2016
Vaborbactam (Vabomere®)β-LactamaseComplicated Bacterial Infections2017
  • Bortezomib (Velcade®): As the first-in-class proteasome inhibitor, bortezomib revolutionized the treatment of multiple myeloma.[3] The proteasome is responsible for degrading intracellular proteins, and its inhibition leads to apoptosis in cancer cells. The boronic acid of bortezomib forms a stable but reversible complex with the active site threonine of the 26S proteasome, effectively shutting down its activity.[1][2]

  • Vaborbactam: This drug addresses the critical challenge of antibiotic resistance. Certain bacteria produce β-lactamase enzymes that inactivate β-lactam antibiotics. Vaborbactam is a non-β-lactam inhibitor where the cyclic boronic acid acts as a potent transition-state analog for serine β-lactamases, restoring the efficacy of co-administered antibiotics.[6][15]

  • Tavaborole (Kerydin®): This antifungal agent targets leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis. Tavaborole's boronic acid traps the enzyme's editing-site substrate, adenosine, forming a stable adduct that prevents the synthesis of functional proteins, leading to fungal cell death.[6]

Pillar III: The Frontier - Emerging Applications

Beyond synthesis and direct inhibition, arylboronic acids are being explored in several cutting-edge applications, leveraging their unique chemical properties.

Diagnostics and Imaging

The ability of boronic acids to reversibly bind to cis-diols makes them excellent candidates for sensing carbohydrates.[16] This has significant implications for diagnostics.

  • Glucose Sensing: Arylboronic acids functionalized with fluorescent reporters can detect glucose levels, as binding to the sugar modulates their fluorescence.

  • Cancer Cell Targeting: Cancer cells often overexpress specific cell-surface glycans, such as sialic acid. Fluorescently-labeled arylboronic acids can selectively bind to these glycans, enabling the imaging and specific targeting of tumor cells.[17][18]

  • PET Imaging: Arylboronic acids serve as valuable precursors for the synthesis of ¹⁸F-labeled PET imaging agents. Copper-mediated radiofluorination of arylboronic acids is a key reaction for producing these diagnostic tools, although challenges like protodeboronation must be carefully managed.[19]

Targeted Drug Delivery and Prodrugs

The reactivity of the C-B bond can be exploited to design sophisticated drug delivery systems.

  • ROS-Responsive Prodrugs: The tumor microenvironment is often characterized by high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[20] Arylboronic acids can be used as triggers in prodrugs. The C-B bond is oxidatively cleaved by H₂O₂, initiating a self-immolative cascade that releases a cytotoxic payload specifically at the tumor site, minimizing systemic toxicity.[21]

Prodrug_Activation Prodrug Drug-Linker-B(OH)₂ Oxidation Oxidation Prodrug->Oxidation H₂O₂ PhenolIntermediate Drug-Linker-OH Oxidation->PhenolIntermediate Elimination Self-Immolative Elimination PhenolIntermediate->Elimination ReleasedDrug Active Drug Elimination->ReleasedDrug ROS H₂O₂ (ROS)

Caption: ROS-mediated activation of a boronic acid-based prodrug.

  • Antibody-Drug Conjugates (ADCs): Boronic acids are being developed as novel linkers for ADCs. These linkers can form stable but reversible bioconjugates that release their cytotoxic payload under specific physiological conditions, such as the acidic environment of a lysosome or the high ROS environment of a tumor.[9][21]

Challenges and Future Perspectives

Despite their success, the development of boronic acid-based drugs is not without challenges.

  • Stability: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[22] While this is often reversible upon exposure to water, it can complicate manufacturing, formulation, and accurate dosage. Understanding the equilibrium between the monomeric acid and the boroxine is critical.

  • Selectivity and Off-Target Effects: The inherent reactivity of the boronic acid group means that off-target covalent interactions are a potential concern that must be carefully evaluated during preclinical safety assessments.

  • Mutagenicity: Some arylboronic acids have shown positive results in in vitro bacterial mutagenicity tests. However, extensive in vivo studies have largely demonstrated that these findings do not translate to a mutagenic risk in animals, suggesting they can be managed under standard impurity guidelines.[23]

The future of boron in medicine is bright. New synthetic methods are continually being developed to create more diverse and complex boron-containing scaffolds.[24][25] The exploration of boronic acids in PROTACs (PROteolysis TArgeting Chimeras), as novel antibacterial agents, and in targeted therapies continues to expand, promising a new generation of innovative medicines.[26]

Conclusion

Arylboronic acids have successfully transitioned from being a niche synthetic reagent to a validated and versatile pharmacophore in modern drug discovery. Their unique ability to engage in reversible covalent interactions has enabled the development of first-in-class inhibitors for challenging targets like the proteasome and β-lactamases. As our understanding of their chemistry and biology deepens, and as synthetic methodologies advance, arylboronic acids are poised to become an even more integral component of the medicinal chemist's toolkit, paving the way for novel therapeutics to address unmet medical needs.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Insight: The utility of substituted phenylboronic acids as versatile building blocks in modern synthetic chemistry, particularly in the construction of complex molecules for drug discovery, is well-established. Their role in Suzuki-Miyaura cross-coupling reactions, for instance, has revolutionized the formation of carbon-carbon bonds. However, the very reactivity that makes these reagents valuable necessitates a rigorous and informed approach to their handling. This guide provides an in-depth examination of the safety and handling precautions for (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, drawing upon established data for analogous compounds to ensure a culture of safety and experimental integrity in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the hazard profile of analogous boronic acids, this compound should be presumed to pose similar risks.[2][3] The primary hazards associated with this class of compounds are summarized below.

Table 1: Synthesized Hazard Profile for Substituted Phenylboronic Acids
Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Pictograms:



Signal Word: Warning

Causality of Hazards:

  • Oral Toxicity: Boronic acids can interfere with biological processes upon ingestion. The "harmful if swallowed" classification indicates that significant adverse health effects can occur if the substance is ingested.[5]

  • Skin and Eye Irritation: The acidic nature and chemical reactivity of boronic acids can lead to irritation upon contact with skin and eyes.[2][3] Prolonged contact should be avoided to prevent inflammation and potential tissue damage.

  • Respiratory Irritation: As a fine powder, this compound can be easily aerosolized. Inhalation of the dust may irritate the mucous membranes and the upper respiratory tract.[1][2]

Safe Handling and Engineering Controls: A Multi-Layered Defense

A proactive and multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory.[2][3][6]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[2]

  • Hand Protection: Use nitrile or neoprene gloves that are appropriate for handling chemicals. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.

Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood Weigh Weigh Solid Compound FumeHood->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Reaction Perform Reaction Decontaminate Decontaminate Glassware and Work Surfaces Reaction->Decontaminate Proceed to Cleanup Waste Dispose of Waste in Labeled Containers RemovePPE Remove PPE Correctly

Caption: Safe Handling Workflow for Boronic Acids.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][7][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[5][8][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][5][8]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6] For larger spills, evacuate the area and follow institutional emergency procedures.

Stability and Reactivity: Understanding Chemical Behavior

  • Stability: Boronic acids are generally stable under recommended storage conditions.[10] However, they can be susceptible to oxidative degradation.[11][12][13]

  • Incompatible Materials: Avoid strong oxidizing agents, as they can lead to decomposition.[5]

  • Conditions to Avoid: Protect from moisture, as some boronic acids can be hygroscopic.[6][14] Avoid creating dust.

Storage and Disposal: Ensuring Long-Term Safety

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][14]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Commitment to Scientific Excellence and Safety

This compound represents a valuable tool in the arsenal of the synthetic chemist. By embracing the principles of proactive risk assessment, diligent use of engineering controls and personal protective equipment, and a thorough understanding of emergency procedures, researchers can harness the synthetic potential of this compound while upholding the highest standards of laboratory safety. This commitment not only protects individual researchers but also fosters a culture of scientific integrity and responsibility within the broader research community.

References

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Dennis G. Hall, et al. Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 2021. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • Angene Chemical. Safety Data Sheet - (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid. [Link]

  • National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • ChemRxiv. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]

  • ResearchGate. Structure, Properties, and Preparation of Boronic Acid Derivatives. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • ResearchGate. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Google Patents.
  • VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Suzuki-Miyaura Coupling of a Sterically and Electronically Complex Boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a go-to method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on the application of a structurally nuanced substrate: (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid . The presence of a bulky and electron-rich 2-chlorophenoxy group introduces specific steric and electronic challenges that necessitate a carefully considered approach to achieve high coupling efficiency. The ether linkage and the ortho-chloro substituent can influence the electronic environment of the boronic acid and potentially interact with the palladium catalyst.[4]

These application notes provide a comprehensive framework for researchers, offering not just a protocol, but a deeper understanding of the mechanistic considerations and practical strategies for successfully employing this and structurally related boronic acids in Suzuki-Miyaura cross-coupling reactions.

Key Considerations for Coupling this compound

The unique structure of this compound demands careful consideration of several factors to ensure a successful coupling reaction:

  • Steric Hindrance: The bulky 2-chlorophenoxy group can impede the approach of the boronic acid to the palladium center during the transmetalation step. This steric clash is a common challenge with ortho-substituted biaryls and can significantly slow down the reaction rate.[4][5] The selection of an appropriate palladium catalyst and ligand is crucial to overcome this hurdle. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the active catalytic species.[6]

  • Electronic Effects: The electron-donating nature of the ether oxygen and the electron-withdrawing effect of the chlorine atom on the phenoxy ring can modulate the nucleophilicity of the boronic acid. Understanding these electronic influences is key to optimizing the reaction conditions.

  • Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond, can be a competing reaction, especially with prolonged reaction times or in the presence of excess water.[6] The stability of the boronic acid itself can also be a factor, and in some cases, the use of a more stable boronate ester derivative may be advantageous.[7][8]

Recommended Catalyst and Ligand Systems

The choice of the palladium source and the phosphine ligand is paramount for the successful coupling of sterically demanding substrates. While Pd(PPh₃)₄ is a versatile catalyst, more specialized systems often provide superior results in challenging cases.[6]

Catalyst/Ligand SystemKey AdvantagesRecommended for
Pd(OAc)₂ / SPhos High activity for sterically hindered substrates, excellent for forming highly substituted biaryls.[5]General purpose coupling with a wide range of aryl halides.
Pd₂(dba)₃ / XPhos Very active catalyst system, effective at room temperature for some substrates.When milder reaction conditions are desired.
PdCl₂(dppf) Good for a broad range of substrates, often used in initial screening.Coupling with less hindered aryl halides.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Purge with Inert Gas (N₂ or Ar) catalyst->inert solvent Add Degassed Solvent heat Heat to Desired Temperature solvent->heat inert->solvent monitor Monitor Progress (TLC, GC/MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (nitrogen or argon) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Microwave Irradiation: If using a microwave reactor, heat the mixture to 120-140 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

G cluster_info Key Steps Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-OH PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 R¹-Pd(II)L₂-R² PdII_2->PdII_3 Transmetalation (R²B(OH)₂) PdII_3->Pd0 Product R¹-R² PdII_3->Product Reductive Elimination info R¹ = Aryl Halide R² = Boronic Acid L = Ligand X = Halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[1]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[9][10] For sterically hindered boronic acids, this step can be rate-limiting.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of catalyst and anhydrous, degassed solvents.
Low reaction temperatureGradually increase the reaction temperature. Consider switching to microwave heating for higher temperatures.
Inappropriate baseTry a stronger base such as Cs₂CO₃ or K₃PO₄.
Protodeboronation of Boronic Acid Excess water or prolonged reaction timeUse anhydrous conditions or switch to the corresponding boronate ester. Minimize reaction time.
Formation of Homocoupled Byproducts Side reactions of the boronic acidUse a slight excess of the boronic acid (1.1-1.2 equivalents).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a valuable transformation for the synthesis of complex biaryl structures. While the steric and electronic nature of this substrate requires careful consideration, the application of modern palladium catalysts with bulky, electron-rich phosphine ligands, coupled with optimized reaction conditions, can lead to high yields of the desired products. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully employ this and similar challenging substrates in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.

  • Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1244–1247.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563.

  • Blackmond, D. G., & Sigman, M. S. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate.

  • Bardera, S., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(34), 10854–10855.

  • Osiński, P. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2229–2238.

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.

  • Angell, D., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 103-107.

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1244-1247.

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(34), 10875-10889.

  • Vantourout, J. C., et al. (2025). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. ResearchGate.

  • Khaligh, N. G. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate.

  • Zhao, W., et al. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal.

  • Chen, K., et al. (2024). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Coupling of (4-(Pyren-1-yl)phenyl)boronic acid.

  • Nolan, S. P. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Semantic Scholar.

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid in Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1] These transformations are indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures.[2] The subject of this guide, this compound, is a versatile building block. Its structure incorporates several key features: a reactive boronic acid moiety for palladium-catalyzed coupling, a flexible ether linkage, and a chlorinated aromatic ring, providing a handle for further functionalization or for modulating the electronic properties of the final molecule.

The presence of the bulky and electronically distinct 2-chlorophenoxy group introduces specific challenges and considerations in reaction design. Steric hindrance around the boronic acid can influence the rates of key catalytic steps, while the various functional groups demand careful selection of reaction conditions to ensure compatibility and prevent side reactions.[3][4][5]

This document serves as a comprehensive guide, providing detailed, field-proven protocols for the application of this boronic acid in cornerstone palladium-catalyzed reactions. We will delve into the causality behind experimental choices, offering insights that extend beyond simple step-by-step instructions to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Section 1: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming biaryl linkages, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][6] The reaction couples an organoborane (in this case, our title compound) with an organohalide or triflate.[1]

Mechanistic Rationale & Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is typically the rate-determining step and requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For this compound, the bulky substituent may slow the transmetalation or reductive elimination steps. Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often employed to accelerate these steps and stabilize the active catalytic species.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pdi_complex Ar¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar²-B(OR)₂ Base pdi_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pdi_biaryl reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic aryl bromide.

Table 1: Reagent and Condition Summary for Suzuki-Miyaura Coupling

Component Stoichiometry Typical Amount Purpose
Aryl Bromide1.0 equiv1.0 mmolElectrophilic partner
This compound1.2 - 1.5 equiv1.2 - 1.5 mmolNucleophilic partner
Pd₂(dba)₃1-2 mol %0.01 - 0.02 mmolPalladium pre-catalyst
SPhos2.2 - 4.4 mol %0.022 - 0.044 mmolLigand
K₃PO₄ (anhydrous)2.0 - 3.0 equiv2.0 - 3.0 mmolBase
Solvent (Dioxane/H₂O, 4:1)-5 mLReaction medium
Temperature-80-100 °CThermal energy
Reaction Time-4-16 h-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, add the palladium pre-catalyst Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and the SPhos ligand (0.022 mmol, 9.0 mg).

  • Reagent Addition: Evacuate and backfill the Schlenk flask with inert gas three times. Add the catalyst/ligand mixture to the flask. Then, add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) via syringe.

    • Scientist's Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. A mixed aqueous system is often used to solubilize the inorganic base and the boronate "ate" complex.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Once the reaction is complete (typically when the starting aryl bromide is consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Section 2: The Oxidative Heck Reaction

While the classic Mizoroki-Heck reaction couples aryl halides with olefins, a modern variant—the oxidative Heck reaction—allows for the direct coupling of arylboronic acids with olefins.[7][8] This approach is highly atom-economical but requires an oxidant to regenerate the active Pd(II) catalyst.[9]

Mechanistic Rationale & Key Considerations

The oxidative Heck cycle differs significantly from the Suzuki cycle as it typically operates with a Pd(II) catalyst throughout.

  • Transmetalation: The arylboronic acid reacts with the Pd(II) salt to form an arylpalladium(II) species.

  • Carbopalladation: The arylpalladium(II) complex coordinates to the olefin, followed by migratory insertion of the aryl group onto the olefin.

  • β-Hydride Elimination: A β-hydrogen is eliminated from the resulting alkylpalladium(II) intermediate, forming the desired C-C coupled product and a hydridopalladium(II) species (H-Pd-X).

  • Reductive Elimination/Oxidation: The H-Pd-X species reductively eliminates HX, producing Pd(0). An oxidant is then required to regenerate the Pd(II) catalyst to restart the cycle.

The choice of ligand and oxidant is critical for success and to prevent side reactions like homocoupling of the boronic acid.[10]

Oxidative_Heck_Cycle pd_ii Pd(II)X₂ transmetalation Transmetalation pd_ii->transmetalation Ar-B(OH)₂ aryl_pd_ii Ar-Pd(II)X transmetalation->aryl_pd_ii carbopalladation Carbopalladation aryl_pd_ii->carbopalladation Olefin alkyl_pd_ii R-Pd(II)X carbopalladation->alkyl_pd_ii beta_elimination β-Hydride Elimination alkyl_pd_ii->beta_elimination product Product beta_elimination->product h_pd_x H-Pd(II)X beta_elimination->h_pd_x pd_0 Pd(0) h_pd_x->pd_0 Reductive Elimination of HX oxidation Oxidation pd_0->oxidation Oxidant oxidation->pd_ii Regeneration

Caption: Catalytic cycle of the oxidative Heck reaction with an arylboronic acid.

Optimized Protocol for Oxidative Heck Reaction

This protocol describes the coupling of this compound with an electron-deficient olefin like an acrylate.

Table 2: Reagent and Condition Summary for Oxidative Heck Reaction

Component Stoichiometry Typical Amount Purpose
Olefin (e.g., n-butyl acrylate)1.0 equiv1.0 mmolElectrophilic partner
This compound2.0 equiv2.0 mmolAryl source
Pd(OAc)₂5-10 mol %0.05 - 0.1 mmolPalladium catalyst
Ligand (e.g., 2,2'-bipyridine)10-20 mol %0.1 - 0.2 mmolStabilizes catalyst
Oxidant (e.g., Benzoquinone)2.0 equiv2.0 mmolRegenerates Pd(II)
Solvent (DMF or Toluene)-5 mLReaction medium
Temperature-80 °CThermal energy
Reaction Time-12-24 h-

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (2.0 mmol), the olefin (1.0 mmol), palladium(II) acetate (0.05 mmol, 11.2 mg), 2,2'-bipyridine (0.1 mmol, 15.6 mg), and benzoquinone (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed DMF (or Toluene) to the tube.

    • Scientist's Note: The choice of solvent can significantly impact the reaction outcome. Amide solvents like DMF often give the best results in these systems.[10] Anhydrous conditions are preferred to minimize boronic acid decomposition.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS, looking for the consumption of the starting olefin.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove unreacted boronic acid and phenolic byproducts from the benzoquinone.

  • Extraction and Purification: Wash the organic layer with water (15 mL) and brine (15 mL). Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the arylated olefin product.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming aryl-nitrogen bonds.[11] While this reaction classically involves coupling an aryl halide with an amine, recent advances have demonstrated the possibility of using arylboronic acids as the aryl source, often in the presence of an activating agent or under specific catalytic conditions.[12][13][14]

Rationale and Protocol Considerations

Direct C-N coupling with boronic acids is less common because the transmetalation of an amido group to palladium is often more facile than that of a boronate group. However, protocols have been developed that enable this transformation, sometimes proceeding through an in-situ borylation/amination sequence or by using specific ligand/base combinations that favor the desired pathway.

Given the developing nature of this specific transformation, a generalized robust protocol is challenging. Researchers interested in this route should consult recent literature for catalytic systems optimized for the specific class of amine they wish to couple. A common approach involves coupling an amine with an aryl halide in the presence of the boronic acid, where the boronic acid can act as an activator or participate in a competing Suzuki reaction depending on the conditions.[12][13]

Overall Experimental Workflow

The following diagram outlines the general laboratory workflow for performing and analyzing the palladium-catalyzed reactions described in this guide.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Boronic Acid, Halide, Base) glassware Flame-Dry Glassware (Schlenk Flask) reagents->glassware setup Assemble Reaction Under Inert Atmosphere glassware->setup catalyst Prepare Catalyst/Ligand Mixture catalyst->setup solvents Degas Solvents solvents->setup run Heat and Stir (80-100 °C) setup->run monitor Monitor Progress (TLC, LC-MS) run->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General laboratory workflow for palladium-catalyzed cross-coupling.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . (2024). YouTube. [Link]

  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation . (2017). ResearchGate. [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins . (n.d.). Journal of the American Chemical Society. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . (2025). Organic Chemistry Frontiers. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics . (2025). ACS Publications. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions . (n.d.). National Institutes of Health. [Link]

  • The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study . (2005). PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . (n.d.). PubMed Central. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . (n.d.). Chemical Reviews. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . (2018). Beilstein Journals. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies . (n.d.). RSC Publishing. [Link]

  • Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction . (n.d.). The Royal Society of Chemistry. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate . (n.d.). PubMed Central. [Link]

  • Palladium-Catalysed Coupling Chemistry . (n.d.). Fisher Scientific. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes . (n.d.). [Link]

  • Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids . (n.d.). Organic Chemistry Portal. [Link]

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction . (n.d.). ResearchGate. [Link]

  • 17.2: Palladium catalyzed couplings . (2020). Chemistry LibreTexts. [Link]

  • Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis . (2014). Organic Letters. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay . (2022). ACS Omega. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay . (2022). PubMed Central. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay . (2022). ResearchGate. [Link]

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Application Notes and Protocols: (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, boronic acids and their derivatives are indispensable tools for the construction of complex molecular architectures. Their stability, versatile reactivity, and the relatively benign nature of their byproducts have positioned them as favored reagents in carbon-carbon bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling reaction stands as a titan, offering a powerful method for the synthesis of biaryl and heteroaryl structures that are prevalent in a vast number of pharmaceuticals.

This guide focuses on a specific, yet highly valuable building block: (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid . The unique substitution pattern of this molecule—a chloro-substituted phenoxy group at the meta position of the phenylboronic acid—offers medicinal chemists a nuanced tool for modulating the physicochemical and pharmacological properties of a target molecule. The presence of the ether linkage and the chloro substituent can significantly influence factors such as metabolic stability, receptor-binding interactions, and overall bioavailability.

These application notes will delve into the practical utility of this compound, with a particular focus on its role in the synthesis of C-aryl glycoside pharmaceutical intermediates, a critical component of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors used in the treatment of type 2 diabetes.

Core Application: Synthesis of C-Aryl Glycoside Intermediates for SGLT2 Inhibitors

The C-aryl glycoside moiety is the cornerstone of the "gliflozin" class of drugs, which function by inhibiting SGLT2 in the kidneys, thereby reducing the reabsorption of glucose and lowering blood sugar levels. The synthesis of these complex molecules often relies on a key carbon-carbon bond formation between a protected glucose derivative and an aglycone portion. This is where this compound and its analogs become critical.

The general synthetic strategy involves the coupling of a suitably protected glycosyl halide or triflate with the boronic acid in a Suzuki-Miyaura reaction. The (3-((2-Chlorophenoxy)methyl)phenyl) group provides a scaffold that, upon incorporation into the final drug molecule, can occupy key binding pockets within the SGLT2 protein.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling for C-Aryl Glycoside Synthesis

The following diagram outlines a typical workflow for the synthesis of a C-aryl glycoside intermediate using this compound.

G cluster_prep Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Product boronic_acid This compound reaction_vessel Reaction Setup: - Inert Atmosphere (N2 or Ar) - Anhydrous Solvent (e.g., Toluene/THF) - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3, Cs2CO3) boronic_acid->reaction_vessel Add to vessel glycosyl_halide Protected Glycosyl Halide (e.g., bromide) glycosyl_halide->reaction_vessel Add to vessel quench Reaction Quenching (e.g., aq. NH4Cl) reaction_vessel->quench Reaction Mixture extraction Organic Extraction (e.g., EtOAc) quench->extraction purification Chromatography (Silica Gel) extraction->purification final_product Protected C-Aryl Glycoside Intermediate purification->final_product

Caption: General workflow for the synthesis of a protected C-aryl glycoside.

Detailed Protocol: Synthesis of a Protected C-Aryl Glycoside Intermediate

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a protected glucosyl bromide. Note: This is a generalized protocol and may require optimization based on the specific substrate and desired scale.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier Recommendation
This compound63503-60-6276.51Sigma-Aldrich, MedChemExpress
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide572-09-8411.19Major chemical suppliers
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.74Major chemical suppliers
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Major chemical suppliers
Toluene, anhydrous108-88-392.14Major chemical suppliers
Tetrahydrofuran (THF), anhydrous109-99-972.11Major chemical suppliers
Ethyl Acetate (EtOAc)141-78-688.11Major chemical suppliers
Saturated aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49Prepare in-house
Brine (Saturated aqueous NaCl)7647-14-558.44Prepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Major chemical suppliers
Silica Gel for column chromatography7631-86-9-Major chemical suppliers

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.2 equivalents).

    • Add 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent) to the flask.

    • Add anhydrous potassium carbonate (3.0 equivalents) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).

    • Causality: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and the boronic acid. Anhydrous conditions are necessary as water can lead to protodeboronation of the boronic acid, reducing the yield of the desired product.

  • Solvent Addition and Degassing:

    • Add a mixture of anhydrous toluene and THF (e.g., 4:1 v/v, to a concentration of ~0.2 M with respect to the glucosyl bromide) to the flask via a cannula or syringe.

    • Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with nitrogen.

    • Causality: Degassing removes dissolved oxygen, which can oxidatively degrade the Pd(0) active catalyst. The choice of solvent mixture is to ensure the solubility of all reactants and reagents.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (glucosyl bromide) is consumed (typically 4-12 hours).

    • Causality: The elevated temperature is required to facilitate the catalytic cycle of the Suzuki-Miyaura reaction, including oxidative addition, transmetalation, and reductive elimination.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected C-aryl glycoside intermediate.

    • Causality: Chromatography is essential to remove unreacted starting materials, catalyst residues, and any side products, such as homocoupled boronic acid.

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R1-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R1-Pd(II)L2-R2 transmetalation->pd_intermediate2 boronate [R2-B(OH)3]- boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product r1x R1-X (Glycosyl Halide) r1x->oxidative_addition r2boh2 This compound + Base r2boh2->boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the glycosyl halide (R1-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (R2), activated by a base to form a boronate species, is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond in the product (R1-R2) and regenerates the Pd(0) catalyst.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its application in the construction of C-aryl glycosides for SGLT2 inhibitors highlights its strategic importance in modern drug discovery. The protocols and mechanistic insights provided in these notes are intended to serve as a practical guide for researchers and scientists in the field. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the development and application of such tailored boronic acid derivatives will undoubtedly play an increasingly crucial role.

References

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Eureka | Patsnap. Synthesis method of dapagliflozin. [Link]

  • Indian Academy of Sciences. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. [Link]

  • Google Patents. Synthesis method of dapagliflozin.
  • National Center for Biotechnology Information. The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. [Link]

  • ResearchGate. strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. [Link]

Application Notes and Protocols: (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity and favorable pharmacokinetic profiles is perpetual. Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology for the formation of carbon-carbon bonds.[1][2] Among the vast arsenal of commercially available boronic acids, this compound presents a unique combination of structural features that make it a particularly attractive building block for the synthesis of bioactive molecules.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its structural rationale, provide detailed, field-tested protocols for its application in Suzuki-Miyaura coupling, and discuss the broader implications for the synthesis of complex molecular scaffolds.

The strategic incorporation of a 2-chlorophenoxy moiety offers several advantages. The presence of a chlorine atom can significantly modulate the electronic properties and lipophilicity of the final molecule, potentially enhancing membrane permeability and metabolic stability.[3] Furthermore, the ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets. The meta-substitution pattern of the boronic acid group on the central phenyl ring allows for the creation of non-linear, three-dimensional structures, a key strategy in moving beyond "flat" drug-like molecules.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide or triflate.[4][5]

Reaction Principle and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, regenerating the boron species and forming a new Pd(II) complex with both organic partners.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R-Pd(II)L_n-Ar Transmetalation->PdII_Biaryl ReductiveElim Reductive Elimination ReductiveElim->Pd0 Product R-Ar (Product) ReductiveElim->Product ArylHalide R-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the use of this compound. As with any chemical reaction, optimization may be necessary depending on the specific coupling partner.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol outlines a standard procedure for the coupling of this compound with a generic aryl bromide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometry
This compound1256355-43-6276.501.2 eq
Aryl Bromide (generic)VariesVaries1.0 eq
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.03 eq
Potassium Carbonate (K₂CO₃)584-08-7138.213.0 eq
1,4-Dioxane123-91-188.11Solvent
Deionized Water7732-18-518.02Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl bromide (1.0 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times. Under a positive pressure of inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the limiting reagent (aryl bromide).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental_Workflow Start Start Reagent_Addition 1. Add Reagents: - Boronic Acid - Aryl Bromide - Catalyst - Base Start->Reagent_Addition Inert_Atmosphere 2. Establish Inert Atmosphere (N₂ or Ar) Reagent_Addition->Inert_Atmosphere Solvent_Addition 3. Add Solvents (Dioxane/Water) Inert_Atmosphere->Solvent_Addition Heating 4. Heat and Stir (90 °C, 4-12 h) Solvent_Addition->Heating Monitoring 5. Monitor Progress (TLC or LC-MS) Heating->Monitoring Workup 6. Aqueous Work-up (EtOAc, Water, Brine) Monitoring->Workup Purification 7. Purify (Column Chromatography) Workup->Purification End Pure Product Purification->End

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Expert Insights and Causality Behind Experimental Choices:
  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki-Miyaura couplings. The dppf ligand provides a good balance of steric bulk and electron-donating properties, promoting both oxidative addition and reductive elimination.

  • Base Selection: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions. The use of a stronger base like potassium phosphate may be beneficial for less reactive coupling partners.

  • Solvent System: The mixture of dioxane and water is a common and effective solvent system. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

  • Stoichiometry: A slight excess of the boronic acid (1.2 eq) is often used to drive the reaction to completion, especially if the boronic acid is prone to decomposition under the reaction conditions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient heating, or poor solubility.Degas the solvent thoroughly, use a fresh batch of catalyst, increase the reaction temperature, or try a different solvent system (e.g., toluene/water).
Decomposition of Boronic Acid Harsh reaction conditions.Use a milder base (e.g., K₃PO₄), lower the reaction temperature, or protect the boronic acid as a boronate ester.[6]
Side Product Formation Homocoupling of the boronic acid.Ensure a strictly inert atmosphere, use a less concentrated reaction mixture, or add a phosphine ligand to stabilize the catalyst.

Broader Applications and Future Directions

The utility of this compound is not limited to the synthesis of simple biaryls. It can be employed in more complex synthetic strategies, including:

  • Sequential Cross-Coupling: For substrates bearing multiple halide atoms, this building block can be introduced in a controlled, stepwise manner.

  • Intramolecular Reactions: In appropriately designed substrates, intramolecular Suzuki-Miyaura coupling can be used to construct macrocyclic structures.

  • Synthesis of Chiral Ligands: The phenoxymethylphenyl scaffold can be further functionalized to create novel chiral ligands for asymmetric catalysis.

The continued exploration of this and other structurally unique boronic acids will undoubtedly lead to the discovery of new bioactive molecules with novel mechanisms of action.[7][8]

Safety Considerations

  • Boronic Acids: While generally considered safe to handle, boronic acids can be irritants. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, bioactive molecules. Its unique structural features provide a platform for creating novel chemical entities with potentially enhanced pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs, ultimately contributing to the advancement of medicinal chemistry.

References

  • de Oliveira, M. A. L., & da Silva, J. L. F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Das, B. C., & Thapa, P. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(39), 5364-5381. [Link]

  • Silva, F., & et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Kinsey, B. M., & Kassis, A. I. (1993). Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives. Nuclear Medicine and Biology, 20(1), 13-22. [Link]

  • Bajusz, D., & et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Li, Y., & et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 837-850. [Link]

  • Singh, G., & et al. (2020). Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. European Journal of Medicinal Chemistry, 199, 112398. [Link]

  • Kumar, R., & et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514. [Link]

  • De, P., & et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(31), 4974-4989. [Link]

  • Markovic, M., & Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(22), 4086-4120. [Link]

  • ACS. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Li, Y., & et al. (2015). Synthesis of biologically active boron-containing compounds. RSC Advances, 5(90), 73859-73874. [Link]

  • Kim, J., & et al. (2015). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Journal of Materials Chemistry B, 3(30), 6176-6188. [Link]

  • Rueda-Espinosa, J., & et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Tetrahedron Letters, 83, 153396. [Link]

  • Bajusz, D., & et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Li, J., & et al. (2018). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Catalysis Communications, 111, 8-11. [Link]

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Application Note & Protocol: Palladium-Catalyzed C-C Bond Formation Using (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-C Bond Formation

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of biaryl structures and other complex molecular architectures with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species, such as a boronic acid, with an organohalide.[2] (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a versatile building block, incorporating a flexible ether linkage and a chlorinated aromatic ring, motifs prevalent in numerous biologically active compounds. This guide provides a detailed protocol for its application in a typical Suzuki-Miyaura cross-coupling reaction, grounded in mechanistic understanding and practical expertise.

Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3][4] This is often the rate-determining step of the cycle.[4]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid to the palladium center.[3][4] This process requires activation of the boronic acid by a base.[2][5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[2][5]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OH)₂OR]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ AteComplex [R²-B(OH)₃]⁻ BoronicAcid->AteComplex Base Base (e.g., OH⁻) Base->AteComplex AteComplex->Transmetalation Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be necessary for different substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercial SourceStore in a cool, dry place.
Aryl Bromide (Ar-Br)≥98%Commercial SourceSubstrate for coupling.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial SourcePre-catalyst, reduced in situ.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercial SourceA bulky, electron-rich phosphine ligand.
Potassium Carbonate (K₂CO₃)AnhydrousCommercial SourceBase for the reaction.
1,4-DioxaneAnhydrousCommercial SourceReaction solvent.[3]
WaterDegassed, DeionizedIn-houseCo-solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
BrineSaturated NaCl(aq)In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying organic layers.
Celite®---Commercial SourceFor filtration.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
Equipment
  • Schlenk flask or resealable reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas (Argon or Nitrogen) line with manifold

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Column chromatography setup

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • This compound: May cause skin and eye irritation. Handle in a well-ventilated area.[6][7][8]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Base: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Step-by-Step Procedure

G A 1. Assemble Reaction B 2. Degas Mixture A->B C 3. Add Catalyst/Ligand B->C D 4. Heat Reaction C->D E 5. Monitor Progress (TLC/LC-MS) D->E E->D Continue Heating F 6. Reaction Quench & Workup E->F Reaction Complete G 7. Purification F->G

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Seal the flask with a rubber septum.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.[9]

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst and Ligand Addition:

    • In a separate vial, quickly weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Briefly flush the Schlenk flask with the inert gas, remove the septum, add the catalyst and ligand solids, and immediately reseal the flask.

    • Alternatively, a stock solution of the catalyst and ligand can be prepared and added via syringe.

  • Reaction Conditions:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction vigorously to ensure proper mixing of the biphasic system.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture using a syringe.

    • The reaction is typically complete within 2-12 hours, depending on the reactivity of the aryl bromide.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.[10]

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).[10]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[10] The eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a common starting point.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final C-C coupled product.

Troubleshooting and Key Considerations

  • Low Yield:

    • Inefficient Degassing: Ensure the reaction mixture is thoroughly deoxygenated.

    • Catalyst/Ligand Choice: For challenging substrates, screening different palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., other biaryl phosphines, N-heterocyclic carbenes) may be necessary.[11]

    • Base Strength: A different base (e.g., K₃PO₄, Cs₂CO₃) might be more effective for certain substrates.[3]

  • Protodeboronation:

    • This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[3] It can be minimized by using anhydrous conditions (if compatible with the base) or by slowly adding the boronic acid to the reaction mixture.

  • Homocoupling of the Boronic Acid:

    • This side product can form, especially at higher temperatures. Reducing the reaction temperature or using a milder base can sometimes mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for C-C bond formation. By utilizing this compound with the detailed protocol, researchers can efficiently synthesize complex molecules relevant to drug discovery and materials science. Careful attention to the mechanistic principles and experimental details, such as inert atmosphere and proper choice of reagents, is paramount for achieving high yields and purity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available from: [Link]

  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. Available from: [Link]

  • Angene Chemical. (2024). Safety Data Sheet: (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid. Available from: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available from: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Available from: [Link]

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Application Note: Employing (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Fragment-Based Drug Design Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone strategy in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a specific, high-value fragment: (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid . We will detail its unique properties, provide step-by-step protocols for its integration into screening campaigns, and outline a roadmap for its evolution from a primary hit to a potent lead candidate. The protocols emphasize the unique advantages conferred by the boronic acid moiety, including its capacity for both non-covalent interactions and reversible covalent bond formation, which can be a decisive factor in targeting challenging proteins such as serine proteases.[][6][7]

Introduction to FBDD and the Role of Boronic Acids

FBDD begins with the screening of low molecular weight compounds (typically <300 Da), or "fragments," to identify weak but efficient binders to a biological target.[3][8][9] This approach is governed by the "Rule of Three," which provides guidelines for selecting fragments with favorable physicochemical properties for subsequent optimization (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[2][10][11][12][13] The low complexity of fragments allows for a more thorough sampling of chemical space and often yields hits with higher ligand efficiency.[9][14]

Boronic acids are particularly powerful fragments.[15][16] The boron atom is a Lewis acid that can engage in a range of interactions. Critically, it can form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[][17] This transient covalent interaction can significantly prolong the residence time of the fragment, making it an excellent anchor for structure-based design.[18]

This compound is an exemplary fragment that combines several desirable features:

  • Boronic Acid Warhead: Enables unique hydrogen bonding and potential reversible covalent interactions.

  • Defined Vectors for Growth: The chloro-substituted phenoxy ring and the phenylboronic acid provide clear, synthetically tractable vectors for elaboration.[17]

  • Rule of Three Compliance: Its properties align well with the principles of FBDD, making it an ideal starting point.

Fragment Profile and Handling

Proper handling and characterization of the fragment are paramount for reproducible screening results.

Physicochemical Properties
PropertyValueGuideline (Rule of Three)
Molecular Formula C₁₃H₁₂BClO₃N/A
Molecular Weight 262.50 g/mol ≤ 300 Da
Calculated cLogP 2.85≤ 3
Hydrogen Bond Donors 2 (from B(OH)₂)≤ 3
Hydrogen Bond Acceptors 3 (2 from B(OH)₂, 1 from ether)≤ 3
Rotatable Bonds 4≤ 3 (Slight deviation)
Topological Polar Surface Area (TPSA) 57.53 Ų≤ 60 Ų

Note: While the number of rotatable bonds is 4, its rigid core and high ligand efficiency potential make it a valuable fragment.

Solubility and Stock Preparation

Scientist's Note: Boronic acids can be challenging to dissolve in purely aqueous buffers and may be sensitive to oxidative degradation.[19] High-quality, anhydrous DMSO is the recommended solvent for stock solutions.

  • Primary Stock (100 mM): Carefully weigh the required amount of this compound powder. Add anhydrous DMSO to achieve a final concentration of 100 mM. Mix thoroughly using a vortex mixer until fully dissolved.

  • Storage: Store the primary stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock into the appropriate assay buffer. The final DMSO concentration in the assay should be kept to a minimum, typically ≤1%, to avoid interference with protein structure and function.

The FBDD Experimental Workflow

A successful FBDD campaign is a multi-stage process that progressively builds confidence in a fragment hit and illuminates the path toward a lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization frag_lib Fragment Library (incl. target molecule) primary_screen Primary Screen (e.g., SPR, Thermal Shift) frag_lib->primary_screen ~1000 fragments ortho_screen Orthogonal Screen (e.g., NMR, ITC) primary_screen->ortho_screen ~50-100 hits structural Structural Biology (X-ray Crystallography) ortho_screen->structural ~5-10 validated hits sbd Structure-Guided Design (Computational Chemistry) structural->sbd synthesis Analog Synthesis (Fragment Growing/Linking) sbd->synthesis sar SAR Exploration synthesis->sar Iterative Cycles sar->sbd lead Lead Compound sar->lead

Caption: High-level overview of the Fragment-Based Drug Design (FBDD) cascade.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for screening and validating this compound against a hypothetical serine protease target.

Protocol 4.1: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[20][21][22][23][24] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).[23]

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity) in 10 mM Sodium Acetate, pH 5.0

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment Stock: 100 mM in DMSO

  • Fragment Dilution Series: Prepared in Running Buffer with a constant 1% DMSO.

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with Running Buffer.

    • Activate the CM5 sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein solution (e.g., 50 µg/mL) to achieve a target immobilization level of ~8000-10000 Response Units (RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • Self-Validation: A reference flow cell should be prepared similarly but without protein injection (activation and deactivation only) to allow for reference subtraction.

  • Fragment Screening:

    • Prepare a concentration series of the fragment (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in Running Buffer. Ensure the final DMSO concentration is matched across all samples, including a "buffer only" blank.

    • Perform injections over both the target and reference flow cells. Use a contact time of 60 seconds and a dissociation time of 120 seconds at a flow rate of 30 µL/min.

    • Include buffer-only injections periodically for double-referencing.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the buffer-only blank injection signal.

    • Analyze the resulting sensorgrams. A positive hit will show a concentration-dependent binding response.

    • Fit the steady-state response levels against concentration to determine the equilibrium dissociation constant (KD). For fragments, this is often in the high micromolar to low millimolar range.

Protocol 4.2: Hit Validation via NMR Spectroscopy

Rationale: NMR spectroscopy, particularly ligand-observed experiments like Saturation Transfer Difference (STD), provides direct evidence of fragment binding.[20][25][26][27] It is less prone to the false positives that can affect other screening methods and can provide initial structural information about which part of the fragment is interacting with the target.[20]

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein solution (5-20 µM) in a deuterated phosphate buffer (e.g., 20 mM d-NaPO₄, 150 mM NaCl, pD 7.4)

  • Fragment stock solution (100 mM in d6-DMSO)

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Reference): Fragment at 500 µM in deuterated buffer.

      • Sample B (Test): Fragment at 500 µM and target protein at 10 µM in the same deuterated buffer.

    • Scientist's Note: The 50:1 fragment-to-protein ratio is typical for detecting weak binders.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum for both samples to confirm fragment integrity and concentration.

    • Acquire STD-NMR spectra for Sample B. This involves two experiments:

      • On-Resonance: Selective saturation of a protein resonance far from any ligand signals (e.g., -1.0 ppm).

      • Off-Resonance: Irradiation at a frequency where no protein or ligand signals are present (e.g., 40 ppm).

    • Use a saturation time of ~2 seconds to allow for magnetization transfer from the protein to the bound ligand.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that are in close proximity to the protein upon binding.

    • Interpretation: The presence of signals in the STD difference spectrum is unambiguous proof of binding. The relative intensity of the signals can provide initial insights into the binding epitope of the fragment.

Structural Elucidation and Hit-to-Lead Optimization

With a validated hit, the next critical phase is to understand its binding mode and use that information to guide chemical optimization.

Workflow 5.1: X-ray Crystallography for Binding Pose Determination

Rationale: X-ray crystallography provides an atomic-resolution 3D structure of the protein-fragment complex.[8][28][29][30][31] This information is invaluable, revealing the precise binding orientation, key interactions, and nearby pockets that can be exploited for fragment elaboration.[31]

Methodology:

  • Crystal Preparation: Grow crystals of the target protein under established conditions.

  • Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM, limited by solubility) for a defined period (minutes to hours).

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data, preferably at a synchrotron source.[28]

  • Structure Determination: Process the data and solve the structure. Carefully analyze the electron density map to confirm the presence and orientation of the bound fragment.[17][30]

Workflow 5.2: Computational Chemistry and Structure-Guided Design

Rationale: The crystal structure of the fragment-protein complex unlocks computational and structure-guided design.[32][33] This allows for the rational design of analogs with improved potency and properties, minimizing wasteful synthesis.[33]

Hit_To_Lead cluster_0 Structure-Based Insights cluster_1 Optimization Strategies cluster_2 Outcome start Fragment Hit Bound in Crystal Structure grow Fragment Growing (Add new functional groups into adjacent pockets) start->grow Vector 1: Elaborate on 2-Chlorophenoxy ring link Fragment Linking (Connect to a second, nearby -binding fragment) start->link Identify second fragment site lead Potent Lead Compound grow->lead link->lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

Computational Protocol:

  • In Silico Growing: Using the crystal structure, computationally add chemical substituents to the fragment's synthetic vectors (the chloro position on the phenoxy ring or the phenyl ring itself). Prioritize additions that form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with unoccupied pockets in the binding site.

  • In Silico Linking: If a second fragment is found to bind nearby, design linkers to connect the two fragments, creating a single, higher-affinity molecule.[34]

  • Prioritization: Score the designed virtual compounds based on predicted binding affinity, ligand efficiency, and synthetic feasibility. The top-ranked designs become the highest priority for chemical synthesis.

Conclusion

This compound is a highly valuable tool for any FBDD campaign. Its unique boronic acid chemistry offers a distinct advantage for securing high-quality, structurally-enabled hits.[][19] The protocols and workflows described herein provide a robust framework for identifying and optimizing this fragment, demonstrating a clear, efficient, and rational path from a millimolar-affinity fragment to a potent, data-rich lead compound.

References

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. (2026, January 24). Autechaux. Retrieved January 27, 2026, from [Link]

  • (3-Chlorophenyl)boronic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Introduction into Fragment Based Drug Discovery. (2022, December 9). YouTube. Retrieved January 27, 2026, from [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now?. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. (2019, November 26). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012, October 8). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018, April 9). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Pushing the Rule of 3. (2011, November 10). Practical Fragments. Retrieved January 27, 2026, from [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (n.d.). ACS Chemical Biology. Retrieved January 27, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025, February 24). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • SPR-based fragment screening: advantages and applications. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved January 27, 2026, from [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures. Retrieved January 27, 2026, from [Link]

  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved January 27, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • NMR fragment screening. (2016, January 13). CureFFI.org. Retrieved January 27, 2026, from [Link]

  • Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. Retrieved January 27, 2026, from [Link]

  • An approach to enzyme inhibition employing reversible boronate ester formation. (n.d.). MedChemComm. Retrieved January 27, 2026, from [Link]

  • Lipinski's rules of five and three. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved January 27, 2026, from [Link]

  • Software Pharmaceutical Analysis: Fragment-based Screening by NMR. (2017, February 9). YouTube. Retrieved January 27, 2026, from [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. Retrieved January 27, 2026, from [Link]

  • Fragment-Based Drug Design: Techniques & Examples. (2024, September 5). StudySmarter. Retrieved January 27, 2026, from [Link]

  • Approaches to Fragment-Based Drug Design. (2022, April 14). Utrecht University. Retrieved January 27, 2026, from [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014, August 10). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. (2021, August 9). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Fragment Based Drug Design and Field-Based Technology. (2018, July 9). Pharmacelera. Retrieved January 27, 2026, from [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022, June 6). ACS Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

  • A 'Rule of Three' for fragment-based lead discovery?. (2025, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Softening the Rule of Five--where to draw the line?. (2012, September 15). PubMed. Retrieved January 27, 2026, from [Link]

  • Fragment-based drug design (FBDD). (2017, March 23). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 27, 2026, from [Link]

  • Exploiting the reversible covalent bonding of boronic acids: Recognition, sensing, and assembly. (2013, February 19). University of Bath's research portal. Retrieved January 27, 2026, from [Link]

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Applications in Materials Science for Functionalized Polymers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Intelligent Materials

Functionalized polymers are at the forefront of a materials science revolution, transitioning from passive structural components to active, intelligent systems. These are macromolecules strategically engineered with specific chemical groups, ligands, or responsive moieties that grant them programmable and selective interactivity with their environment.[1] This guide delves into the core principles, state-of-the-art applications, and detailed protocols for the synthesis and characterization of functionalized polymers, with a focus on their transformative impact in drug delivery, tissue engineering, and advanced sensor technology. Unlike traditional materials, functionalized polymers offer a dynamic interface, enabling applications such as targeted drug delivery to specific cells, scaffolds that actively guide tissue regeneration, and sensors with unparalleled sensitivity and specificity.[1][2]

I. Strategic Synthesis and Functionalization of Polymers

The versatility of functionalized polymers stems from the diverse synthetic strategies available to tailor their properties. The choice of polymerization technique and subsequent functionalization is dictated by the desired application, required purity, and scalability.

A. Foundational Polymerization Techniques

Modern polymer chemistry offers a toolbox of techniques to create well-defined polymer backbones. Key among these are:

  • Ring-Opening Polymerization (ROP): Ideal for producing biodegradable polyesters like Poly(lactic-co-glycolic acid) (PLGA), which are cornerstones of drug delivery and tissue engineering.[3]

  • Step-Growth Polymerization: Used to create high-molecular-weight polymers such as polyesters and polyamides.[3]

  • Controlled Radical Polymerization (e.g., ATRP, RAFT): These techniques allow for precise control over molecular weight, architecture, and end-group functionality, which is crucial for creating complex polymer-drug conjugates.

B. Post-Polymerization Modification: Adding Intelligence to the Backbone

Post-polymerization modification is a powerful strategy to introduce functional groups onto a pre-existing polymer chain. This approach is particularly useful for incorporating functionalities that might not be compatible with the initial polymerization conditions.

"Click Chemistry": A High-Yield Functionalization Strategy

"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a go-to method for its high efficiency, mild reaction conditions, and broad functional group tolerance.[4] This makes it ideal for conjugating sensitive biomolecules to polymer backbones.[4]

II. Application Focus 1: Targeted and Controlled Drug Delivery

Functionalized polymers are revolutionizing drug delivery by enabling the creation of "smart" nanocarriers that can target specific tissues and release their therapeutic payload in response to specific triggers.[5][6] This enhances therapeutic efficacy while minimizing off-target side effects.

A. Stimuli-Responsive Polymers for On-Demand Drug Release

These polymers are designed to undergo conformational or chemical changes in response to specific physiological or external stimuli, leading to drug release.[1]

Stimulus Mechanism Examples of Responsive Polymers Key Applications
pH Protonation/deprotonation of acidic/basic groups leading to swelling or disassembly.Poly(acrylic acid), Poly(histidine)Tumor-targeted delivery (acidic microenvironment), oral drug delivery (pH gradient of GI tract).
Temperature Undergoing a phase transition at a lower critical solution temperature (LCST).Poly(N-isopropylacrylamide) (PNIPAM)Injectable hydrogels that solidify at body temperature, hyperthermia-induced drug release.
Redox Cleavage of disulfide bonds in a reducing environment.Thiol-functionalized polymersIntracellular drug delivery (high glutathione concentration inside cells).
Light Photochemical cleavage of bonds or isomerization.Polymers with azobenzene or o-nitrobenzyl groupsSpatiotemporally controlled drug release using external light sources.
Magnetic Field Heat generation by magnetic nanoparticles embedded in a polymer matrix.Polymer composites with superparamagnetic iron oxide nanoparticles (SPIONs).[1]Remotely triggered drug release.[1]
B. Protocol: Synthesis of PLGA Nanoparticles for Drug Encapsulation

This protocol outlines the single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs within PLGA nanoparticles.[7]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., Dichloromethane, Acetone)[7]

  • Aqueous solution with surfactant (e.g., Polyvinyl alcohol - PVA)[7]

  • Drug to be encapsulated

  • Deionized water

Equipment:

  • Ultrasonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve a specific amount of PLGA in the chosen organic solvent.[7]

  • Drug Addition: Add the hydrophobic drug to the PLGA solution and mix until fully dissolved.[7]

  • Emulsification: Add the PLGA-drug solution dropwise to the aqueous surfactant solution while stirring. Emulsify the mixture using ultrasonication or high-speed homogenization to form an oil-in-water (o/w) emulsion.[7]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator under reduced pressure can be used to expedite this step.[7]

  • Collection and Washing: Collect the nanoparticles by centrifugation. Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step at least three times to remove excess surfactant.[7]

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant and freeze-dry to obtain a powder for long-term storage.[7]

PLGA_Nanoparticle_Synthesis cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase cluster_process Processing Steps PLGA PLGA Mix1 Dissolve PLGA->Mix1 Drug Hydrophobic Drug Drug->Mix1 Solvent Organic Solvent Solvent->Mix1 PLGA_Drug_Solution PLGA-Drug Solution Mix1->PLGA_Drug_Solution Emulsification Emulsification (Sonication) PLGA_Drug_Solution->Emulsification Add dropwise Surfactant Surfactant (PVA) Aqueous_Solution Aqueous Surfactant Solution Surfactant->Aqueous_Solution Water Water Water->Aqueous_Solution Aqueous_Solution->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Washing Washing & Centrifugation Solvent_Evaporation->Washing Lyophilization Lyophilization Washing->Lyophilization Final_Product Drug-Loaded PLGA Nanoparticles Lyophilization->Final_Product

Caption: Workflow for PLGA nanoparticle synthesis via the emulsion-solvent evaporation method.

III. Application Focus 2: Tissue Engineering and Regenerative Medicine

Functionalized polymers are instrumental in creating scaffolds that mimic the native extracellular matrix (ECM), providing both structural support and biochemical cues to guide tissue regeneration.[8] These scaffolds are designed to be biocompatible and biodegradable, eventually being replaced by newly formed tissue.[9]

A. Surface Functionalization of Scaffolds

The surface of a polymer scaffold is the direct interface with cells. Therefore, its properties are critical for promoting cell adhesion, proliferation, and differentiation.

Common Surface Functionalization Strategies:

  • Plasma Treatment: Introduces reactive functional groups (e.g., -OH, -COOH, -NH2) on the polymer surface.

  • Wet Chemistry: Covalent immobilization of biomolecules, such as peptides (e.g., RGD sequence for integrin binding) and growth factors.[10]

  • Surface Graft Polymerization: Growing a new polymer chain from the scaffold surface to create a "brush-like" structure that can be further functionalized.[10]

B. Protocol: Surface Functionalization of a Polyester Scaffold with a Bioactive Peptide

This protocol describes a two-step process to covalently attach a cell-adhesive peptide to a polyester (e.g., PET) scaffold surface.

Materials:

  • Polyester scaffold

  • Acetonitrile

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide with a primary amine group (e.g., GRGDS)

Equipment:

  • Sonicator

  • Orbital shaker

  • Reaction vessels

Procedure:

  • Surface Activation (Carboxylation): This protocol assumes the surface has been pre-treated (e.g., by hydrolysis) to generate carboxylic acid groups (-COOH).[10]

  • Carboxyl Group Activation: a. Immerse the carboxylated scaffold in acetonitrile and sonicate for 15 minutes to clean the surface.[10] b. Transfer the scaffold to a solution of DCC in acetonitrile (10 mg/mL) and incubate at room temperature with gentle shaking. This activates the carboxyl groups to form reactive esters.[10]

  • Peptide Conjugation: a. After activation, thoroughly rinse the scaffold with acetonitrile to remove excess DCC. b. Immediately immerse the activated scaffold in a solution of the peptide dissolved in PBS (pH 7.4). c. Allow the reaction to proceed for several hours to overnight at room temperature with gentle agitation. The primary amine of the peptide will react with the activated carboxyl groups on the surface, forming a stable amide bond.

  • Final Washing: a. After conjugation, wash the scaffold extensively with PBS and then with deionized water to remove any non-covalently bound peptide and by-products. b. The functionalized scaffold is now ready for cell culture experiments.

Scaffold_Functionalization Start Polyester Scaffold (-COOH surface) Activation Activate -COOH groups with DCC in Acetonitrile Start->Activation Washing1 Rinse with Acetonitrile Activation->Washing1 Peptide_Addition Immerse in Peptide Solution (e.g., RGD in PBS) Washing1->Peptide_Addition Final_Washing Wash with PBS and Deionized Water Peptide_Addition->Final_Washing End Bioactive Scaffold (Peptide-Functionalized) Final_Washing->End

Caption: Workflow for covalent peptide immobilization on a polymer scaffold surface.

IV. Application Focus 3: Advanced Sensor Technology

Functionalized polymers, particularly conducting polymers, are excellent materials for fabricating highly sensitive and selective biosensors.[11] Their electrical properties can be modulated by interactions with specific analytes, providing a direct electrical readout.[12]

A. Conducting Polymers in Biosensors

Conducting polymers like polypyrrole (PPy) and polyaniline (PANI) can be used as both the transducer and the immobilization matrix for biorecognition elements (e.g., enzymes, antibodies, DNA).[11]

Fabrication Methods:

  • Electropolymerization: A common method to deposit a thin, uniform film of conducting polymer directly onto an electrode surface.[13]

  • Chemical Synthesis: Involves the use of strong oxidizing agents like FeCl3 or H2O2 to polymerize the monomer in solution.[11]

B. Protocol: Fabrication of a Simple Conducting Polymer-Based Electrochemical Biosensor

This protocol outlines the fabrication of a polypyrrole-based sensor on a platinum electrode via electropolymerization.

Materials:

  • Pyrrole monomer

  • Supporting electrolyte solution (e.g., 0.1 M LiClO4 in acetonitrile)

  • Platinum working electrode, counter electrode, and reference electrode

  • Biorecognition element for subsequent immobilization (e.g., glucose oxidase)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation: Thoroughly clean the platinum working electrode.

  • Electropolymerization: a. Prepare a solution of the pyrrole monomer and the supporting electrolyte in acetonitrile. b. Assemble the three-electrode system in the electrochemical cell containing the monomer solution. c. Apply a constant potential or cycle the potential (cyclic voltammetry) to initiate the polymerization of pyrrole on the working electrode surface. A thin, dark film of polypyrrole will be deposited.[13]

  • Washing: After deposition, rinse the polypyrrole-coated electrode with acetonitrile and then deionized water to remove unreacted monomer and electrolyte.

  • Immobilization of Biorecognition Element: The polypyrrole film can now be functionalized to immobilize the desired biorecognition element. This can be achieved through various methods, such as physical adsorption, covalent attachment to functional groups on the polymer, or entrapment during the electropolymerization process.

  • Characterization and Calibration: The fabricated biosensor should be characterized using electrochemical techniques (e.g., cyclic voltammetry, electrochemical impedance spectroscopy) and calibrated with known concentrations of the target analyte.

V. Essential Characterization Techniques

Thorough characterization is critical to ensure that the functionalized polymer meets the required specifications for its intended application. A combination of techniques is typically employed to analyze the chemical, molecular, and bulk properties of the material.

Technique Information Obtained Application Example
Fourier-Transform Infrared (FTIR) Spectroscopy Presence or absence of specific functional groups.[8][14]Confirming the successful attachment of a functional moiety after a modification reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on chemical structure, polymer tacticity, and monomer sequence.[15]Determining the composition of a copolymer and confirming the structure of a new polymer.
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution.Assessing the polydispersity of a polymer sample, which can affect its mechanical and degradation properties.
Dynamic Light Scattering (DLS) Size and size distribution of nanoparticles in suspension.Measuring the hydrodynamic radius of drug-loaded nanoparticles.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the top few nanometers of a material's surface.Verifying the surface functionalization of a polymer scaffold.

VI. Conclusion and Future Outlook

Functionalized polymers represent a paradigm shift in materials science, offering unprecedented control over material properties and functionalities. The applications in drug delivery, tissue engineering, and sensors are already making a significant impact, and the field continues to evolve rapidly. Future advancements will likely focus on the development of multi-functional and multi-stimuli-responsive polymers, enabling even more sophisticated and "intelligent" material systems. The continued collaboration between chemists, materials scientists, biologists, and engineers will be crucial in translating the immense potential of functionalized polymers from the laboratory to real-world applications that address critical challenges in medicine and technology.

VII. References

  • Mihai, D., & Axinte, M. (Year not provided). Surface Functionalities of Polymers for Biomaterial Applications. Available at: [Link]

  • Ritter, H. (2010). Functionalized polymers: synthesis and properties. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Step-by-Step Guide to Custom Polymer Synthesis Process. Available at: [Link]

  • ResearchGate. (n.d.). IR and NMR characterization of polymer. Available at: [Link]

  • Vilkonis, R., & Ramanavicius, A. (2018). Conducting Polymers in the Design of Biosensors and Biofuel Cells. Micromachines. Available at: [Link]

  • Cell Press. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). plga nanoparticles synthesis. Available at: [Link]

  • Macromolecules. (n.d.). Preparation and characterization of functionalized polyethylene surfaces. Available at: [Link]

  • National Institutes of Health. (n.d.). Stimuli-Responsive Drug Release from Smart Polymers. Available at: [Link]

  • National Institutes of Health. (n.d.). Polymer-Based Scaffolds for Soft-Tissue Engineering. Available at: [Link]

  • ResearchGate. (2025). Responsive Polymers in Controlled Drug Delivery. Available at: [Link]

  • ACS Publications. (2024). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. Available at: [Link]

  • National Institutes of Health. (n.d.). Surface Functionalization of Nanofibers: The Multifaceted Approach for Advanced Biomedical Applications. Available at: [Link]

  • ACS Publications. (n.d.). Survey of Conductive Polymers for the Fabrication of Conformation Switching Nucleic Acid-Based Electrochemical Biosensors. Available at: [Link]

  • MDPI. (n.d.). Functional Hydrogels: A Promising Platform for Biomedical and Environmental Applications. Available at: [Link]

  • Spectroscopy Online. (2021). The Infrared Spectra of Polymers, Part I: Introduction. Available at: [Link]

  • Oxford Academic. (2015). Functionalized scaffolds to enhance tissue regeneration. Regenerative Biomaterials. Available at: [Link]

  • MDPI. (2025). Deep Learning Based Surface Classification of Functionalized Polymer Coatings. Available at: [Link]

  • National Institutes of Health. (n.d.). Polymeric conjugates for drug delivery. Available at: [Link]

  • STM Journals. (2025). Stimuli-Responsive Polymers For Drug Release In Targeted Therapy. Journal of Polymer and Composites. Available at: [Link]

  • ResearchGate. (n.d.). Electrospinning and Polymer Nanofibers: Process Fundamentals. Available at: [Link]

  • IRIS . (2013). Polymer Functionalization as a Powerful Tool to Improve Scaffold Performances. Available at: [Link]

  • ResearchGate. (n.d.). FTIR - An Essential Characterization Technique for Polymeric Materials. Available at: [Link]

  • MDPI. (2025). Application of Conducting Polymer Nanostructures to Electrochemical Biosensors. Available at: [Link]

  • YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates. Available at: [Link]

  • National Institutes of Health. (n.d.). Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform. Available at: [Link]

  • National Institutes of Health. (2025). Deep Learning Based Surface Classification of Functionalized Polymer Coatings. Available at: [Link]

  • ACS Publications. (2025). Fabrication of Poly(ionic liquid)-Functionalized Hydrogels via Surface-Initiated Polymerization for Enhanced Antibacterial and Antifouling Applications. ACS Applied Polymer Materials. Available at: [Link]

  • RSC Publishing. (n.d.). Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media. Chemical Communications. Available at: [Link]

  • University of Malaya. (n.d.). POLYMER CHEMISTRY I. Available at: [Link]

  • RSC Publishing. (n.d.). Conducting polymer based electrochemical biosensors. Available at: [Link]

  • MDPI. (n.d.). Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. Available at: [Link]

  • National Institutes of Health. (n.d.). Strategies for the chemical and biological functionalization of scaffolds for cardiac tissue engineering: a review. Available at: [Link]

  • ResearchGate. (2023). Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. Available at: [Link]

  • MDPI. (n.d.). Functionalization of Polymer Surface with Antimicrobial Microcapsules. Available at: [Link]

  • ResearchGate. (n.d.). Polymer-drug conjugates: Design principles, emerging synthetic strategies and clinical overview. Available at: [Link]

  • SlidePlayer. (n.d.). Characterization of polymers by NMR. Available at: [Link]

  • Inside Therapeutics. (2026). Introduction to PLGA Nanoparticles as a Drug Delivery System. Available at: [Link]

  • MDPI. (n.d.). Electrospun Polymer Nanofibers: Processing, Properties, and Applications. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of PLGA NPs by solvent-evaporation method. Available at: [Link]

  • National Institutes of Health. (n.d.). FUNCTIONALIZED ELECTROSPUN POLYMER NANOFIBERS FOR TREATMENT OF WATER CONTAMINATED WITH URANIUM. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of multi-functionalized hydrogels by a thiolactone-based synthetic protocol. Polymer Chemistry. Available at: [Link]

  • ScienceDirect. (2019). Recent advances in stimuli-responsive polymer systems for remotely controlled drug release. Available at: [Link]

  • OUCI. (n.d.). Polymer-drug conjugates: Design principles, emerging synthetic strategies and clinical overview. Available at: [Link]

  • MDPI. (n.d.). Electrochemical Biosensors Based on Conducting Polymers: A Review. Available at: [Link]

  • ResearchGate. (2025). Functionalization of Polymer Microspheres Using Click Chemistry. Available at: [Link]

  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Available at: [Link]

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Application Notes & Protocols: Advanced Reaction Monitoring for Syntheses Involving (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Modern Synthesis

In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules demands precision, efficiency, and a deep understanding of reaction dynamics.[1] (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a key building block, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds.[2][3] These reactions are fundamental to the creation of novel drug candidates and advanced materials.[3] However, achieving optimal yield, purity, and scalability requires more than just a well-designed synthetic route; it necessitates a robust strategy for real-time reaction monitoring.

This guide moves beyond theoretical discussions to provide actionable protocols for researchers, scientists, and drug development professionals. We will explore the application of modern Process Analytical Technology (PAT) to gain granular control over syntheses involving this specific boronic acid.[4] By tracking the consumption of reactants, the formation of products, and the emergence of potential byproducts in real-time, chemists can pinpoint reaction endpoints, elucidate kinetics, and optimize process parameters with confidence. This document is structured to provide not just the "how," but the critical "why" behind each methodological choice, ensuring a foundation of scientific integrity and practical utility.

Section 1: The Core Synthesis - A Suzuki-Miyaura Cross-Coupling Framework

The primary application for this compound is the Suzuki-Miyaura coupling, a cornerstone of modern organic chemistry.[5][6][7] The reaction facilitates the formation of a C-C bond between our boronic acid and an organohalide (or triflate) partner, catalyzed by a palladium complex.

Generic Reaction Scheme:

Where Ar-X is an aryl or vinyl halide/triflate.

Causality of Reaction Components:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The engine of the catalytic cycle, facilitating oxidative addition, transmetalation, and reductive elimination.[8]

  • Ligand (e.g., PPh₃, SPhos, XPhos): Stabilizes the palladium center and modulates its reactivity, influencing reaction rate and scope.

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Activates the boronic acid by forming a more nucleophilic boronate 'ate' complex, which is essential for the transmetalation step.[8]

Key Monitoring Objectives:

  • Consumption of Starting Materials: Track the disappearance of the boronic acid and the aryl halide.

  • Formation of Product: Quantify the appearance of the desired biaryl product.

  • Detection of Side Products: Monitor for common side reactions such as:

    • Protodeboronation: Replacement of the -B(OH)₂ group with a hydrogen atom, often caused by excess water or acidic conditions.[9]

    • Homocoupling: The coupling of two boronic acid molecules to form a symmetric biaryl byproduct.[9]

The ability to simultaneously track these species is the hallmark of a self-validating and trustworthy monitoring system.

Section 2: A Comparative Overview of Monitoring Techniques

The choice of analytical technique is dictated by the specific information required, the reaction conditions, and available instrumentation. Both offline (sampling-based) and in-situ (probe-based) methods offer unique advantages.[4]

TechniqueTypeInformation ProvidedAdvantagesLimitations
HPLC OfflineQuantitative concentration of all UV-active species (reactants, products, byproducts)High precision, excellent separation, gold standard for purity analysis.Requires sample extraction and quenching; not truly real-time.
NMR At-line/In-situStructural confirmation and quantitative analysis of major components.[10]Highly specific, provides structural insights, non-destructive.Lower sensitivity than HPLC, requires expensive equipment (though benchtop options exist).[10]
FTIR In-situChanges in functional groups (e.g., B-O-H, C-O stretches).[11][12]Real-time, non-invasive, excellent for tracking overall conversion.Complex spectra can be hard to deconvolve; less sensitive to minor components.
Raman In-situVibrational modes, particularly for aromatic rings and C-C bonds.[13]Can be used in aqueous media, complementary to FTIR.Can suffer from fluorescence; signals may be weak.
Mass Spec OnlineMass-to-charge ratio of reaction components.[14][15]High sensitivity, provides molecular weight information.Can be difficult to interface with liquid-phase reactions; quantification can be challenging.

Section 3: Application Note 1 - Offline Quantitative Monitoring by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the definitive method for obtaining precise quantitative data. By separating each component in a reaction mixture, it allows for the unambiguous quantification of starting materials, the desired product, and any impurities. This method is crucial for calculating accurate reaction kinetics and determining final purity.

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sample Preparation cluster_analysis HPLC Analysis Reaction Suzuki Coupling in Progress Sample 1. Withdraw Aliquot (e.g., 50 µL) Reaction->Sample Quench 2. Quench Immediately (e.g., in 1 mL MeCN/H₂O with 0.1% TFA) Sample->Quench Filter 3. Filter (0.22 µm Syringe Filter) Quench->Filter Inject 4. Inject into HPLC Filter->Inject Chromatogram 5. Obtain Chromatogram Inject->Chromatogram Analysis 6. Integrate Peaks & Calculate Concentration Chromatogram->Analysis

Protocol: HPLC Monitoring

  • Standard Preparation & Calibration:

    • Causality: A calibration curve is essential for converting peak area (the instrument's output) into concentration. This is the foundation of trustworthy quantitative analysis.

    • Prepare stock solutions of known concentrations for the boronic acid, the aryl halide coupling partner, and the expected product in the analysis solvent (e.g., acetonitrile).

    • Create a series of 5-7 calibration standards by serial dilution.

    • Inject each standard into the HPLC and record the peak area.

    • Plot peak area versus concentration and perform a linear regression to generate a calibration curve for each compound. An R² value > 0.995 is required for a reliable calibration.

  • Reaction Sampling:

    • At designated time points (e.g., t=0, 5, 15, 30, 60, 120 min), use a calibrated micropipette to withdraw a small, precise aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture.

    • Causality: Immediate and effective quenching is critical. It instantly stops the catalytic reaction, ensuring that the sample composition accurately reflects the reaction's state at the moment of sampling.

    • Dispense the aliquot directly into a pre-prepared vial containing a quenching/dilution solvent (e.g., 1 mL of acetonitrile/water with 0.1% trifluoroacetic acid). The acid neutralizes the base and denatures the palladium catalyst.

  • Sample Preparation for Injection:

    • Vortex the quenched sample to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter (PTFE or nylon, depending on solvent compatibility) into an HPLC vial. This removes any particulate matter that could damage the HPLC column.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram.

    • Integrate the peak areas corresponding to the starting materials and the product.

    • Use the previously generated calibration curves to convert these peak areas into concentrations.

    • Calculate the percent conversion and yield at each time point.

Example HPLC Method Parameters:

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detector UV-Vis Diode Array Detector (DAD)
Wavelengths Monitor at 254 nm and a wavelength specific to a chromophore if available

Section 4: Application Note 2 - In-Situ Monitoring with Spectroscopy

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: In-situ FTIR spectroscopy provides real-time, continuous data on the chemical transformation inside the reactor without requiring sampling.[16] It excels at tracking changes in the concentration of functional groups. For this Suzuki reaction, key changes include the consumption of the boronic acid's O-H bonds and the formation of new bonds in the product.[12][17]

FTIR_Workflow cluster_setup Experimental Setup cluster_protocol Monitoring Protocol Spectrometer FTIR Spectrometer Probe ATR Probe Spectrometer->Probe Reactor Reaction Vessel Probe->Reactor Light Path Background 1. Collect Background Spectrum (Solvent + Reagents, pre-catalyst) Initiate 2. Initiate Reaction (Add Catalyst/Heat) Background->Initiate Monitor 3. Collect Spectra Over Time (e.g., every 60 seconds) Initiate->Monitor Trend 4. Trend Key Peak Intensities Monitor->Trend

Protocol: In-Situ FTIR Monitoring

  • System Setup:

    • Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel, ensuring the sensor tip is fully submerged in the reaction medium.

    • Connect the probe to the FTIR spectrometer.

  • Background Spectrum Collection:

    • Causality: The background spectrum digitally subtracts all signals that are not changing during the reaction (like the solvent), allowing the software to highlight only the peaks corresponding to reactants being consumed and products being formed.

    • Charge the reactor with all solvents, bases, and starting materials except for the one that initiates the reaction (typically the palladium catalyst or the application of heat).

    • Stir the mixture until it is homogeneous and thermally equilibrated.

    • Collect a high-quality background spectrum (e.g., by co-adding 256 scans).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent (e.g., the catalyst).

    • Immediately begin collecting spectra at regular intervals (e.g., one spectrum every 60 seconds).

    • Monitor the following key spectral regions:

      • Disappearance: The broad O-H stretch of the boronic acid (~3200-3400 cm⁻¹).

      • Disappearance/Shift: The B-O stretching vibration (~1350 cm⁻¹).[18]

      • Appearance: Unique peaks in the "fingerprint region" (e.g., 1000-1400 cm⁻¹) corresponding to the new biaryl product structure.

  • Data Analysis:

    • Create a trend plot of the intensity (or area) of a characteristic reactant peak and a product peak versus time.

    • The reaction is complete when the reactant peak has disappeared and the product peak has reached a stable plateau.

B. Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unparalleled structural detail, making it an excellent tool for unambiguously identifying all species in the reaction mixture.[10][19] While traditional high-field NMR is an offline technique, modern benchtop NMR spectrometers can be used "at-line" for quasi-real-time monitoring.

Protocol: At-Line Benchtop NMR Monitoring

  • System Setup:

    • Place a benchtop NMR spectrometer (e.g., 60-100 MHz) adjacent to the reaction setup.

    • Use a flow-cell setup or prepare individual NMR tubes for each time point.

  • Reference and Shimming:

    • Acquire a spectrum of the reaction solvent containing a reference standard (e.g., TMS or a known concentration of an inert compound like 1,3,5-trimethoxybenzene).

    • Causality: Referencing ensures chemical shifts are accurate. Shimming optimizes the magnetic field homogeneity, leading to sharp, well-resolved peaks, which are crucial for accurate integration and quantification.

  • Sampling and Analysis:

    • At each time point, withdraw an aliquot from the reaction. Unlike HPLC, quenching may not be necessary if the sample can be analyzed within a few minutes and the reaction is slow. For fast reactions, quenching is still recommended.

    • Filter the sample directly into an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Key Diagnostic Signals:

      • Reactant (Boronic Acid): Monitor the disappearance of the aromatic protons adjacent to the boronic acid group.

      • Product: Monitor the appearance of new, characteristic signals in the aromatic region resulting from the newly formed biaryl structure.

      • Internal Standard: The integral of the internal standard should remain constant across all measurements, validating the consistency of the sampling and analysis.

  • Data Interpretation:

    • Causality: The integral of an NMR peak is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a product peak to an internal standard of known concentration, a direct quantitative measurement can be made.

    • Set the integral of the internal standard to a fixed value (e.g., 1.00).

    • The relative integrals of the reactant and product peaks will now directly reflect their molar ratios relative to the standard.

    • Plot the concentration or relative ratio of each species over time to generate a reaction profile.[20]

Section 5: Data-Driven Process Optimization

The kinetic profiles generated by these monitoring techniques are invaluable for process development.

  • Determining Reaction Endpoint: The plateau in the product concentration curve precisely indicates when the reaction is complete, preventing unnecessary reaction time and the potential for byproduct formation from prolonged heating.

  • Identifying Rate-Limiting Steps: The shape of the reaction curve (e.g., linear, exponential, sigmoidal) provides insight into the reaction mechanism and kinetics.[20]

  • Optimizing Conditions: By running a series of small-scale experiments and monitoring them in detail, the effect of variables (temperature, catalyst loading, base strength) on reaction rate and final purity can be quickly and efficiently determined, accelerating the development of a robust and scalable process.

Section 6: Safety Considerations

  • Boronic Acids: Can be skin and eye irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[21]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and analysis. Ensure proper ventilation and waste disposal procedures are followed.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development - ACS Publications. [Link]

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  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - NIH. [Link]

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  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [Link]

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  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC - NIH. [Link]

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  • Phenylboronic acid - Wikipedia. [Link]

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  • Boronic Ester-Enabled Covalent Adaptable Networks in Hydrogenated Nitrile Butadiene Rubber for Reprocessable High-Performance Elastomers | ACS Applied Polymer Materials. [Link]

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potential of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid in creating compound libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Unlocking Chemical Diversity: (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid as a Premier Scaffolding Agent for Compound Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The relentless pursuit of novel therapeutic agents requires the systematic exploration of vast chemical spaces, a task heavily reliant on the generation of high-quality, diverse compound libraries.[1] Boronic acids have emerged as indispensable tools in medicinal chemistry, prized for their versatile reactivity, stability, and the ever-expanding role of boron-containing compounds in approved therapeutics.[2][3] This document provides a detailed guide to the strategic application of This compound as a superior building block for diversity-oriented synthesis. We will dissect the molecule's unique structural attributes and provide validated, step-by-step protocols for its use in constructing libraries via the robust Suzuki-Miyaura cross-coupling reaction, including critical insights into purification and quality control for high-throughput screening applications.

Introduction: The Strategic Advantage of Boronic Acids in Drug Discovery

For decades, the synthesis of compound libraries for high-throughput screening (HTS) has been a cornerstone of early-stage drug discovery.[4] The quality and diversity of these libraries are paramount, directly influencing the probability of identifying novel "hit" compounds.[1][5] Boronic acids and their derivatives have become essential building blocks for this purpose, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[6] The introduction of a boronic acid moiety into a molecule can also favorably modulate its physicochemical and pharmacokinetic properties.[7][8]

The specific scaffold, This compound , presents a compelling case for strategic library design. Its structure is not a simple linker but a trifunctionalized scaffold offering distinct points for diversification and property modulation:

  • The Boronic Acid Group: A highly reliable chemical handle for predictable and efficient C-C bond formation, primarily through the Suzuki-Miyaura reaction.

  • The Central Phenyl Ring: A rigid core that serves as the anchor for projecting vectors of diversity into three-dimensional space.

  • The 2-Chlorophenoxy-methyl Ether Moiety: This flexible side chain introduces several key features: an ether linkage to improve solubility and conformational flexibility, and a chlorinated aromatic ring that can engage in specific binding interactions (e.g., halogen bonding) and serve as a site for further chemical modification.

This guide will provide the scientific rationale and practical methodologies for leveraging these features to create structurally diverse and medicinally relevant compound libraries.

Physicochemical Properties & Handling

Proper handling and storage are critical to maintaining the integrity of the boronic acid, as they can be susceptible to dehydration to form cyclic boroxine anhydrides.

PropertyValueSource
CAS Number 1256358-67-4[9]
Molecular Formula C₁₃H₁₂BClO₃[9]
Molecular Weight 262.50 g/mol [9]
Typical Purity ≥97%[9]
Appearance Off-white to white solid---
Storage Store under an inert atmosphere (Argon or Nitrogen) at room temperature. Keep dry.[9]

Core Application: Library Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between sp²-hybridized carbon atoms. Its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of coupling partners make it the ideal choice for library synthesis.[6][10]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing reaction conditions. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0  Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Parallel Library Synthesis

This protocol is designed for array-based synthesis in 96-well plates, but can be adapted for single-reaction vessels. The choice of catalyst, ligand, and base is crucial and often depends on the electronic and steric nature of the coupling partners.[11]

Materials:

  • This compound (Building Block A)

  • Array of diverse aryl/heteroaryl halides or triflates (Building Blocks B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMA)

  • 96-well reaction block with sealing mat

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (Inert Atmosphere):

    • In a glovebox, prepare a stock solution of this compound (1.2 equivalents) in the chosen solvent.

    • Prepare separate stock solutions or pre-weigh the diverse array of halide coupling partners (1.0 equivalent) into the wells of the 96-well plate.

    • Prepare a catalyst/base master mix. For a typical reaction, this might contain Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

  • Reaction Assembly:

    • To each well containing a unique halide, add the required volume of the boronic acid stock solution.

    • Dispense the catalyst/base master mix into each well. Causality Note: The base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.

    • Seal the 96-well plate securely with a chemically resistant sealing mat.

  • Reaction Execution:

    • Remove the plate from the glovebox and place it in a pre-heated shaker block (typically 80-110 °C).

    • Allow the reactions to stir for 12-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up and Isolation:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate and water to each well.

    • Mix thoroughly and allow the layers to separate.

    • Transfer the organic layer from each well to a new 96-well collection plate.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer (e.g., by passing through a phase separator plate or adding anhydrous Na₂SO₄).

    • Concentrate the solvent in vacuo to yield the crude library of compounds.

Table of Representative Reaction Conditions:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (2.5)Toluene/H₂O100Excellent for sterically hindered or electron-rich halides.
Pd(dppf)Cl₂ (5)-K₂CO₃ (2.5)DMA110A robust system for a wide range of aryl and heteroaryl halides.[12]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O90Classic conditions, effective for many standard couplings.[11]

Quality Control: Purification of Boronic Acids and Esters

The purity of the starting building block is non-negotiable for generating reliable HTS data. Boronic acids can be challenging to purify via standard silica gel chromatography.[13]

Protocol 2: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.[14]

  • Dissolve the crude boronic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its boronate salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer carefully with a strong acid (e.g., 2M HCl) to a pH of ~2, causing the purified boronic acid to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly under vacuum.

Protocol 3: Conversion to Pinacol Ester for Enhanced Stability and Purification

For library synthesis, converting the boronic acid to its corresponding pinacol boronate ester can be highly advantageous. The ester is generally more stable, less polar, and easier to purify by standard chromatography.[15]

Procedure:

  • To a flask containing this compound (1.0 eq), add pinacol (1.1 eq).

  • Add a suitable solvent such as toluene or dichloromethane.

  • Stir the mixture at room temperature for 1-4 hours. The reaction can be gently heated if necessary. Water is removed as an azeotrope or by a drying agent.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified via flash column chromatography on silica gel.[16] Expertise Note: Using silica gel impregnated with boric acid can sometimes improve chromatographic purification of pinacol esters by suppressing over-adsorption.[16]

Library Generation Workflow & HTS Integration

The ultimate goal is to generate a diverse set of molecules that can be screened for biological activity. The workflow integrates synthesis, purification, and screening.

Library_Workflow start_node (3-((2-Chlorophenoxy)methyl) -phenyl)boronic acid suzuki Protocol 1: Parallel Suzuki-Miyaura Coupling start_node->suzuki halide_lib Diverse Halide / Triflate Collection (Building Blocks B) halide_lib->suzuki purify Automated Purification (e.g., mass-directed HPLC) suzuki->purify qc Quality Control (LC-MS, NMR) purify->qc library Final Compound Library (Plate format) qc->library  Purity >95% hts High-Throughput Screening (HTS) library->hts hits Hit Identification & Validation hts->hits

Caption: A comprehensive workflow from building block to hit identification.

The resulting compound library, once purified and plated, is ready for H-T-S.[17] The structural diversity generated from the core scaffold allows for a broad interrogation of biological targets, increasing the likelihood of discovering novel leads for drug development programs.[]

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Liu, Y., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2047–2057. [Link]

  • Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Organic Syntheses, Coll. Vol. 100, p.143 (2023); Vol. 96, p.304 (2019). [Link]

  • Isle, T., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & Biomolecular Chemistry, 18, 7013-7018. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]

  • Adachi, S., et al. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(4), 514-516. [Link]

  • Pinto, D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Semantic Scholar. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]

  • ResearchGate. (2020). Diversity-Oriented Synthesis of Peptide-Boronic Acids by a Versatile Building-Block Approach. ResearchGate. [Link]

  • Abdelfattah, E. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship, University of California. [Link]

  • ResearchGate. (2022). HT synthesis of boronic acids using the building block approach. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Pucher, P., & Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]

  • National Center for Biotechnology Information. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. NCBI. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Google Patents. (n.d.). Boronic acid-containing block copolymers for controlled drug delivery.
  • Prime Chemical. (2026). The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. Prime Chemical. [Link]

  • Horvath, D., & Marcou, G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Sharma, P., et al. (2025). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ACS Omega. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Lead Sciences. (n.d.). This compound. Lead Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that coupling sterically complex and electronically nuanced substrates like (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid presents unique challenges. This guide is designed to provide in-depth, field-proven insights and systematic troubleshooting strategies to help you navigate these complexities and optimize your reaction yields.

The structure of your specific boronic acid, featuring a bulky meta-substituent with an ortho-chloro group, introduces significant steric hindrance and specific electronic properties that can impede the standard Suzuki-Miyaura catalytic cycle. This guide will explain the causality behind these challenges and provide actionable, self-validating protocols to overcome them.

Part 1: The Catalytic Cycle & Inherent Challenges

Understanding the fundamental mechanism is critical for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate Ar-Pd(II)-O-B(OH)₂-R' (Intermediate) PdII_Aryl->PdII_Boronate Base Activation (R'-B(OH)₂) PdII_Coupling Ar-Pd(II)-R' L₂ (Transmetalation Product) PdII_Boronate->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination (Ar-R') Product Coupled Product (Ar-R') PdII_Coupling->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Boronic Boronic Acid (R'-B(OH)₂) Base Base (e.g., K₂CO₃) Boronic->Base Base->PdII_Aryl

Caption: The Suzuki-Miyaura Catalytic Cycle.

With a substrate like this compound, two steps are particularly vulnerable to failure:

  • Transmetalation: The steric bulk from the phenoxymethyl substituent can hinder the approach of the boronate complex to the palladium center, slowing this critical step.

  • Reductive Elimination: The formation of the new C-C bond can also be impeded if the bulky groups on the palladium complex cannot orient correctly.[3]

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered when using this specific boronic acid.

Issue 1: Low to No Product Formation (<10% Yield)

This is the most frequent problem and usually points to a fundamental incompatibility in the reaction setup.

Q: I've mixed my aryl halide, the boronic acid, a standard catalyst like Pd(PPh₃)₄, and K₂CO₃ in dioxane/water, but I see no product. What's wrong?

A: Your catalyst system is likely inefficient for this sterically demanding substrate. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to promote the reaction with hindered partners. The primary issue is likely a slow or stalled transmetalation or reductive elimination step.

Troubleshooting Workflow:

Troubleshooting_LowYield Start Low/No Yield Observed ScreenLigands 1. Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) Start->ScreenLigands Primary Cause: Inefficient Catalyst CheckBase 2. Evaluate Base Strength (K₃PO₄, Cs₂CO₃ vs K₂CO₃) ScreenLigands->CheckBase Yield still low? CheckSolvent 3. Optimize Solvent System (Toluene, 2-MeTHF, DMF) CheckBase->CheckSolvent Side reactions observed? CheckTemp 4. Increase Temperature (e.g., 80°C -> 110°C) CheckSolvent->CheckTemp Reaction stalled? Success Yield Optimized CheckTemp->Success

Caption: Systematic workflow for troubleshooting low reaction yields.

Step 1: Re-evaluate Your Ligand (The Most Critical Factor)

For sterically hindered couplings, bulky, electron-rich monophosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are the industry standard. They accelerate both oxidative addition and reductive elimination and stabilize the catalytic species.[4][5]

Ligand Class Examples Key Advantages for This Substrate Typical Loading (mol%)
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for sterically hindered aryl chlorides and bromides. Promotes fast reductive elimination.[4][5]1-4
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly active for aryl chlorides. Thermally stable, allowing for higher reaction temperatures.[6]1-4
Specialized Ligands AntPhosSpecifically designed for extremely demanding couplings where β-hydride elimination is a risk.[4]1-4

Recommendation: Start by screening SPhos or XPhos in combination with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3/G4.[7]

Step 2: Optimize the Base

The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[3][6] For hindered substrates, a stronger base is often needed to drive this equilibrium.

Base Strength Comments
K₂CO₃ ModerateStandard choice, but may be too weak for this challenging coupling.
K₃PO₄ StrongOften highly effective in difficult couplings. Its solubility in organic solvents is low, requiring vigorous stirring.
Cs₂CO₃ StrongHighly effective due to the high solubility of the caesium boronate salt, but more expensive.
KF WeakCan be effective and is useful if your substrate is sensitive to strong bases, as it minimizes protodeboronation.[6]

Recommendation: If K₂CO₃ fails, switch to K₃PO₄. Use 2-3 equivalents.

Step 3: Choose the Right Solvent

The solvent must dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if used).

Solvent Typical Temperature (°C) Comments
1,4-Dioxane / H₂O 80-100A common standard, but dioxane can form peroxides.
Toluene / H₂O 80-110Excellent choice for higher temperatures. Good for many Buchwald ligand systems.
2-MeTHF / H₂O 80-100A greener alternative to THF with a higher boiling point.
DMF (anhydrous) 100-120Can be effective but may lead to side reactions. Use with caution.

Recommendation: Toluene or 2-MeTHF are excellent starting points for screening. A water ratio of 10:1 (organic solvent:water) is typical.[8]

Issue 2: Significant Side Product Formation

Even if the reaction proceeds, side products can drastically lower your isolated yield.

Q: My reaction works, but I'm getting a lot of homocoupling of my boronic acid and/or protodeboronation. How can I suppress this?

A: These side reactions are common and point to issues with oxygen contamination or substrate instability under the reaction conditions.

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, effectively destroying your starting material.[8] It is often catalyzed by residual palladium and accelerated by strong aqueous bases and high temperatures.

    • Solution 1: Rigorous Degassing. Before adding the catalyst, thoroughly sparge your reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintaining an inert atmosphere is critical to prevent catalyst deactivation and side reactions.[7]

    • Solution 2: Use a Milder Base. If protodeboronation is severe, consider switching to a weaker base like KF or using anhydrous conditions with a base like CsF.[7]

    • Solution 3: Convert to a Boronate Ester. Boronic acids can be unstable.[9] Converting this compound to its corresponding pinacol ester (a Bpin ester) can significantly increase its stability and reduce protodeboronation. This can often be done in a one-pot sequence with the subsequent Suzuki coupling.[7]

  • Homocoupling: This is the formation of a dimer of your boronic acid. It is primarily caused by the presence of oxygen, which can facilitate an oxidative coupling pathway.

    • Solution: The most effective solution is rigorous deoxygenation of all solvents, reagents, and the reaction vessel. Ensure your inert gas line is functioning correctly and that the reaction is sealed from the atmosphere.

Part 3: Recommended Starting Protocol & Optimization

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

Experimental Protocol: Initial Screening
  • Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and K₃PO₄ (2.5 eq.).

  • Solvent Addition: Add anhydrous, degassed Toluene (to achieve a 0.1 M concentration of the aryl bromide) and water (1/10th the volume of Toluene).

  • Catalyst Preparation: In a separate vial inside a glovebox or under a positive flow of Argon, pre-mix your palladium source and ligand. A reliable starting point is Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%).

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask. Seal the flask tightly.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 1h, 4h, 12h).[10]

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography.[11]

Part 4: Frequently Asked Questions (FAQs)

Q1: My coupling partner is an aryl chloride. What changes should I make? Aryl chlorides are less reactive than aryl bromides.[8] To couple them effectively, you will need a more active catalyst system.

  • Ligand Choice: Use highly electron-rich and bulky ligands like XPhos or an NHC ligand (e.g., IPr).

  • Catalyst: Use a pre-catalyst like XPhos Pd G3/G4, which is specifically designed for activating aryl chlorides.

  • Temperature: Higher temperatures (110-120 °C) are often required.

Q2: How do I know if my boronic acid is degrading on the shelf? Boronic acids can slowly trimerize to form boroxines upon standing, or they can degrade via oxidation. You may see a change in the physical appearance of the solid. It is good practice to check the purity by NMR before use, especially if the bottle is old. If degradation is suspected, consider converting it to a more stable Bpin or MIDA boronate ester.[8]

Q3: Can I run this reaction without water? Yes, anhydrous Suzuki couplings are possible and can be beneficial if protodeboronation is a major issue. In this case, you must use a base that is soluble in the organic solvent, such as CsF or KOtBu.

Q4: The reaction stalls at 50% conversion. What should I do? This often indicates catalyst deactivation. The bulky ligand may be dissociating, or palladium black may be precipitating.

  • Increase Ligand Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 2.5:1 to 4:1).

  • Use a More Stable Pre-catalyst: Buchwald G3/G4 pre-catalysts are often more stable over the course of the reaction than catalysts generated in situ.

  • Check for Impurities: Ensure your starting materials and solvents are pure and free of oxygen.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Substituted Arylboronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when working with substituted arylboronic acids. My goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Stability and Decomposition of Arylboronic Acids

A primary challenge in utilizing arylboronic acids is their inherent instability, which can manifest in several ways. Understanding these decomposition pathways is the first step toward mitigating them.

FAQ 1: My arylboronic acid is degrading upon storage or during my reaction, leading to low yields. What's happening?

Answer: The degradation of arylboronic acids is a frequent issue, primarily driven by three key pathways: protodeboronation, oxidation, and the formation of boroxine anhydrides.

  • Protodeboronation: This is the formal replacement of the C-B bond with a C-H bond, resulting in the undesired arene byproduct.[1][2] This process is highly dependent on the electronic nature of the aryl ring, reaction conditions (especially pH), and the presence of moisture.[2][3] Electron-rich, sterically hindered, and certain heteroaromatic boronic acids are particularly susceptible to this side reaction.[4] The mechanism can be complex, but it is often catalyzed by acid or base.[4][5]

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This is often a concern when reactions are not performed under an inert atmosphere, or if trace peroxides are present in solvents.

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is a reversible process, the formation of boroxines can affect the stoichiometry and solubility of the boronic acid in your reaction, leading to inconsistent results.

The interplay of these decomposition pathways is a critical consideration. For instance, the pH of the reaction medium can significantly influence the rate of protodeboronation.[4][5]

Section 2: Purification Challenges and Strategies

The purity of your arylboronic acid is paramount for successful downstream applications. However, their unique chemical properties can make purification a non-trivial task.

FAQ 2: I'm struggling to purify my substituted arylboronic acid. Standard silica gel chromatography isn't working. What are my options?

Answer: Standard silica gel chromatography is often problematic for boronic acids due to their acidic nature and tendency to interact strongly with the stationary phase, leading to streaking, poor separation, and even decomposition on the column.[6] Here are several alternative strategies, along with the rationale for their use:

Purification TechniquePrinciple of Operation & Best Use CasesKey Considerations
Recrystallization Exploits differences in solubility between the boronic acid and impurities at different temperatures. Ideal for solid, crystalline boronic acids.Solvent screening is crucial. A good solvent system will fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling.[7]
Acid-Base Extraction Boronic acids are weakly acidic and can be deprotonated with a suitable base to form a water-soluble boronate salt. This allows for separation from non-acidic organic impurities.The pKa of the boronic acid and any other acidic/basic functional groups on the molecule must be considered to select the appropriate pH for extraction.[7]
Diethanolamine Adduct Formation Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts can often be selectively precipitated and then hydrolyzed back to the pure boronic acid.This method is particularly useful for less polar boronic acids. The recovery of the free boronic acid requires careful treatment with an acid.[6]
Reversed-Phase Chromatography (C18) Separation is based on hydrophobicity. Less polar compounds are retained more strongly. This can be effective for boronic acids that are problematic on normal phase silica.Mobile phase selection is key. Acetonitrile/water or methanol/water with a modifier like formic acid or TFA is common.[6] Some boronic acids may still exhibit poor peak shape.
Specialized Chromatography Techniques like using neutral alumina or boric acid-treated silica can sometimes improve separation by mitigating the issues seen with standard silica gel.[7]These are more specialized techniques and may require some optimization. Neutral alumina can be a good alternative for base-sensitive compounds.

Section 3: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, but its success is highly dependent on the quality of the boronic acid and the reaction conditions.

FAQ 3: My Suzuki-Miyaura coupling with a substituted arylboronic acid is giving low yield or failing completely. What are the common culprits and how can I troubleshoot?

Answer: A failed Suzuki-Miyaura coupling can be frustrating, but a systematic approach to troubleshooting can often identify the root cause. Here are the most common issues and their solutions:

  • Poor Quality Boronic Acid: As discussed, impure or degraded boronic acid is a primary reason for failed couplings. The presence of boroxines or protodeboronated arenes can throw off stoichiometry and inhibit the catalytic cycle.

    • Solution: Always use freshly purified boronic acid or a high-quality commercial source. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for storage and use.[3]

  • Inefficient Transmetalation: The transfer of the aryl group from boron to the palladium center is a critical step. This step is highly influenced by the choice of base and the electronic and steric properties of the boronic acid.

    • Electron-deficient arylboronic acids: These can be slow to transmetalate. A stronger base may be required.

    • Sterically hindered arylboronic acids (e.g., ortho-substituted): These can also exhibit slow transmetalation. The use of specialized ligands (e.g., Buchwald-type phosphine ligands) that promote this step is often necessary.

    • Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and consider using a phase-transfer catalyst in biphasic systems. For challenging substrates, ligand screening is essential.

  • Competitive Protodeboronation: Under the basic conditions of the Suzuki-Miyaura coupling, protodeboronation can be a significant competing reaction, especially with sensitive boronic acids.[3]

    • Solution: Use milder bases where possible. Anhydrous conditions can also help to suppress protodeboronation. Running the reaction at the lowest effective temperature can also be beneficial.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.

Experimental Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling

G cluster_troubleshooting Troubleshooting Flow start Low/No Product in Suzuki Coupling check_reagents 1. Verify Reagent Purity (Aryl Halide, Boronic Acid) start->check_reagents check_conditions 2. Confirm Anhydrous & Degassed Reaction Conditions check_reagents->check_conditions Reagents OK optimize_base 3. Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) check_conditions->optimize_base Conditions OK optimize_ligand 4. Screen Palladium Ligands (e.g., SPhos, XPhos for hindered substrates) optimize_base->optimize_ligand Base optimization insufficient optimize_temp 5. Vary Reaction Temperature optimize_ligand->optimize_temp Ligand optimization insufficient success Successful Coupling optimize_temp->success Optimization successful

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura couplings.

Section 4: Handling and Storage of Substituted Arylboronic Acids

Proper handling and storage are crucial for maintaining the integrity of your arylboronic acids.

FAQ 4: What are the best practices for storing and handling substituted arylboronic acids to ensure their long-term stability?

Answer: To maximize the shelf-life and reactivity of your arylboronic acids, adhere to the following guidelines:

  • Storage Conditions:

    • Temperature: Store in a cool, dry place. Refrigeration is often recommended, but be mindful of potential moisture condensation when bringing the container to room temperature.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Light: Protect from light, as some arylboronic acids can be light-sensitive.

  • Handling:

    • Inert Atmosphere: Whenever possible, handle arylboronic acids under an inert atmosphere, especially when weighing and transferring.

    • Moisture: Avoid exposure to moisture, as this can promote both protodeboronation and boroxine formation.

    • Use Freshly Opened or Purified Material: For critical reactions, it is always best to use a freshly opened bottle of commercial boronic acid or material that has been recently purified.

  • Consider Boronate Esters for Long-Term Storage: For particularly unstable arylboronic acids, conversion to a more robust derivative, such as a pinacol boronate ester, is a highly effective strategy for long-term storage.[3] These esters are generally more resistant to protodeboronation and boroxine formation and can be easily hydrolyzed back to the boronic acid or used directly in many coupling reactions.

Decision Logic: To Use Boronic Acid or Boronate Ester?

G start Starting Material Selection stability_check Is the Arylboronic Acid Known to be Unstable? start->stability_check protect Convert to Boronate Ester (e.g., Pinacol Ester) stability_check->protect Yes storage Long-Term Storage or Difficult Coupling Anticipated? stability_check->storage No use_boronic_acid Use Arylboronic Acid Directly (Freshly Purified) use_ester Use Boronate Ester in Coupling protect->use_ester storage->use_boronic_acid No storage->protect Yes

Caption: A decision-making diagram for choosing between an arylboronic acid and its corresponding boronate ester.

References

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia. [Link]

  • Leach, A. G., & Cox, P. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1262. [Link]

  • Various Authors. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Butters, M., et al. (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]

  • Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5800. [Link]

  • Various Authors. (2020). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Donegan, K., & Fountain, K. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Suzuki–Miyaura Coupling as a Tool for Fine Organic Synthesis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Reddy, G. S., et al. (2022). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry, 87(17), 11537–11548. [Link]

  • Novikov, A. S., et al. (2021). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry, 86(1), 639–653. [Link]

Sources

Technical Support Center: Stability & Optimization for (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PDB-3CPBA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Protodeboronation in Arylboronic Acid Substrates

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed low yields or the formation of 1-((2-chlorophenoxy)methyl)benzene (the deboronated byproduct) during cross-coupling reactions involving (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid .

While meta-substituted phenylboronic acids are generally more stable than their ortho or heteroaryl counterparts, the specific ether linkage in your substrate introduces Lewis-basic sites (the ether oxygen) that can facilitate hydrolytic pathways under standard Suzuki-Miyaura conditions. This guide provides a tiered approach to stabilizing your reagent, ranging from reaction condition optimization to covalent derivatization.

Module 1: Diagnostic & Mechanism (The "Why")

Before optimizing, we must understand the failure mode. Protodeboronation is the cleavage of the C-B bond by a proton source (usually water or alcohol), replacing the boronate group with a hydrogen atom.[1]

Structural Vulnerability Analysis

Your molecule contains a (2-chlorophenoxy)methyl group at the meta position.

  • Inductive Effects: The methylene bridge (

    
    ) insulates the boron center from the direct resonance effects of the phenoxy group. However, the oxygen atom acts as a Lewis base.
    
  • Coordination: In the presence of water/base, the ether oxygen can transiently coordinate with the boron center or the palladium catalyst, potentially altering the transmetallation kinetics.

  • The Kinetic Race: Protodeboronation is a background reaction. If your cross-coupling (Transmetallation

    
     Reductive Elimination) is slow, the background hydrolysis wins.
    
Mechanism of Failure

The diagram below illustrates the competing pathways degrading your substrate.

Protodeboronation Substrate (3-((2-Chlorophenoxy)methyl) phenyl)boronic acid Boronate Boronate Anion [Ar-B(OH)3]- Substrate->Boronate + Base/OH- Transition Ipso-Protonation Transition State Boronate->Transition + H2O (Slow) Coupling Desired Biaryl (Suzuki Product) Boronate->Coupling + Pd(II)-Ar-X (Fast w/ Optimization) Product Deboronated Byproduct (Ar-H) Transition->Product - B(OH)3

Figure 1: The boronic acid exists in equilibrium with the boronate anion.[2] If transmetallation (Green path) is slow, the anion undergoes ipso-protonation (Red path) by water.

Module 2: Reaction Condition Optimization (The "How")

If you cannot change the substrate, you must alter the environment to favor the cross-coupling rate (


) over the deboronation rate (

).
Strategy A: Anhydrous Base Systems

Water is the primary proton source for deboronation. Switching to an anhydrous base system often solves the problem without derivatization.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Base

(aq),

(aq)

(anhydrous)
or

Removes the primary proton source (

).
Solvent DME/Water, THF/Water1,4-Dioxane or Toluene Non-protic, high-boiling solvents allow higher temps for faster coupling.
Additives NoneMolecular Sieves (4Å) Actively scavenges trace water generated during boroxine formation.
Strategy B: High-Turnover Catalysts

Accelerating the catalytic cycle ensures the boron is consumed before it can hydrolyze. We recommend Buchwald Precatalysts over traditional


.
  • Recommended Catalyst: XPhos Pd G2 or SPhos Pd G2 .

  • Why: These bulky, electron-rich ligands facilitate rapid oxidative addition and, crucially, fast transmetallation, winning the race against deboronation [1].

Module 3: Derivatization Strategies (The "Fix")

If optimization fails, the boronic acid moiety itself is too labile. You must convert it into a "Slow-Release" reagent.

Decision Matrix: Which Derivative?

Derivatives Start Instability Detected Q1 Is the coupling under aqueous conditions? Start->Q1 MIDA Strategy 1: MIDA Boronate (Slow Release) Q1->MIDA Yes (Base hydrolysis req.) BF3 Strategy 2: Potassium Trifluoroborate (Robust/Stable) Q1->BF3 No (Organic soluble req.)

Protocol 1: Synthesis of Potassium Trifluoroborate Salt

Based on Molander's Protocol [2]. This converts the Lewis-acidic boron into a tetracoordinate, non-Lewis-acidic species that is immune to protodeboronation until activated.

Reagents:

  • This compound (1.0 equiv)

  • 
     (Potassium Hydrogen Fluoride) (4.5 equiv)
    
  • Methanol / Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the boronic acid in Methanol in a plastic (HDPE) or Teflon flask (Glass can be etched by HF).

  • Addition: Add the saturated aqueous solution of

    
     dropwise.
    
  • Reaction: Stir vigorously at Room Temperature for 2 hours. A white precipitate should form.

  • Workup: Concentrate the mixture in vacuo to remove methanol.

  • Drying: The remaining solid is the product + excess salts. Extract with hot Acetone (the product dissolves; inorganic salts do not). Filter while hot.

  • Crystallization: Add diethyl ether to the acetone filtrate to precipitate pure Potassium Trifluoroborate.

Usage in Coupling: Use


  with 

or

in Ethanol/Water. The hydrolysis to the active boronic acid occurs in situ only as needed.
Protocol 2: MIDA Boronate Formation

Based on Burke's Protocol [3]. MIDA boronates are stable to silica gel chromatography and storage.

Reagents:

  • Boronic Acid Substrate[1][3][4][5][6][7][8][9][10][11][12][13]

  • N-Methyliminodiacetic acid (MIDA)[4][5][6]

  • Solvent: Toluene/DMSO (10:1)

Procedure: Reflux the mixture under Dean-Stark conditions (to remove water) for 12-16 hours. The resulting MIDA ester is a stable solid. Activation: Hydrolyze slowly using mild aqueous base (


) during the coupling reaction.

Module 4: Storage & Handling

Q: Can I store this compound in solution? A: No. Boronic acids readily dehydrate to form boroxines (trimers) in solution, releasing water which then auto-catalyzes protodeboronation. Always store as a solid.

Q: What is the optimal storage condition? A:

  • Temperature: 4°C or -20°C.

  • Atmosphere: Under Argon (if possible).

  • Container: Tightly sealed glass with parafilm.

FAQ: Troubleshooting Specific Scenarios

Q: I see the homocoupling product (dimer) instead of the deboronated product. A: This is oxidative homocoupling, not protodeboronation. It indicates the presence of Oxygen in your solvent.

  • Fix: Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging.

Q: Does the chlorine atom on the phenoxy ring affect stability? A: Indirectly. The 2-Cl substituent is electron-withdrawing. While it is far from the boron, it makes the phenoxy group a better leaving group, potentially encouraging side reactions at the benzylic position, though this is rare under standard Suzuki conditions. The primary concern remains the C-B bond cleavage.

Q: Can I use Copper additives? A: Avoid Copper. Copper (I) salts often facilitate protodeboronation in electron-rich or ether-containing boronic acids via a mechanism involving Cu-B transmetallation followed by protonolysis [4]. Stick to Palladium.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[14] Accounts of Chemical Research, 40(4), 275–286.

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Technical Support Center: Overcoming Challenges in Sterically Hindered Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in successfully navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to inform your experimental design and troubleshooting efforts.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, when substrates, particularly the boronic acid partner, possess significant steric bulk (e.g., ortho-substituents), the reaction kinetics can be dramatically impeded. This steric clash primarily affects two key steps in the catalytic cycle: transmetalation and reductive elimination. The latter is often the rate-limiting step for the formation of sterically demanding biaryls.[3] Consequently, researchers often face challenges such as low to no conversion, slow reaction rates, and the formation of undesired byproducts.

This guide provides a systematic approach to troubleshooting and optimizing these challenging reactions, grounded in established catalytic principles.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the common issues encountered in the lab.

Issue 1: My reaction is very slow or shows no conversion.

Q: I've set up a Suzuki-Miyaura coupling with a di-ortho-substituted arylboronic acid and an ortho-substituted aryl halide, but I'm seeing minimal product formation even after extended reaction times. What are the most likely causes and how can I address them?

A: Senior Application Scientist's Insight:

This is a classic symptom of a kinetically hindered reaction, likely due to a high energy barrier for the reductive elimination step.[3] The bulky ortho-substituents prevent the two coupling partners on the palladium center from adopting the necessary cis-orientation for bond formation. Your primary focus should be on modifying the catalyst system to be more active and tolerant of steric bulk.

Troubleshooting Steps:
  • Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[4] You need to employ ligands specifically designed to promote the coupling of hindered substrates.

    • Rationale: Bulky, electron-rich phosphine ligands (often called Buchwald-type ligands) are essential. The bulkiness of the ligand promotes the formation of a coordinatively unsaturated and highly reactive monoligated palladium species, which is crucial for both oxidative addition and reductive elimination. The electron-rich nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step.[5]

    • Recommended Ligands: Consider switching to ligands such as SPhos, XPhos, RuPhos, or BrettPhos.[2] For particularly challenging couplings, ligands like AntPhos have shown excellent reactivity.[6]

  • Optimize the Palladium Precursor and Ligand-to-Metal Ratio:

    • Rationale: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is generally less critical than the ligand, but ensuring the formation of the active Pd(0) species is key. The ratio of ligand to palladium can also be influential.

    • Protocol: A common starting point is a 1:2 ratio of Pd precursor to a monodentate phosphine ligand. For some systems, a higher ligand-to-palladium ratio (e.g., 3:1) has been shown to increase catalyst activity.[5]

  • Increase the Reaction Temperature:

    • Rationale: Higher temperatures can provide the necessary energy to overcome the activation barrier of the rate-limiting step.

    • Action: If your current solvent is THF or dioxane, consider switching to a higher-boiling solvent like toluene or xylenes to safely increase the reaction temperature.[6] Microwave irradiation can also be a powerful tool for accelerating these reactions by reaching high temperatures and pressures in a controlled manner.[4]

Experimental Workflow: Ligand Screening for a Hindered Coupling

G cluster_0 Initial Setup cluster_1 Catalyst System Screening (Parallel Reactions) cluster_2 Execution & Analysis A Reaction Flask: - Sterically Hindered Aryl Halide (1 equiv) - Sterically Hindered Boronic Acid (1.5 equiv) - Base (e.g., K3PO4, 3 equiv) - Solvent (e.g., Toluene) B Reaction 1: Pd(OAc)2 (2 mol%) SPhos (4 mol%) A->B C Reaction 2: Pd(OAc)2 (2 mol%) XPhos (4 mol%) A->C D Reaction 3: Pd(OAc)2 (2 mol%) AntPhos (4 mol%) A->D E Heat all reactions (e.g., 110 °C, 12-24 h) B->E C->E D->E F Monitor by TLC/LC-MS E->F G Identify optimal ligand based on conversion F->G

Caption: Workflow for parallel ligand screening.

Issue 2: My boronic acid is decomposing, leading to low yields and side products.

Q: I'm observing significant amounts of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I prevent this decomposition?

A: Senior Application Scientist's Insight:

Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and it can be exacerbated by the presence of water and certain bases under heating.[7] The key is to either protect the boronic acid or ensure the rate of the desired coupling significantly outpaces the rate of decomposition.

Troubleshooting Steps:
  • Switch to a Boronic Ester:

    • Rationale: Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids.[8] They are less susceptible to protodeboronation and can be purified more easily. While they can be less reactive, modern catalyst systems often overcome this.

    • Action: Synthesize the pinacol ester of your boronic acid (e.g., using bis(pinacolato)diboron) and use it in the coupling reaction.

  • Employ a "Slow-Release" Strategy:

    • Rationale: This strategy involves using a protected form of the boronic acid that slowly releases the active species into the reaction mixture. This keeps the concentration of the vulnerable free boronic acid low at any given time, minimizing decomposition.[7]

    • Action: Consider using N-methyliminodiacetic acid (MIDA) boronates or other protected forms that are stable but will deprotect under the reaction conditions.

  • Careful Selection of Base and Anhydrous Conditions:

    • Rationale: While some Suzuki couplings require water, for substrates prone to protodeboronation, minimizing water can be beneficial. The choice of base is also critical.

    • Action: Use a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] Ensure your solvent is anhydrous and consider drying the base before use.

Data Summary: Relative Stability of Boron Reagents
Boron ReagentGeneral StabilitySusceptibility to ProtodeboronationHandling
Boronic AcidModerateHighOften crystalline solids, can be challenging to purify
Pinacol Boronic EsterHighLowOften stable, purifiable by chromatography
MIDA BoronateVery HighVery LowCrystalline, highly stable solids
Issue 3: I'm getting a good yield, but the reaction requires a very high catalyst loading.

Q: My reaction works, but I have to use 10 mol% of the palladium catalyst, which is not ideal for scale-up. How can I improve the catalyst efficiency?

A: Senior Application Scientist's Insight:

High catalyst loading suggests that the catalyst is either not active enough or is deactivating over the course of the reaction. The goal is to enhance the rate of the catalytic cycle so that each palladium atom can perform more turnovers before it degrades.

Troubleshooting Steps:
  • Employ a More Electronically Tuned Ligand:

    • Rationale: Recent research has focused on fine-tuning the electronic properties of ligands to accelerate the rate-limiting reductive elimination step. For instance, incorporating electron-withdrawing groups on the ligand can accelerate this step.[3]

    • Action: Explore specialized ligands designed for high-turnover catalysis. A ligand like HFTPhos, which has a perfluoroaromatic ring, was specifically designed to accelerate reductive elimination through secondary interactions with the palladium center.[3]

  • Use a Palladium Precatalyst:

    • Rationale: Precatalysts are stable, well-defined Pd(II) complexes that efficiently generate the active Pd(0) species in situ. This can lead to more consistent and higher catalyst activity compared to generating the catalyst from a simple salt and a separate ligand.

    • Action: Instead of Pd(OAc)₂ and a ligand, try using a commercially available precatalyst like SPhos Pd G3 or XPhos Pd G3.

  • Optimize Reaction Concentration and Temperature:

    • Rationale: Reaction kinetics are concentration-dependent. A more concentrated reaction may proceed faster. As mentioned before, temperature also plays a critical role in catalyst turnover.

    • Action: Systematically screen a range of concentrations and temperatures to find the optimal balance for catalyst efficiency.

Catalytic Cycle and Key Intervention Points

G cluster_ligand Intervention: Ligand Choice cluster_base Intervention: Base/Boron Reagent Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L OA->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)2- PdII_Ar Ar-Pd(II)-Ar' L Trans->PdII_Ar RE Reductive Elimination (Rate-Limiting) PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: The Suzuki-Miyaura cycle and points of intervention.

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Sterically hindered aryl halide (1.0 equiv)

  • Sterically hindered boronic acid or ester (1.5 equiv)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, boronic acid/ester, and base.

  • In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent and stir for 10-15 minutes.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES . (2018). ResearchGate. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . (2014). The Royal Society of Chemistry. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring . (2025). Organic Letters. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides . (2009). The Journal of Organic Chemistry. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . (2013). Chemical Society Reviews. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . (2019). MDPI. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect . ResearchGate. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling . ResearchGate. [Link]

Sources

identifying and minimizing side products in reactions with (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side products, ensuring the success of your synthetic endeavors.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. However, its structural features—a boronic acid moiety, an ether linkage, and a chlorinated aromatic ring—can lead to specific side reactions and the formation of challenging impurities. This guide provides expert insights and field-proven protocols to help you achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of homocoupling of my boronic acid (formation of a biphenyl dimer). What is causing this and how can I prevent it?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, resulting from the reaction of two boronic acid molecules. This is often promoted by the presence of oxygen and high concentrations of the palladium catalyst.

Troubleshooting Steps:

  • Deoxygenate Rigorously: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also accelerate the rate of homocoupling. Try reducing the palladium catalyst loading to the range of 0.5-2 mol%.

  • Choice of Ligand: The choice of phosphine ligand can significantly influence the extent of homocoupling. For sterically hindered boronic acids, bulky electron-rich ligands such as SPhos or XPhos can be effective in promoting the desired cross-coupling over homocoupling.

Q2: My final product is contaminated with a deboronated version of my starting material. How can I minimize this protodeboronation?

A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often catalyzed by residual palladium and can be exacerbated by the presence of water or acidic/basic conditions.

Minimization Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.

  • Base Selection: The choice and stoichiometry of the base are critical. A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOH, which can promote protodeboronation. Use the minimum effective amount of base.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged reaction times and high temperatures can increase the likelihood of protodeboronation.

Q3: I am struggling to remove a persistent impurity that I suspect is the boronic acid anhydride (boroxine). How can I confirm its presence and remove it?

A3: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. These are often less reactive in cross-coupling reactions and can be difficult to separate from the desired product.

Identification and Removal:

  • Identification: Boroxines can sometimes be observed by ¹H NMR spectroscopy, where the signals for the aromatic protons adjacent to the boron group may be shifted or broadened.

  • Removal Protocol: A common method to convert the boroxine back to the boronic acid is to dissolve the crude product in a solvent like diethyl ether or THF and wash it with a dilute aqueous base (e.g., 1M NaOH), followed by acidification with a dilute acid (e.g., 1M HCl) to precipitate the purified boronic acid.

Troubleshooting Guide: A Deeper Dive

Issue 1: Incomplete Conversion and Formation of Multiple Byproducts

This often points to a combination of factors including catalyst deactivation, suboptimal reaction conditions, or instability of the boronic acid.

Workflow for Troubleshooting Incomplete Conversion:

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Protocol: Purification of this compound

  • Dissolution: Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

  • Charcoal Treatment (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Cleavage of the Ether Linkage

The ether linkage in this compound can be susceptible to cleavage under harsh reaction conditions, particularly with certain Lewis acidic reagents or strong bases at high temperatures.

Preventative Measures:

ConditionRecommended AdjustmentRationale
High Temperature Maintain reaction temperature below 100 °C if possible.Minimizes thermal degradation and ether cleavage.
Strong Base Use milder bases like K₂CO₃, Cs₂CO₃, or organic bases.Reduces the risk of base-mediated ether cleavage.
Lewis Acidic Catalysts Avoid catalysts that can act as strong Lewis acids.Prevents coordination to the ether oxygen and subsequent cleavage.

Visualizing Side Reaction Pathways

The following diagram illustrates the primary desired reaction pathway and common side reactions.

G cluster_0 Desired Reaction cluster_1 Side Reactions A This compound C Desired Cross-Coupled Product A->C Pd Catalyst, Base D Homocoupled Dimer A->D O₂, High [Pd] E Protodeboronated Byproduct A->E H₂O, Base/Acid F Boroxine (Trimer) A->F Dehydration B Aryl Halide (R-X) B->C F->A Hydration

Caption: Suzuki-Miyaura coupling and common side reactions.

References

  • Suzuki-Miyaura Cross-Coupling Reactions: For a comprehensive overview of the mechanism and applications. Source: Chemical Reviews, [Link]

  • Protodeboronation of Arylboronic Acids: A detailed study on the mechanism and prevention of this common side reaction. Source: The Journal of Organic Chemistry, [Link]

  • The Role of Ligands in Palladium-Catalyzed Cross-Coupling: An article highlighting the importance of ligand choice in minimizing side reactions. Source: Angewandte Chemie International Edition, [Link]

  • Boronic Acid Homocoupling: A discussion on the mechanism and suppression of boronic acid homocoupling. Source: Organic Letters, [Link]

assessing the stability of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid under various reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles governing the stability and reactivity of this molecule. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

I. General Handling and Storage

Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: this compound, like many arylboronic acids, is susceptible to degradation over time, primarily through dehydration to form boroxines (cyclic trimers) and oxidative decomposition.[1][2] To mitigate these degradation pathways, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C. Refrigeration slows down the rate of both dehydration and oxidation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation, which can be a significant issue for boronic acids.[1]

  • Moisture: Keep the compound in a tightly sealed container in a desiccated environment. Boronic acids can lose water to form anhydrides, which can affect the stoichiometry of your reactions.[2]

Troubleshooting Poor Performance After Storage: If you observe decreased reactivity or inconsistent results with an older batch of the reagent, it is likely that some degradation has occurred. Before use, you can assess the purity of the boronic acid by ¹H NMR or LC-MS. If boroxine formation is significant, it may be possible to hydrolyze it back to the boronic acid by dissolving the solid in a suitable solvent and adding a small amount of water, though this is not always straightforward.

II. Stability in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is one of the most common applications for arylboronic acids. However, the stability of the boronic acid under the reaction conditions is critical for achieving high yields and reproducibility.

Question 2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the potential stability-related issues?

Answer: Low yields in Suzuki-Miyaura reactions involving this substrate can often be traced back to the degradation of the boronic acid under the reaction conditions. The primary culprits are protodeboronation and oxidative degradation.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This side reaction is often promoted by elevated temperatures and the presence of aqueous base. For this compound, the electron-donating nature of the phenoxymethyl substituent can make the C-B bond more susceptible to protonolysis.

  • Oxidative Degradation: The boronic acid moiety can be oxidized, particularly in the presence of palladium catalysts and oxygen, to the corresponding phenol.[3][4] This is an irreversible process that consumes your starting material.

Troubleshooting Guide for Low Yields:

Symptom Potential Cause Recommended Action
Formation of 3-((2-chlorophenoxy)methyl)benzene as a major byproduct Protodeboronation1. Lower the reaction temperature: If possible, screen for a more active catalyst that allows for lower reaction temperatures. 2. Use a less aqueous base: Consider using a non-aqueous base like K₃PO₄ or Cs₂CO₃. 3. Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of 3-((2-chlorophenoxy)methyl)phenol as a major byproduct Oxidative Degradation1. Degas all solvents and reagents thoroughly: Use the freeze-pump-thaw method or sparge with an inert gas for an extended period. 2. Maintain a positive pressure of inert gas: Throughout the reaction, ensure a slight positive pressure of argon or nitrogen. 3. Add a sacrificial phosphine ligand: Excess phosphine ligand can act as an antioxidant.
Inconsistent results between batches Degradation of the solid boronic acid1. Verify the purity of the starting material: Use a fresh batch or re-purify the existing stock. 2. Consider using a more stable derivative: Converting the boronic acid to a boronate ester (e.g., pinacol ester) can improve its stability.[2]

Experimental Workflow: Minimizing Degradation in Suzuki-Miyaura Coupling

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up prep1 Degas solvent (e.g., by sparging with Ar for 30 min) prep2 Add aryl halide, this compound, and base prep1->prep2 prep3 Purge reaction vessel with Ar prep2->prep3 reac1 Add degassed catalyst solution prep3->reac1 Under positive Ar pressure reac2 Heat to the lowest effective temperature reac1->reac2 reac3 Monitor reaction by TLC or LC-MS reac2->reac3 work1 Quench reaction upon completion reac3->work1 Minimize reaction time work2 Aqueous work-up work1->work2 work3 Purification work2->work3

Caption: Optimized workflow for Suzuki-Miyaura coupling to minimize boronic acid degradation.

III. pH and Solvent Effects on Stability

Question 3: How does the pH of the reaction medium affect the stability of this compound?

Answer: The pH of the medium has a profound impact on the stability and reactivity of boronic acids. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in the presence of a Lewis base like hydroxide.[5][6]

  • Acidic Conditions (pH < 7): In acidic media, the boronic acid exists predominantly in its neutral form. While generally more stable towards oxidation in this state, acidic conditions can promote protodeboronation, especially at elevated temperatures.

  • Neutral to Mildly Basic Conditions (pH 7-10): This is the typical pH range for many Suzuki-Miyaura reactions. In this range, there is an equilibrium between the boronic acid and the boronate. The boronate form is generally more susceptible to oxidation.[7]

  • Strongly Basic Conditions (pH > 10): At high pH, the boronate form predominates. This can accelerate both oxidative degradation and, in some cases, protodeboronation.

The pKa of a typical arylboronic acid is around 9.[5] The electron-withdrawing nature of the 2-chlorophenoxy group may slightly lower the pKa of this compound, meaning the boronate form will be present at a lower pH.

Question 4: Are there any solvent considerations for reactions involving this compound?

Answer: Solvent choice is critical. Protic solvents, especially in the presence of base, can facilitate protodeboronation. Aprotic solvents are generally preferred. Common choices for Suzuki-Miyaura reactions include:

  • Toluene, Dioxane, THF: These are good general-purpose aprotic solvents.

  • DMF, DMAc: These polar aprotic solvents can be useful for less soluble substrates but may require more careful degassing.

It is important to use anhydrous solvents to minimize side reactions.

IV. Influence of Molecular Structure on Stability

Question 5: Does the presence of the 2-chlorophenoxy group and the ether linkage in this compound influence its stability?

Answer: Yes, the specific substituents on the phenylboronic acid core play a significant role in its stability profile.

  • 2-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can have a stabilizing effect on the boronic acid by reducing the electron density on the boron atom.[3][7] This can make the boronic acid less susceptible to oxidation. However, this effect is somewhat attenuated by the intervening phenoxy and methylene groups.

  • Ether Linkage: The ether oxygen is an electron-donating group, which can increase the electron density on the phenyl ring and potentially make the C-B bond more susceptible to protodeboronation. There is also the possibility of intramolecular coordination of the ether oxygen to the boron atom, which could influence its reactivity, although this is less likely given the flexibility of the methylene linker.

Degradation Pathways

G BA This compound Proto Protodeboronation Product (3-((2-chlorophenoxy)methyl)benzene) BA->Proto H+, Heat Ox Oxidative Degradation Product (3-((2-chlorophenoxy)methyl)phenol) BA->Ox [O], Pd catalyst Boroxine Boroxine (Trimer) BA->Boroxine - H2O Boroxine->BA + H2O

Caption: Major degradation pathways for this compound.

V. Advanced Troubleshooting: Use of Boronate Esters

Question 6: I am working with a particularly sensitive substrate and continue to see degradation of my boronic acid. What are my options?

Answer: For challenging reactions where the free boronic acid is too unstable, converting it to a more robust derivative is a highly effective strategy. The most common and useful derivatives are boronate esters.

  • Pinacol Esters: These are formed by reacting the boronic acid with pinacol. Pinacol esters are significantly more stable to both protodeboronation and oxidation and are often crystalline, air-stable solids that are easier to handle and purify.[2]

  • MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable and can be used in a "slow-release" strategy for cross-coupling reactions.[8] This can be particularly advantageous when dealing with very unstable boronic acids.

The use of a boronate ester will require a modification of your reaction conditions, typically requiring a stronger base (like K₃PO₄) and sometimes a different ligand to facilitate the transmetalation step.

Summary of Stability Under Various Conditions

Condition Stability of this compound Rationale Mitigation Strategy
Elevated Temperature Moderate to LowCan promote protodeboronation and boroxine formation.Use a more active catalyst to lower the reaction temperature.
Acidic pH ModerateCan lead to protodeboronation.Buffer the reaction or use non-acidic conditions.
Basic pH Moderate to LowPromotes the formation of the more oxidation-prone boronate.Use the mildest effective base and degas thoroughly.
Presence of Oxidants (e.g., air) LowSusceptible to oxidative degradation to the corresponding phenol.[3]Maintain a strict inert atmosphere.
Aprotic Solvents HighGenerally stable.Use anhydrous solvents.
Protic Solvents ModerateCan facilitate protodeboronation.Use aprotic solvents when possible.

This technical guide is intended to provide a comprehensive overview of the stability of this compound and to offer practical solutions to common experimental challenges. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve more reliable and successful outcomes.

References

  • Al-Bazi, S. J., & El-Zaria, M. E. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2020775118. [Link]

  • Silva, F., & Sousa, E. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2598. [Link]

  • Wikipedia. (2023). Boronic acid. [Link]

  • D'Andola, C., & Hall, D. G. (2019). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Request PDF. [Link]

  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

  • Ishihara, K., & Yamamoto, H. (2021). Emergent Organoboron Acid Catalysts. PMC - NIH. [Link]

  • Wimmer, P., & Wuts, P. G. M. (2007). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry, 72(11), 4080-4088. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(19), 5142-5145. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3561-3563. [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). Improving the oxidative stability of boronic acids through stereoelectronic effects. Beilstein Journal of Organic Chemistry, 8, 1445-1452. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(48), 17615-17628. [Link]

  • Jian, J., Hammink, R., McKenzie, C. J., Bickelhaupt, F. M., Poater, J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(11), e202104044. [Link]

  • Hanson, S. (2019). Substituent Effect Analysis on Halogen Bonding Interactions. Digital Commons @ University of South Dakota. [Link]

  • Butters, M., et al. (2010). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 14(6), 1320-1329. [Link]

  • Chen, Y., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 26(16), 4983. [Link]

Sources

troubleshooting guide for failed Suzuki-Miyaura couplings involving boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] However, like any powerful tool, its successful application requires a nuanced understanding of the interplay between substrates, catalysts, and reaction conditions. This guide provides a structured, question-and-answer approach to diagnosing and resolving common issues encountered when working with boronic acids in Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs)

Why is my Suzuki-Miyaura reaction showing low or no yield?

A low or nonexistent yield is the most common frustration in cross-coupling chemistry. A systematic approach to troubleshooting is crucial. The issue can typically be traced back to one of three areas: the integrity of your reagents, the activity of your catalyst system, or the reaction conditions.

A Diagnostic Workflow for Low Yields:

G start Low/No Yield Observed reagents Step 1: Verify Reagent Quality start->reagents catalyst Step 2: Assess Catalyst System reagents->catalyst Reagents confirmed pure & active sub_reagents Boronic Acid Decomposition? Aryl Halide Impure? Solvent/Base Quality? reagents->sub_reagents conditions Step 3: Optimize Reaction Conditions catalyst->conditions Catalyst system is active sub_catalyst Pd Pre-catalyst Inactive? Ligand Degradation? Incomplete Reduction of Pd(II)? catalyst->sub_catalyst success Successful Coupling conditions->success Conditions optimized sub_conditions Suboptimal Temperature? Incorrect Base/Solvent Combo? Insufficient Degassing? conditions->sub_conditions

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

In-depth Checks:

  • Boronic Acid Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom) and trimerization to form boroxines.[1] The stability of boronic acids can be a significant factor in low yields.

    • Actionable Advice:

      • Check Purity: Analyze your boronic acid by NMR. The presence of significant impurities or boroxine (a broad signal) indicates degradation.

      • Purification: If impure, consider recrystallization. A general protocol is provided in the "Protocols" section.

      • Use a More Stable Derivative: For particularly unstable boronic acids (e.g., heteroaromatic or vinyl), consider converting them to a more robust form, such as a boronate ester (e.g., pinacol or MIDA esters) or a trifluoroborate salt.[1][3] These derivatives often exhibit enhanced stability and can be used directly in the coupling reaction.[3][4]

  • Aryl Halide Reactivity and Purity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[1] Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1]

    • Actionable Advice:

      • Confirm Identity and Purity: Ensure your aryl halide is pure and has not undergone any degradation.

      • For Unreactive Chlorides: If using an aryl chloride, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) may be required to facilitate the challenging oxidative addition step.[5]

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of failure.

    • Causes of Deactivation:

      • Oxygen: Incomplete degassing of the reaction mixture can lead to the oxidation of the active Pd(0) species and the phosphine ligands.[1]

      • Palladium Black Formation: Agglomeration of the palladium catalyst into an inactive "palladium black" precipitate can occur, especially at high temperatures or with insufficient ligand.

      • Incomplete Reduction of Pd(II) Pre-catalysts: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(dppf), are Pd(II) pre-catalysts and require in-situ reduction to the active Pd(0) species.[1] This reduction can sometimes be inefficient.

    • Actionable Advice:

      • Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an adequate duration. A simple balloon of inert gas is often insufficient.

      • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the pre-catalyst reduction step.

      • Ligand Choice: Ensure you are using an appropriate ligand that stabilizes the Pd(0) species and prevents aggregation.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical and highly interdependent. The base is required to activate the boronic acid for transmetalation.[6]

    • Actionable Advice:

      • Base Strength and Solubility: A common starting point is an aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with a polar aprotic solvent like dioxane or THF.[3] For base-sensitive functional groups, milder bases like K₃PO₄ or even KF can be effective.[6]

      • Anhydrous Conditions: In cases of severe protodeboronation, anhydrous conditions with a base like K₃PO₄ may be beneficial. Note that even with anhydrous K₃PO₄, a small amount of water is often necessary for the reaction to proceed.[7]

      • Solvent Screening: If solubility is an issue, consider screening other common solvents such as toluene, DMF, or 2-MeTHF.[3][5]

How can I minimize the formation of side products?

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product. Understanding the common side reactions is the first step to mitigating them.

Common Side Reactions in Suzuki-Miyaura Coupling:

G main_cycle Desired Suzuki Coupling Product side_reactions Observed Side Products protodeboronation Protodeboronation (Ar-H from Boronic Acid) side_reactions->protodeboronation homocoupling_ba Homocoupling of Boronic Acid (Ar-Ar) side_reactions->homocoupling_ba homocoupling_ax Homocoupling of Aryl Halide (Ar'-Ar') side_reactions->homocoupling_ax dehalogenation Dehalogenation (Ar'-H from Aryl Halide) side_reactions->dehalogenation

Caption: Common side products observed in Suzuki-Miyaura couplings.

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond. It is particularly problematic with electron-rich or heteroaryl boronic acids.

    • Causality: The presence of water and a base can facilitate this undesired reaction.

    • Mitigation Strategies:

      • Use Boronate Esters or Trifluoroborates: As mentioned previously, these derivatives are significantly more stable towards protodeboronation.[1]

      • Anhydrous Conditions: Running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can suppress this side reaction.[5]

      • Use a Stoichiometric Amount of Boronic Acid: Using a large excess of the boronic acid can sometimes drive the desired reaction to completion before significant protodeboronation occurs, but this is not always atom-economical.

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of the same starting material.

    • Homocoupling of Boronic Acid (Ar-Ar): This is often promoted by the presence of Pd(II) species and oxygen.[1] Inefficient reduction of a Pd(II) pre-catalyst or exposure to air can exacerbate this issue.[1]

      • Mitigation:

        • Thoroughly degas the reaction mixture.

        • Use a Pd(0) catalyst source.

        • Ensure an efficient ligand is present to stabilize the catalyst.

    • Homocoupling of Aryl Halide (Ar'-Ar'): This can occur, though it is generally less common than boronic acid homocoupling.

  • Dehalogenation: The reduction of the aryl halide to the corresponding arene (Ar'-H).

    • Causality: This can occur if a hydride source is present in the reaction mixture. Some bases or solvents can act as hydride donors.

    • Mitigation:

      • Carefully select the base and solvent system.

      • Ensure all reagents are pure and free from contaminants that could act as hydride sources.

Which ligand should I choose for my reaction?

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can dramatically impact the success of a Suzuki-Miyaura coupling, especially with challenging substrates.

Ligand Selection Guide:

Ligand TypeKey CharacteristicsTypical ApplicationsExamples
Triarylphosphines Standard, readily availableGeneral purpose, electron-neutral or electron-poor aryl bromides/iodidesPPh₃, P(o-tolyl)₃
Bulky, Electron-Rich Dialkylbiarylphosphines High activity, promote oxidative addition and reductive eliminationAryl chlorides, sterically hindered substrates, room temperature couplingsXPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, thermally stableAryl chlorides, challenging couplingsIPr, IMes
Bidentate Phosphines Can offer enhanced stabilityCan be effective, but some require in-situ oxidation to be active[1]dppf, Xantphos

Causality of Ligand Effects:

  • Electron-rich ligands (e.g., those with alkyl groups on the phosphorus) increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide, particularly for less reactive aryl chlorides.[1]

  • Bulky ligands promote the reductive elimination step, which is the final C-C bond-forming step, and can also help to prevent the formation of inactive dimeric palladium species.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling using a Schlenk Line

This protocol is a general starting point and may require optimization for specific substrates.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, etc.) and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: To the Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Catalyst and Solvent Addition: Backfill the flask with inert gas. Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purification of Boronic Acids by Recrystallization

Impurities in boronic acids can be detrimental to the coupling reaction. Recrystallization is an effective purification method.

  • Dissolution: Dissolve the impure boronic acid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone).[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, place the flask in an ice bath or freezer.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified boronic acid under vacuum.

The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle cluster_main_cycle Main Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar'-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation RedElim Reductive Elimination PdII_diaryl Ar'-Pd(II)L₂(Ar) Transmetalation->PdII_diaryl B_byproduct B(OH)₃ Transmetalation->B_byproduct RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar'-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ ActivatedBoronate [Ar-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + Base Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H₂O, Base Homocoupling Homocoupling (of Boronic Acid) BoronicAcid->Homocoupling Pd(II), O₂ Base Base (e.g., OH⁻) ActivatedBoronate->Transmetalation HX HX ArH Ar-H Protodeboronation->ArH ArAr Ar-Ar Homocoupling->ArAr PdII_source Pd(II) source + O₂

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, illustrating the key steps and major competing side reactions involving the boronic acid.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • American Chemical Society. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

Sources

influence of base, solvent, and temperature on the reactivity of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic applications, primarily the Suzuki-Miyaura cross-coupling reaction.

Overview of the Reagent

This compound is a bifunctional building block featuring a reactive boronic acid moiety for carbon-carbon bond formation and a chlorophenoxy group that can be used for further diversification or to impart specific physicochemical properties to the target molecule. Its structure presents unique challenges and opportunities due to the steric bulk and electronic nature of the substituent group. This guide will help you navigate these factors to achieve optimal reaction outcomes.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Part 1: General Reactivity and Stability
Q1: My reaction is giving low yields, and I suspect the boronic acid is degrading. What are the common side reactions, and how can I prevent them?

A1: Low yields are often attributable to two primary side reactions: protodeboronation and boroxine formation.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is a common issue, especially with electron-deficient or sterically hindered arylboronic acids.[1][2] The presence of the electron-withdrawing chloro-substituent on the phenoxy ring can slightly increase the electrophilicity of the boron center, potentially making it more susceptible to this pathway under certain conditions.

    • Prevention:

      • Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water, especially in the presence of a strong base and high temperatures, can accelerate protodeboronation.[3] Consider using anhydrous solvents and freshly dried reagents.

      • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent premature degradation.[3] These esters are generally more resistant to protodeboronation.

      • Careful Base Selection: Use the mildest base effective for your transformation. Strong hydroxides can be particularly aggressive.

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[3] While boroxines are often competent coupling partners, their formation removes the monomeric boronic acid from the equilibrium and can sometimes complicate reaction kinetics or solubility.

    • Prevention:

      • Use a Stoichiometric Amount of Water: In some systems, adding a controlled amount of water (e.g., in a 10:1 organic solvent to water ratio) can shift the equilibrium away from the boroxine and back towards the active boronic acid.[3]

      • Use Boronate Esters: As with protodeboronation, using a boronate ester completely circumvents the issue of boroxine formation.[3]

Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how do I stop it?

A2: Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[3] If your palladium precatalyst is not fully reduced to the active Pd(0) state, or if oxygen enters the reaction, these Pd(II) species can catalyze the homocoupling pathway.[3]

  • Prevention:

    • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes.[4] Maintain the reaction under a positive pressure of inert gas.

    • Use a Pd(0) Source: While many Pd(II) precatalysts are effective, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling, provided the ligands are appropriate for the transformation.

    • Catalyst Choice: Ensure your catalyst system is efficient at the reductive elimination step to favor the desired cross-coupling product over side reactions.

Part 2: Influence of Reaction Parameters
Q3: How do I select the optimal base for my Suzuki-Miyaura coupling with this specific boronic acid?

A3: Base selection is critical as it plays multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the ligand exchange at the palladium center.[5][6] The choice of base can significantly impact yield and reaction time.[4]

  • Mechanism of Action: The base reacts with the boronic acid to form a tetracoordinate boronate complex [R-B(OH)₃]⁻. This increases the nucleophilicity of the organic group (the phenyl ring), facilitating its transfer from boron to palladium during the transmetalation step.[6]

  • Common Choices & Rationale:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent general-purpose bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often accelerating reactions with challenging substrates, such as sterically hindered ones.

    • Phosphates (K₃PO₄): Tripotassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling sterically hindered partners or electron-deficient boronic acids. It is a highly recommended starting point for this reagent.

    • Fluorides (KF, CsF): Fluoride ions have a high affinity for boron and are effective at activating boronic acids, even under nearly neutral conditions, which is useful if your molecule contains base-sensitive functional groups.[6]

    • Organic Bases (e.g., Triethylamine): Generally, organic amine bases are not strong enough to efficiently promote the transmetalation step and are not recommended for this substrate.

Base Strength Typical Use Case for this Reagent Considerations
K₃PO₄ StrongExcellent starting point; good for sterically demanding couplings.Can be heterogeneous, requiring vigorous stirring.
Cs₂CO₃ StrongWhen milder bases fail; improves solubility.More expensive than other options.
K₂CO₃ ModerateA good, cost-effective initial choice for simple coupling partners.May be too weak for challenging substrates.
KF MildFor substrates with base-labile functional groups.Can be slower than stronger bases.
Q4: What is the best solvent system for a reaction involving this compound?

A4: The solvent must dissolve the reactants and facilitate the interaction between the (often organic-soluble) coupling partners and the (often aqueous-soluble) inorganic base.[3] Biphasic systems are very common.

  • Recommended Solvents:

    • Dioxane/Water or THF/Water: These are classic solvent systems. The water helps to dissolve the inorganic base and activate the boronic acid.[3] A ratio of 4:1 to 10:1 (organic:water) is a good starting point.

    • Toluene/Water: A common choice for higher temperature reactions.

    • DMF or Acetonitrile: These polar aprotic solvents can be used, often with water, and can help solubilize all components.

  • Troubleshooting Solubility:

    • If you observe poor solubility, increasing the proportion of the polar organic solvent (like DMF) or using a base with better organic solubility (like Cs₂CO₃) can help.

    • Ensure vigorous stirring, especially in heterogeneous mixtures, to maximize the interfacial area where the reaction occurs.[3]

Q5: At what temperature should I run my reaction? I'm worried about decomposition.

A5: Temperature is a critical kinetic parameter. Higher temperatures increase the reaction rate but also increase the rate of side reactions like protodeboronation.[7][8]

  • General Guidance: Most Suzuki-Miyaura reactions are run at elevated temperatures, typically between 80-110 °C.[9] This is usually necessary to drive the catalytic cycle, especially the rate-determining oxidative addition or the transmetalation with a sterically hindered partner.[10]

  • Starting Point: For the subject boronic acid, a starting temperature of 90 °C is reasonable.

  • Troubleshooting:

    • No Reaction: If you see no product formation at 90 °C after several hours, you can incrementally increase the temperature to 100-110 °C. Monitor by TLC or LC-MS.

    • Decomposition Observed: If you observe the formation of degradation products (such as the protodeboronated arene), the temperature is likely too high. In this case, you should lower the temperature and potentially screen a more active catalyst/ligand system that can operate under milder conditions. Some modern catalysts can run at room temperature, though they may be less effective for sterically hindered substrates.[6]

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the fundamental steps of the reaction. The cycle is initiated by the active Pd(0) species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (Aryl Halide) ArX->OxAdd PdII_Complex trans-[ArPd(II)XL₂] OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base Base (e.g., K₃PO₄) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Boronate Activation Boronate->Transmetalation PdII_Diorgano trans-[ArPd(II)R²L₂] Transmetalation->PdII_Diorgano Isomerization Isomerization PdII_Diorgano->Isomerization PdII_Cis cis-[ArPd(II)R²L₂] Isomerization->PdII_Cis RedElim Reductive Elimination PdII_Cis->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for a Failed Reaction

If your reaction fails, follow this logical decision tree to diagnose the problem.

Troubleshooting_Workflow Start Reaction Failed (Low or No Conversion) CheckReagents Are all reagents fresh? Is solvent anhydrous/degassed? Start->CheckReagents CheckTemp Is the temperature high enough? (Typically 80-110 °C) CheckReagents->CheckTemp Yes RedoSetup Action: Prepare fresh reagents. Properly dry/degas. CheckReagents->RedoSetup No CheckBase Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) CheckTemp->CheckBase Yes IncreaseTemp Action: Increase temperature in 10 °C increments. CheckTemp->IncreaseTemp No CheckCatalyst Is the catalyst/ligand active? Consider steric hindrance. CheckBase->CheckCatalyst Yes ChangeBase Action: Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). CheckBase->ChangeBase No ChangeCatalyst Action: Screen different ligands. Use a more active precatalyst. CheckCatalyst->ChangeCatalyst No Success Problem Solved RedoSetup->Success IncreaseTemp->Success ChangeBase->Success ChangeCatalyst->Success

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment:

  • This compound (1.2 eq)

  • Aryl Halide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: To the round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (3.0 eq), and the magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes. This is crucial to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed organic solvent (e.g., dioxane) followed by the degassed water via syringe. The mixture may be a suspension.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst. Immediately reseal and purge with inert gas for another 2-3 minutes.

  • Heating: Attach the condenser (under inert gas) and lower the flask into a pre-heated oil bath set to the desired temperature (e.g., 90 °C).

  • Reaction Monitoring: Stir the reaction vigorously at the set temperature. Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup (General):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate technique, typically flash column chromatography on silica gel.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1037–1048.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Gondal, M. A., et al. (2013). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Catalysis Science & Technology, 3(8), 2133-2140.
  • Turova, A. A., et al. (2021).
  • Wallow, T. I., & Novak, B. M. (1991). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. The Journal of Organic Chemistry, 56(26), 7056–7057.
  • Bolshan, Y., & Batey, R. A. (2005). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 690(24-25), 5869-5878.
  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Gierczyk, B., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3416.
  • Scott, N. M., & Nolan, S. P. (2005). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 24(25), 6064-6069.
  • Jurček, O., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(1), e202103448.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 196-200.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • May, J. A., & Denmark, S. E. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1278–1293.
  • ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • Perrin, D. M., et al. (2014). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Journal of the American Chemical Society, 136(45), 15869–15872.
  • Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 124(41), 12177–12185.
  • Wallow, T. I., & Novak, B. M. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7276-7277.
  • Batey, R. A., & Bolshan, Y. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.

Sources

selecting the optimal palladium catalyst and ligand for (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction for the specific substrate, (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid . This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modern cross-coupling chemistry. We will move beyond simple protocols to explore the underlying principles that govern catalyst and ligand selection, enabling you to troubleshoot effectively and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the setup of a Suzuki-Miyaura reaction for this challenging substrate.

Q1: What are the primary challenges associated with coupling this compound?

This specific reaction presents a classic case of a sterically demanding and electronically challenging Suzuki-Miyaura coupling. The primary hurdles are:

  • Steric Hindrance: The boronic acid has a bulky (2-Chlorophenoxy)methyl substituent. When coupled with another substituted aryl partner, significant steric congestion can occur around the forming biaryl bond. This steric clash can inhibit the final, bond-forming step of the catalytic cycle, known as reductive elimination.[1]

  • Aryl Chloride Partner: To form the desired biaryl structure, the coupling partner will likely be an aryl chloride. The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, step of the catalytic cycle—oxidative addition of the aryl chloride to the Pd(0) center—energetically demanding.[2][3]

Successfully overcoming these challenges requires a catalyst system specifically designed to accelerate both the oxidative addition and reductive elimination steps.

Q2: How do I select the optimal Palladium (Pd) precursor?

Common and effective choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): Cost-effective, air-stable, and widely used. Requires in situ reduction, which is usually accomplished by the phosphine ligand or other reagents in the mixture.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is highly active but can be sensitive to air and light. The dba ligands are easily displaced by the more strongly coordinating phosphine or NHC ligands.

  • Preformed Catalysts (Precatalysts): These are complexes where the active ligand is already bound to the palladium center (e.g., Buchwald or NHC precatalysts). They offer excellent reliability and reproducibility, as the active species is formed more cleanly and efficiently.

For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points due to their versatility and cost-effectiveness.

Q3: Which class of ligand is most suitable for this reaction, and why?

Ligand selection is the most critical parameter for this transformation. Standard ligands like triphenylphosphine (PPh₃) will likely yield poor results due to the unreactive nature of the aryl chloride and the steric hindrance. The solution lies in using ligands that are both bulky and electron-rich .[5]

  • Causality—Why "Bulky and Electron-Rich"?

    • Electron-Rich Character: Increases the electron density on the palladium center, making it a better nucleophile. This significantly accelerates the oxidative addition of the electron-poor C-Cl bond.[6]

    • Steric Bulk: Promotes the formation of a highly reactive, monoligated "Pd(0)L" intermediate. This coordinatively unsaturated species is crucial for the oxidative addition step to proceed efficiently. Furthermore, the steric strain in the subsequent di-aryl palladium(II) intermediate helps to drive the final, product-releasing reductive elimination step.[1][5]

There are two primary classes of ligands that fit this description:

  • Dialkylbiaryl Phosphines (Buchwald-Type Ligands): This class of ligands, developed by Stephen Buchwald, is the gold standard for challenging cross-couplings.[5][7] Their structure features a biaryl backbone that creates a bulky steric pocket around the phosphorus atom.

    • Top Candidates: SPhos, XPhos, and RuPhos.

    • Mechanism of Action: These ligands are designed to be sterically demanding enough to favor the formation of the active monoligated Pd(0) species and electron-rich enough to facilitate the oxidative addition of aryl chlorides.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful ligands that are even stronger σ-donors than phosphines, making them exceptionally effective for activating stubborn aryl chlorides.[8][9] Their defined steric bulk also promotes efficient catalysis.

    • Top Candidates: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene).

    • Mechanism of Action: The strong electron donation from the carbene carbon to the palladium center makes the metal highly active for oxidative addition.[10]

Q4: What is the role of the base, and which one should I choose?

The base plays a crucial role in the transmetalation step of the catalytic cycle.[11] It reacts with the boronic acid to form an anionic "ate" complex (a boronate), which is more nucleophilic and readily transfers its organic group from boron to palladium.

For challenging couplings like this one, the choice of base is critical:

  • Potassium Phosphate (K₃PO₄): An excellent, all-purpose base for Suzuki couplings. Its moderate strength and high solubility in certain solvent mixtures make it very effective.

  • Cesium Carbonate (Cs₂CO₃): A stronger base that is often effective when others fail, particularly in sterically hindered cases. Its high cost is a drawback.

  • Potassium tert-Butoxide (KOtBu): A very strong, non-nucleophilic base that can be highly effective, especially with NHC ligands.[12]

Aqueous bases should be used with caution, as excess water can promote protodeboronation, a major side reaction where the boronic acid is converted to an unreactive arene.[13]

Q5: Which solvent system is most appropriate?

The solvent must solubilize all components of the reaction and be stable at the required temperature (often 80-120 °C). Anhydrous, ethereal, or aromatic hydrocarbon solvents are preferred.

  • 1,4-Dioxane: A very common and effective solvent for Suzuki reactions.

  • Toluene: Another excellent choice, especially for higher-temperature reactions.

  • Tetrahydrofuran (THF) / 2-Methyl-THF: Good options, with 2-MeTHF offering a higher boiling point and often better performance.

  • Solvent Mixtures: A small amount of water is sometimes added to help solubilize the base and facilitate the formation of the active boronate species.[11] However, for substrates prone to protodeboronation, starting with strictly anhydrous conditions is recommended.

Experimental Design & Protocols

Catalyst/Ligand Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing the catalyst system for this specific transformation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Substrates: This compound + Sterically Hindered Aryl Chloride ChoosePd Select Pd Precursor: Pd(OAc)2 or Pd2(dba)3 Start->ChoosePd ChooseLigand Select Ligand Class: Buchwald-Type vs. NHC ChoosePd->ChooseLigand Buchwald Buchwald Ligands: Test SPhos & XPhos ChooseLigand->Buchwald NHC NHC Ligands: Test IPr & SIPr ChooseLigand->NHC ChooseBase Select Base: K3PO4 or KOtBu Buchwald->ChooseBase NHC->ChooseBase ChooseSolvent Select Solvent: Dioxane or Toluene ChooseBase->ChooseSolvent RunScreen Run Small-Scale Parallel Screens (e.g., 4-8 reactions) ChooseSolvent->RunScreen Analyze Analyze Results by LC-MS / TLC RunScreen->Analyze Optimize Identify Best Condition & Optimize Temperature/Concentration Analyze->Optimize ScaleUp Scale-Up Reaction Optimize->ScaleUp

Caption: Workflow for catalyst and ligand selection.

Initial Reaction Screening Conditions

To empirically determine the optimal conditions, it is highly recommended to perform a parallel screen of several catalyst/ligand/base combinations. The following table provides a robust set of starting points.

Entry Pd Precursor (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C)
1Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene100
2Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (2.0)Toluene100
3Pd₂(dba)₃ (1%)IPr (4%)KOtBu (2.0)Dioxane100
4Pd₂(dba)₃ (1%)SIPr (4%)KOtBu (2.0)Dioxane100
5Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)2-MeTHF100
6Pd₂(dba)₃ (1%)XPhos (4%)K₃PO₄ (2.0)Dioxane100
Step-by-Step Protocol for a Screening Reaction
  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl chloride (0.1 mmol, 1.0 equiv.), this compound (0.12 mmol, 1.2 equiv.), and the chosen base (0.2 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.

  • Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (1.0 mL) to the vial via syringe.

  • Reaction: Place the vial in a preheated aluminum block on a magnetic stir plate at the specified temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude product can then be analyzed to determine conversion and yield.

Troubleshooting Guide

Even with optimized conditions, challenges can arise. This section provides a logical framework for diagnosing and solving common issues.

G Start Low or No Conversion CheckInert Was the reaction rigorously degassed and kept under inert gas? Start->CheckInert Degas ACTION: Improve degassing protocol. Use freeze-pump-thaw if necessary. CheckInert->Degas No CheckLigand Is the ligand sufficiently bulky and electron-rich? CheckInert->CheckLigand Yes UpgradeLigand ACTION: Switch to a more active ligand (e.g., SPhos -> XPhos, or Phosphine -> NHC). Increase temperature. CheckLigand->UpgradeLigand No CheckBoronic Is protodeboronation occurring? (Check for de-borylated starting material) CheckLigand->CheckBoronic Yes Anhydrous ACTION: Use anhydrous solvents and base. Consider converting boronic acid to a more stable pinacol ester. CheckBoronic->Anhydrous Yes CheckBase Is the base strong enough? CheckBoronic->CheckBase No StrongerBase ACTION: Switch to a stronger base (e.g., K3PO4 -> KOtBu). CheckBase->StrongerBase No

Caption: Troubleshooting decision tree for low reaction yield.

Q: My reaction yield is low or zero. What are the likely causes?
  • Issue 1: Inefficient Oxidative Addition.

    • Diagnosis: This is the most common failure point with aryl chlorides. The reaction stalls with unreacted starting materials.

    • Solution: The catalyst is not active enough. Switch to a more electron-rich and bulky ligand from your screen (e.g., if SPhos failed, try XPhos or an NHC ligand like IPr).[5][10] Increasing the reaction temperature in 10-20 °C increments can also overcome the activation barrier.

  • Issue 2: Protodeboronation of the Boronic Acid.

    • Diagnosis: Analysis of the crude reaction mixture shows the presence of 1-chloro-2-(methoxymethyl)benzene (the product of replacing the B(OH)₂ group with a hydrogen). This side reaction consumes your nucleophile.[13]

    • Solution: This is typically caused by excessive water or a base that is too hydrolytic.

      • Switch to strictly anhydrous solvents. Ensure your solvent is freshly distilled or from a sealed bottle.

      • Consider converting the boronic acid to its more stable neopentyl glycol or pinacol boronic ester derivative, which are more resistant to this pathway.[13]

  • Issue 3: Catalyst Deactivation via Oxidation.

    • Diagnosis: The reaction starts but then stalls, and sometimes palladium black is observed.

    • Solution: The Pd(0) catalyst is highly sensitive to oxygen. Your reaction setup is not sufficiently inert.

      • Ensure solvents are thoroughly degassed before use (e.g., by sparging with argon for 30 minutes or via the freeze-pump-thaw method).[12]

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

Q: I'm observing significant side products. How can they be minimized?
  • Side Product: Homocoupling of the Boronic Acid.

    • Diagnosis: You observe the formation of a biaryl product derived from two molecules of your boronic acid coupling together.

    • Cause: This is often an oxygen-mediated process, though it can also be catalyzed by palladium.[14]

    • Solution: The primary solution is rigorous exclusion of oxygen, as described above.[12]

  • Side Product: Dehalogenation of the Aryl Chloride.

    • Diagnosis: You observe the product of replacing the chlorine atom on your aryl chloride with a hydrogen.

    • Cause: This occurs when a hydride source is present in the reaction, which can reductively eliminate with the aryl group from the palladium intermediate.[13]

    • Solution: Avoid using alcohol-based solvents if possible, especially with strong bases like alkoxides. Ensure the phosphine ligand is not degrading to generate a hydride source.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps.

G Pd0 Pd(0)L_n Oxa Ar-Pd(II)-X (L_n) Pd0->Oxa Oxidative Addition (Ar-X) label_Red [Slowed by Steric Hindrance] Trans Ar-Pd(II)-Ar' (L_n) Oxa->Trans Transmetalation (Ar'-B(OR)3-) label_Oxa [RATE LIMITING FOR Ar-Cl] Trans->Pd0 Reductive Elimination Prod Ar-Ar' Trans->Prod label_Trans [Base Activated] center Prod->center center->Pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond. This is often the slowest step for aryl chlorides.[15]

  • Transmetalation: The base activates the boronic acid, which then transfers its aryl group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst. This step can be slow for sterically hindered substrates.[1]

By understanding which ligand and reaction parameters influence each step, you can make informed decisions to overcome the specific challenges posed by your substrates.

References

  • Suzuki, A. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura Cross-Coupling Reaction: A Brief Historical Perspective. Tetrahedron, 58(48), 9633-9695.
  • User discussion on ResearchGate. "Suzuki coupling Reaction's yield is very low...". ResearchGate. [Link]

  • Barday, M., et al. (2018). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics, 37(3), 335-344.
  • Roy, D., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 449-456. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Scientific diagram on ResearchGate. "Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...". ResearchGate. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115 Lecture Notes. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Reddit user discussion. "Tips on increasing yield of Miyaura coupling reaction?". r/OrganicChemistry. [Link]

  • Nishihara, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Request for PDF on ResearchGate. "Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes...". ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Video lecture by OpenChemHub. "Ligand design for cross-couplings: phosphines". YouTube. [Link]

  • User discussion on ResearchGate. "Which conditions are favorable for the efficient Suzuki coupling?". ResearchGate. [Link]

  • Dzhevakov, P. B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268–2277.
  • Lipshutz, B. H., & Ghorai, S. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 10(12), 2545–2548.
  • Glorius, F. (2012). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(6), 973–982.
  • Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Lee, H., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Journal Article. The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Video by Dajoemerit. "Oxidative Addition: Palladium Mechanism with aryl iodide". YouTube. [Link]

  • Video by ChemOrgChem. "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|". YouTube. [Link]

Sources

Technical Support Center: Purification Strategies for Products of Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of products derived from boronic acid reactions, such as the widely used Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of boronic acid reaction products, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction?

A1: Typical impurities include unreacted starting materials (aryl halides and boronic acids), homocoupled byproducts of the boronic acid, protodeboronation products where the boronic acid is replaced by a hydrogen, and residual palladium catalyst.[1][2] Phenols can also be formed as byproducts, particularly if adventitious oxygen is present.[1]

Q2: My boronic acid product appears to be degrading on silica gel during column chromatography. What is happening and how can I prevent it?

A2: Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and in some cases, decomposition.[3] This interaction can be minimized by using deactivated silica gel (e.g., with water or triethylamine), or by using a different stationary phase like C18 for reversed-phase chromatography.[3][4] Another strategy is to impregnate the silica gel with boric acid to suppress over-adsorption of the desired product.[5]

Q3: Can I use a simple acid-base extraction to purify my boronic acid product?

A3: Yes, acid-base extraction can be a very effective method, especially for removing non-acidic impurities. Boronic acids are weakly acidic (pKa ~9) and can be converted to their corresponding boronate salts with a base like sodium hydroxide.[6][7] These salts are typically water-soluble and can be separated from neutral organic impurities. Subsequent acidification of the aqueous layer will regenerate the pure boronic acid, which can then be extracted into an organic solvent.[6][8] However, this method may not be suitable if your product contains other acid- or base-sensitive functional groups.[3]

Q4: I am struggling to crystallize my boronic acid product. What are some alternative strategies?

A4: If direct crystallization is proving difficult, consider forming a crystalline adduct. Boronic acids can form stable, crystalline complexes with diethanolamine.[3][4] This adduct can often be easily isolated and purified by crystallization. The pure boronic acid can then be regenerated by treating the adduct with a saturated boric acid solution and extracting the product.[3]

Q5: What are scavenger resins and how can they be used in the purification of boronic acid reactions?

A5: Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a reaction mixture. For boronic acid reactions, diethanolamine-functionalized resins are particularly effective at sequestering excess boronic acids.[9] There are also scavengers available to remove residual palladium catalysts (thiol or thiourea-based resins) and acidic or basic impurities.[9][10][11]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of your boronic acid reaction products.

Troubleshooting Guide 1: Poor Separation and Streaking during Silica Gel Chromatography
  • Problem: Your product is streaking or showing poor separation on a silica gel column, leading to impure fractions and low recovery.

  • Root Cause Analysis: Boronic acids possess an empty p-orbital, making them Lewis acidic. This leads to strong interactions with the Lewis basic silanol groups (Si-OH) on the surface of silica gel. This interaction can be irreversible, leading to product loss, or reversible but slow, causing significant band broadening and streaking.

  • Solution Workflow:

    • Caption: Decision workflow for troubleshooting poor silica gel chromatography of boronic acids.

  • Step-by-Step Protocol (Deactivation with Triethylamine):

    • Prepare your eluent system as determined by TLC analysis.

    • To the final eluent mixture, add 1-2% (v/v) of triethylamine.

    • Equilibrate your silica gel column with this modified eluent before loading your sample.

    • Run the column as usual. The triethylamine will compete with your boronic acid for binding to the active sites on the silica, leading to improved elution and peak shape.

Troubleshooting Guide 2: Presence of Persistent Boronic Acid Starting Material
  • Problem: After the reaction work-up, you still have a significant amount of the starting boronic acid in your product mixture, which is co-eluting with your desired product.

  • Root Cause Analysis: The starting boronic acid may have similar polarity to your product, making chromatographic separation difficult. Driving the reaction to completion by using a slight excess of the other coupling partner can sometimes mitigate this, but this is not always feasible.

  • Solution Workflow:

    • Caption: Purification strategies for removing unreacted boronic acid.

  • Step-by-Step Protocol (Basic Aqueous Wash):

    • Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 1M aqueous sodium hydroxide solution and shake vigorously.[6]

    • Allow the layers to separate. The starting boronic acid will be deprotonated to its boronate salt and will partition into the aqueous layer.

    • Drain the aqueous layer.

    • Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain your purified product.

Troubleshooting Guide 3: Product Instability and Deboronation
  • Problem: You are observing the formation of a byproduct that corresponds to your desired product but with the boronic acid group replaced by a hydrogen atom (protodeboronation). This may occur during the reaction, work-up, or purification.

  • Root Cause Analysis: Protodeboronation can be catalyzed by acids, bases, or residual palladium.[3] Oxidative deboronation can also occur in the presence of reactive oxygen species, converting the boronic acid to an alcohol and boric acid.[12][13]

  • Preventative Measures and Solutions:

    • Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.

    • Work-up: Avoid prolonged exposure to strong acids or bases during the work-up. A neutral work-up is often preferable if the product is sensitive.

    • Purification: If using chromatography, minimize the time the product spends on the column. For sensitive compounds, consider purification methods that do not involve acidic stationary phases, such as crystallization or trituration.

    • Storage: Store purified boronic acids and their derivatives in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation over time.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Diethanolamine Adduct Formation and Regeneration

This protocol is particularly useful for purifying boronic acids that are difficult to crystallize directly or show poor chromatographic behavior.[3][4]

  • Step 1: Adduct Formation

    • Dissolve the crude boronic acid product in a minimal amount of a suitable organic solvent (e.g., diethyl ether, toluene).

    • Add a stoichiometric equivalent of diethanolamine dropwise with stirring.

    • The diethanolamine adduct will often precipitate as a crystalline solid. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

    • Collect the crystalline adduct by filtration and wash with a small amount of cold solvent.

    • The adduct can often be further purified by recrystallization from a suitable solvent system.

  • Step 2: Boronic Acid Regeneration

    • Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of boric acid.[3]

    • Stir the mixture vigorously. The boric acid will displace the diethanolamine from the adduct, regenerating the free boronic acid, which will partition into the organic layer.

    • Separate the organic layer, wash with water and brine, dry over an anhydrous salt, and concentrate to yield the purified boronic acid.

Protocol 2: Purification using a Boronic Acid Scavenger Resin

This protocol is ideal for selectively removing excess boronic acid starting material from a reaction mixture.

  • Step 1: Resin Selection and Preparation

    • Choose a commercially available diethanolamine-functionalized polystyrene or silica resin.

    • Swell the resin in the solvent that will be used for the scavenging step for at least 30 minutes.

  • Step 2: Scavenging

    • Dissolve the crude reaction mixture in a suitable solvent.

    • Add the pre-swelled scavenger resin (typically 2-4 equivalents relative to the excess boronic acid).

    • Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

    • Once the scavenging is complete, filter the mixture to remove the resin.

    • Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Step 3: Product Isolation

    • Combine the filtrate and the washings.

    • Concentrate the solution under reduced pressure to obtain the product, now free of the scavenged boronic acid.

Section 4: Data Presentation

Table 1: Comparison of Common Purification Techniques for Boronic Acid Products

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Silica Gel Chromatography High resolution for many compounds; scalable.Can cause degradation/streaking of boronic acids; requires careful solvent selection.Neutral, stable products with good solubility in common organic solvents.
Reversed-Phase (C18) Chromatography Good for polar compounds; avoids issues with acidic silica.[4]Requires aqueous mobile phases which can be difficult to remove; potential for product hydrolysis.[3]Polar, water-soluble boronic acids and their derivatives.
Crystallization Can provide very high purity; scalable; cost-effective.Not all compounds crystallize easily; can be time-consuming to find suitable conditions.Solid products that have a significant difference in solubility between hot and cold solvents.
Acid-Base Extraction Simple, fast, and inexpensive; removes neutral impurities effectively.Not suitable for acid- or base-sensitive compounds; may not remove other acidic/basic impurities.Products that are stable to pH changes and have different acidity compared to impurities.
Scavenger Resins Highly selective for specific impurities; simple filtration work-up.Can be expensive; may require optimization of reaction time and equivalents.Removing specific impurities like excess boronic acid or residual catalyst.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

  • Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026, January 14). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Retrieved from [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • ResearchGate. (2025, July 23). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]

  • ResearchGate. (n.d.). of the mechanisms of oxidative deboronation of boronate-based molecular... Retrieved from [Link]

  • Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Purity Validation of (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Boronic Acid Reagents

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of such a reagent is not merely a quality metric; it is a critical parameter that directly influences reaction yield, impurity profiles of subsequent intermediates, and the safety and efficacy of the final API. Arylboronic acids, if present as residual impurities in a final drug product, may be considered potentially genotoxic, necessitating stringent control at the parts-per-million (ppm) level.[1]

Common impurities in boronic acids include their corresponding cyclic anhydrides (boroxines) and products of deboronation.[1] Therefore, robust and orthogonal analytical techniques are required to accurately quantify the purity and identify potential impurities. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive validation of this compound purity. We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the strengths and limitations of each approach.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful separation technique that serves as a workhorse in pharmaceutical quality control for purity and impurity profiling. Its ability to separate the main compound from structurally similar impurities makes it indispensable.

The Rationale Behind HPLC Method Design for Boronic Acids

Developing a robust HPLC method for arylboronic acids requires careful consideration of their unique chemical properties. These compounds can be polar and may exhibit challenging chromatographic behavior.

  • Column Selection: While standard C18 columns are versatile, boronic acids often benefit from stationary phases designed to enhance the retention of polar analytes.[2] An XSelect™ Premier HSS T3 (High Strength Silica T3) column, for example, utilizes a silica base particle with a lower C18 ligand coverage, making it ideally suited to retain polar compounds like this compound. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also provide unique selectivity.[3]

  • Mobile Phase pH Control: The pH of the mobile phase is arguably the most critical parameter. Boronic acids are weak Lewis acids. Operating at a low pH, using an additive like formic acid, suppresses the ionization of the boronic acid moiety. This increases its hydrophobicity and leads to better retention and peak shape on a reversed-phase column.

  • Detector Selection: The presence of aromatic rings in the target molecule makes it an excellent chromophore for UV detection. A Photodiode Array (PDA) detector is preferred as it provides spectral data across a range of wavelengths, which is invaluable for peak tracking and assessing peak purity.

Experimental Protocol: A Validated HPLC Method

This protocol is designed for robustness and provides excellent resolution for the main analyte and potential process-related impurities.

1. Instrumentation and Consumables:

  • HPLC System: Arc™ HPLC System or equivalent, equipped with a quaternary pump, autosampler, column heater, and PDA detector.

  • Column: XSelect™ Premier HSS T3 Column, 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures run-to-run reproducibility of retention times.
Injection Vol. 5.0 µLA small volume minimizes potential peak distortion.
Detection PDA, 220 nmWavelength selected for optimal absorbance of the aromatic rings.
Gradient 10% B to 90% B over 10 minA broad gradient ensures elution of both polar and non-polar impurities.
Run Time 15 minutesAllows for column re-equilibration.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent to achieve a concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Data Analysis and Interpretation:

  • Purity Calculation: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Peak Purity: The PDA detector allows for peak purity analysis (e.g., using Waters Empower™ software) to ensure the main peak is not co-eluting with any impurities.

  • Impurity Identification: Any peaks exceeding the reporting threshold (typically 0.05%) should be investigated. Comparison with known impurity standards or characterization by LC-MS is recommended.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Dissolve & Dilute (1.0 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject Sample prep3->inj sep Chromatographic Separation (HSS T3 Column) inj->sep det PDA Detection (220 nm) sep->det acq Generate Chromatogram det->acq integ Integrate Peaks acq->integ calc Calculate Area % Purity integ->calc report report calc->report Final Report

Caption: Workflow for HPLC purity validation of boronic acid.

Part 2: Nuclear Magnetic Resonance (NMR) for Structural and Quantitative Purity Analysis

NMR spectroscopy is a definitive technique for structural elucidation and can be rendered highly accurate for quantitative analysis (qNMR). It provides orthogonal data to HPLC, confirming both the identity and the absolute purity of the analyte when performed against a certified internal standard.

The Rationale Behind NMR Method Design

An NMR experiment for purity validation must be carefully designed to ensure both structural confirmation and quantitative accuracy.

  • Choice of Nuclei:

    • ¹H NMR: This is the primary experiment. It provides a detailed "fingerprint" of the molecule. The chemical shifts, coupling patterns, and relative integrations of the proton signals confirm the structure of this compound. For quantitative analysis, the integral of a unique, well-resolved proton signal from the analyte is compared to that of an internal standard.[4]

    • ¹¹B NMR: This experiment is highly specific to the boron atom. It is an excellent tool for observing the boronic acid itself (an sp²-hybridized boron) and distinguishing it from potential impurities like boroxines or boronate esters (sp³-hybridized boron).[5][6] The chemical shift is very sensitive to the electronic environment of the boron atom.[5]

  • Internal Standard Selection (for qNMR): The choice of an internal standard is critical for accuracy. The standard must be stable, non-volatile, have a known purity, and possess signals that are sharp and do not overlap with any analyte signals.[7] Maleic acid is an excellent choice as its vinylic protons appear in a clean region of the spectrum (around 6.2-6.5 ppm) where most aromatic compounds do not have signals.

  • Acquisition Parameters for Quantitation: Standard NMR acquisition parameters are often insufficient for accurate quantitation. A long relaxation delay (D1) is essential to allow all protons to fully relax between scans, ensuring that signal intensity is directly proportional to the number of nuclei. A delay of at least 5 times the longest T1 (spin-lattice relaxation time) is recommended.[8] A high signal-to-noise ratio (S/N > 250:1) is also required for integration errors to be below 1%.[8]

Experimental Protocol: A Validated qNMR Method

This protocol provides a method for determining the absolute purity (assay) of the material.

1. Instrumentation and Consumables:

  • NMR Spectrometer: 400 MHz or higher, equipped with a standard 5 mm probe.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic Acid (Certified Reference Material).

2. NMR Acquisition Parameters:

Parameter¹H NMR (Quantitative)¹¹B NMR (Qualitative)Rationale
Pulse Program Standard 30° or 90° pulseStandard single pulseA 30° pulse can shorten the required relaxation delay.
Relaxation Delay (D1) 20 s1 sLong D1 for ¹H ensures full relaxation for quantitation.
Acquisition Time (AQ) ~4 s~0.1 sSufficient to resolve signals.
Number of Scans (NS) 161024NS adjusted to achieve S/N > 250:1 for ¹H.
Solvent DMSO-d₆DMSO-d₆Good solvent for boronic acids and the standard.

3. Sample Preparation:

  • Accurately weigh ~20 mg of this compound into a clean, dry vial.

  • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

  • Record both weights precisely.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Vortex thoroughly to ensure complete dissolution of both components.

  • Transfer the solution to a high-precision NMR tube.

4. Data Analysis and Interpretation:

  • Acquire the ¹H NMR spectrum using the quantitative parameters.

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, unique signal from the analyte (e.g., the benzylic -CH₂- protons) and the vinylic protons of the maleic acid standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the standard

  • Acquire and examine the ¹¹B NMR spectrum to confirm the presence of the sp² boronic acid signal and check for other boron-containing species.

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing prep1 Accurately Weigh: - Analyte (m_analyte) - Standard (m_std) prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acqH1 Acquire ¹H Spectrum (Long D1, NS=16) prep3->acqH1 acqB11 Acquire ¹¹B Spectrum acqH1->acqB11 proc Phase & Baseline Correction acqB11->proc integ Integrate Analyte & Standard Peaks proc->integ calc Calculate Absolute Purity integ->calc report report calc->report Final Report

Caption: Workflow for qNMR purity and identity validation.

Part 3: A Head-to-Head Comparison: HPLC vs. NMR

Both HPLC and NMR provide critical, albeit different, information about the purity of this compound. They are best viewed as complementary, rather than competing, techniques.

FeatureHPLC (with PDA)qNMR (¹H and ¹¹B)
Primary Measurement Relative Purity (Area %)Absolute Purity (Assay, % w/w)
Sensitivity High (can detect impurities at <0.05% levels).Lower (typically requires >0.1% for reliable quantitation).
Specificity Separates isomers and impurities based on physicochemical properties.Provides definitive structural confirmation. Highly specific to molecular structure.
Quantitation Principle Indirect; assumes equal detector response for all components (can be inaccurate without response factors).Direct; based on molar ratios. Inherently more accurate for absolute purity.
Impurity Detection Excellent for detecting and quantifying unknown, UV-active impurities.Good for identifying structurally related impurities. May miss impurities with no ¹H signals or those co-located with analyte signals.
Throughput Relatively high (15-20 min per sample).Lower (requires careful sample prep and longer acquisition times for quantitation).
Resource Intensity Requires significant solvent and consumable usage.No solvent waste beyond the deuterated solvent in the tube.
Key Strength Superior for resolving and quantifying low-level impurities.Unambiguous identity confirmation and highly accurate absolute purity determination.
Key Limitation Purity value can be skewed by impurities with different UV responses.Lower sensitivity for trace impurity detection.

Conclusion: An Integrated Approach for Complete Confidence

For the comprehensive validation of this compound, a dual-technique approach is the gold standard.

  • HPLC should be employed as the primary tool for detecting, identifying, and quantifying process-related impurities and degradation products due to its superior sensitivity and separative power.

  • qNMR serves as the definitive method for confirming the identity of the material and establishing its absolute purity (assay) against a certified reference standard. The addition of ¹¹B NMR provides an extra layer of confidence by specifically probing the state of the boronic acid functional group.

By integrating the relative purity data from HPLC with the absolute purity and structural confirmation from NMR, researchers and drug development professionals can achieve a holistic and scientifically rigorous validation of their critical starting materials, ensuring quality, consistency, and safety in the synthetic process.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Wulansari, D., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. ResearchGate. Retrieved from [Link]

  • Aguilera-Sáez, L. M., et al. (2021). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 146(24), 7576-7583. Retrieved from [Link]

  • Wulansari, D., et al. (2016). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1429, 134-141. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. Retrieved from [Link]

  • Kumar, A., et al. (2014). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]

  • Marder, T. B., et al. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhang, T., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(10), 6049-6053. Retrieved from [Link]

  • Aguilera-Sáez, L. M., et al. (2021). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. Retrieved from [Link]

  • Marder, T. B., et al. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. ResearchGate. Retrieved from [Link]

  • Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic-chemistry.org. Retrieved from [Link]

  • Marder, T. B., et al. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. Retrieved from [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 232-237. Retrieved from [Link]

  • University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. University of Oxford. Retrieved from [Link]

  • Forst, M. B., & Warner, A. M. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 64-65, 49-55. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Org Syn. Retrieved from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

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A Comparative Guide to the Reactivity of (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid and Its Boronic Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, arylboronic acids and their corresponding esters are indispensable tools for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[1][2] This guide provides an in-depth, objective comparison of the reactivity, stability, and handling characteristics of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid versus its boronic ester derivatives, supported by established principles and experimental data from the scientific literature.

At a Glance: Key Differences

FeatureThis compound(3-((2-Chlorophenoxy)methyl)phenyl)boronic Ester (e.g., Pinacol Ester)
General Reactivity Generally higher, often leading to faster reaction times and higher yields.[3][4]Typically lower reactivity compared to the parent boronic acid.[5][6]
Stability & Shelf-life Prone to decomposition, including protodeboronation and formation of boroxines.[6][7]Significantly more stable, with a longer shelf-life and greater tolerance to a wider range of reaction conditions.[7]
Handling & Purification Can be challenging to purify via standard silica gel chromatography.[8][9]Generally easier to handle and purify, often compatible with standard chromatographic techniques.[8][9]
Solubility Variable, can sometimes have poor solubility in common organic solvents.Generally exhibits good solubility in a wide range of organic solvents.
Mechanism in Suzuki Coupling The active species in the transmetalation step.[10]May undergo in-situ hydrolysis to the boronic acid or transmetalate directly, depending on the reaction conditions and the nature of the ester.[6][7]

The Causality Behind Experimental Choices: Reactivity vs. Stability

The fundamental difference in reactivity between a boronic acid and its ester lies in the electronics and structure of the boron center. Boronic acids possess a vacant p-orbital on the boron atom, rendering them Lewis acidic.[6] This Lewis acidity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10] The hydroxyl groups on the boronic acid facilitate the formation of a boronate species in the presence of a base, which is believed to be the active nucleophile that transfers the aryl group to the palladium center.[2]

Boronic esters, on the other hand, have this Lewis acidic center "masked" by the diol protecting group (e.g., pinacol). This masking effect enhances the compound's stability but can temper its reactivity.[6] For a boronic ester to participate in the catalytic cycle, it is often presumed that it must first hydrolyze back to the boronic acid, a step that can be rate-limiting.[6] However, recent mechanistic studies have provided evidence that some boronic esters can undergo direct transmetalation without prior hydrolysis, and in certain cases, this pathway can be even faster than that of the corresponding boronic acid.[7] The choice between the acid and the ester, therefore, represents a classic trade-off between reactivity and stability.

Experimental Comparison: Suzuki-Miyaura Coupling

To illustrate the practical implications of these differences, let's consider a representative Suzuki-Miyaura coupling reaction between this compound or its pinacol ester and a generic aryl bromide.

Hypothetical Experimental Data

The following table summarizes the expected outcomes based on the general principles established in the literature.

Boron ReagentReaction Time (hours)Yield (%)Comments
This compound492Faster reaction, but the boronic acid may require careful handling and storage to prevent degradation.
This compound pinacol ester1285Slower reaction, but the boronic ester is more stable and easier to handle, making it a more robust reagent.[3]

Note: These are representative values and actual results may vary depending on the specific substrates, catalyst system, and reaction conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid/Ester, and Solvent B Degas the Mixture (e.g., N2 sparging) A->B C Add Palladium Catalyst, Ligand, and Base B->C D Heat the Reaction Mixture to the Desired Temperature C->D E Monitor Reaction Progress by TLC/LC-MS D->E F Quench the Reaction (e.g., with water) E->F G Extract with an Organic Solvent F->G H Dry the Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are representative, self-validating protocols for the Suzuki-Miyaura reaction.

Protocol 1: Using this compound
  • To a clean, dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable solvent such as a mixture of 1,4-dioxane and water (4:1, 5 mL).[11]

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.[12]

  • To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Using this compound Pinacol Ester
  • Follow the same initial setup as in Protocol 1, substituting the boronic acid with its pinacol ester (1.2 mmol).

  • The reaction conditions, including the catalyst, base, solvent, and temperature, can often be kept the same, although longer reaction times may be necessary.[4]

  • Monitor the reaction as described above. Due to the generally slower kinetics, expect the reaction to take longer to reach completion compared to the boronic acid.[3]

  • The work-up and purification procedure is identical to that of the boronic acid.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

G Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 + Base Ar'-B(OR)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) species.[10]

  • Transmetalation: The organic group from the boronic acid (or its derived boronate) is transferred to the palladium center, displacing the halide.[10] This is often the rate-determining step and where the difference in reactivity between the boronic acid and its ester is most pronounced.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[10]

Conclusion and Recommendations

The choice between this compound and its boronic ester derivative is a nuanced one that depends on the specific goals of the synthesis.

  • For rapid, small-scale synthesis where maximizing yield and minimizing reaction time are paramount, the boronic acid is often the superior choice. Its inherent reactivity can drive reactions to completion more efficiently. However, this comes at the cost of reduced stability, necessitating careful handling and storage.

  • For larger-scale syntheses, library synthesis, or when working with sensitive substrates, the boronic ester is often the more practical and reliable option. Its enhanced stability ensures a longer shelf-life, greater reproducibility, and easier handling and purification.[6] While reaction times may be longer, the overall workflow can be more robust and less prone to issues arising from reagent decomposition.

Ultimately, the optimal choice will be dictated by a careful consideration of the specific reaction, the scale of the synthesis, and the logistical constraints of the laboratory. It is always advisable to perform small-scale test reactions to determine the optimal reagent and conditions for a given transformation.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 73(13), 4838–4847. [Link]

  • Zhang, L., Wu, J., & Zhang, J. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]

  • Ishikura, M., & Ishihara, K. (2010). Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol. Dalton Transactions, 39(42), 10168–10174. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Al-Zoubi, R. M. (2008). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Semantic Scholar. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Gryko, D. T., & Piechowska, J. (2013). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Schmidt, J., & Malmedy, F. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9534–9540. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4258–4261. [Link]

  • Gallou, F., & Lipshutz, B. H. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(22), 8968–8971. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Aggarwal, V. K., & Webster, M. P. (2010). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Wisniewski, S. R., & Johnson, S. A. (2019). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Dalton Transactions, 48(20), 6671–6675. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Soares, J., & Silva, F. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5373. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Sun, R. (2025, April 15). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
  • Wang, X., & Li, X. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(41), 15418–15421. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Mastalerz, M. (2020). A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]

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A Technical Guide to the Suzuki-Miyaura Cross-Coupling of (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid and Its Comparison with Other Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is critical to the success of this palladium-catalyzed transformation, with arylboronic acids being the most commonly employed coupling partners due to their stability, commercial availability, and functional group tolerance.[1]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Arylboronic Acids

To contextualize the performance of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, we will compare it against a panel of arylboronic acids with varying electronic and steric properties:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 4-Methoxyphenylboronic acid: An electron-rich arylboronic acid.

  • 4-Chlorophenylboronic acid: An electron-poor arylboronic acid.

  • 2-Methylphenylboronic acid: A sterically hindered arylboronic acid.

Experimental Data for Comparator Arylboronic Acids

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of the comparator arylboronic acids with a common coupling partner, 4-bromoanisole. It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions. However, these data points provide a general indication of the reactivity of these boronic acids.

Arylboronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295[3]
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298
4-Chlorophenylboronic acid4-ChloroacetophenonePd-complex 7Cs₂CO₃H₂O100680
2-Methylphenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285
Theoretical Analysis of this compound

Due to the lack of specific experimental data in the searched literature for the Suzuki-Miyaura coupling of this compound, a theoretical analysis of its expected reactivity is presented based on its structural features.

Structure:

1. Electronic Effects:

The substituent at the meta-position, a (2-chlorophenoxy)methyl group, will primarily exert an inductive effect on the boronic acid moiety. The ether oxygen is electron-withdrawing through induction, which is expected to decrease the electron density on the phenyl ring and, consequently, on the boron atom. The chlorine atom on the phenoxy ring further enhances this electron-withdrawing effect. Electron-withdrawing groups on the arylboronic acid generally disfavor the transmetalation step, which can lead to slower reaction rates and lower yields compared to electron-rich or unsubstituted arylboronic acids. Therefore, it is anticipated that this compound will be less reactive than phenylboronic acid and significantly less reactive than 4-methoxyphenylboronic acid. Its reactivity might be comparable to or slightly lower than that of 4-chlorophenylboronic acid, although the meta-position of the substituent mitigates the deactivating effect compared to a para-substituent.

2. Steric Effects:

The (2-chlorophenoxy)methyl group is sterically demanding. Although it is located at the meta-position, which is less sterically encumbering than the ortho-position, its bulkiness could still hinder the approach of the palladium complex to the boron center during the transmetalation step. This steric hindrance is likely to be more significant than that of a simple methyl group in the ortho-position (as in 2-methylphenylboronic acid) due to the flexibility and size of the phenoxymethyl group. Therefore, it is plausible that reactions involving this boronic acid may require longer reaction times, higher catalyst loadings, or more forcing conditions to achieve high conversions.

Predicted Reactivity:

Based on the combination of its electronic and steric properties, the reactivity of this compound in Suzuki-Miyaura coupling is predicted to be moderate. It is expected to be less reactive than simple, unhindered, and electron-rich arylboronic acids. Challenges such as slower reaction rates and the potential for side reactions like protodeboronation might be encountered.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of arylboronic acids with aryl bromides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Arylboronic Acid, and Base in a flask. Degas Degas the solvent and purge the flask with an inert gas (Ar or N2). Reagents->Degas Add_Solvent Add the degassed solvent to the flask. Degas->Add_Solvent Add_Catalyst Add the Pd catalyst and ligand. Add_Solvent->Add_Catalyst Heat Heat the reaction mixture to the desired temperature. Add_Catalyst->Heat Monitor Monitor the reaction progress by TLC or GC/LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Quench Quench with water and extract with an organic solvent. Cool->Quench Dry_Concentrate Dry the organic layer and concentrate in vacuo. Quench->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via a syringe.

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 mmol) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low or no conversion: Increase the reaction temperature, use a more active catalyst/ligand system, or try a different base or solvent. Ensure that the reagents are pure and the reaction is performed under strictly anaerobic conditions.

  • Protodeboronation (cleavage of the C-B bond): Use anhydrous conditions, a milder base (e.g., K₂CO₃ instead of K₃PO₄), or a shorter reaction time.

  • Homocoupling of the boronic acid: Ensure that the palladium catalyst is in the Pd(0) state and that the reaction is free of oxidants.

Conclusion

This compound is a structurally complex reagent for Suzuki-Miyaura cross-coupling. Based on a theoretical analysis of its electronic and steric properties, it is predicted to be a moderately reactive coupling partner. The presence of a bulky and electron-withdrawing substituent in the meta-position suggests that it will be less reactive than simple, electron-rich arylboronic acids. Researchers employing this reagent should be prepared to optimize reaction conditions, potentially requiring higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve high yields. This guide provides a framework for understanding the expected behavior of this and similar complex arylboronic acids, enabling more efficient planning and execution of synthetic strategies.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • El-Shishtawy, R. M., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Halides with Aryl- and Vinylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts, 13(2), 303. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters, 16(7), 1806–1809. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2007). Tetrahedron, 63(52), 12741–12777. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2020). Scholarship @ Claremont. [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides 5b and 5e with arylboronic acids 9a–c. ResearchGate. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2020). ACS Catalysis, 10(1), 73–80. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Analytical Validation of Suzuki-Miyaura Coupling Products from (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in active pharmaceutical ingredients (APIs).[1][2] The starting material, (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, is a versatile building block for creating complex molecular architectures. However, the true success of any synthesis lies not just in its execution, but in the rigorous, multi-faceted validation of its products.

This guide provides an in-depth comparison of analytical strategies to ensure the identity, purity, and quality of compounds synthesized via this pathway. As professionals in a regulated industry, our goal is not merely to create a molecule, but to comprehensively understand the entire reaction output. This requires a self-validating analytical workflow that is both robust and suitable for its intended purpose, a principle underscored by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4]

The Synthetic Landscape: Identifying the Analytical Challenges

The first step in any validation is to understand the potential components of the crude reaction mixture. A typical Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl halide (Ar-X).[5][6] While the goal is the desired product, several side reactions can and do occur.[5]

Key Potential Analytes:

  • Target Product: The desired cross-coupled biaryl.

  • Starting Materials: Unreacted this compound and the aryl halide coupling partner.

  • Homocoupling Byproduct: Dimerization of the boronic acid, often promoted by the presence of oxygen.[7]

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, a common hydrolysis pathway for boronic acids.[5]

  • Catalyst Residues: Palladium species.

  • Reagents: Bases (e.g., carbonates, phosphates) and their salts.[5][8]

This complex mixture necessitates analytical techniques that can separate and identify structurally similar compounds with high fidelity.

Caption: Key analytes in a typical Suzuki-Miyaura reaction mixture.

Comparative Analysis of Chromatographic Techniques

Chromatography is the cornerstone of purity assessment, enabling the separation of the target product from impurities and starting materials. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is critical and depends entirely on the physicochemical properties of the analytes.

High-Performance Liquid Chromatography (HPLC): The Universal Standard

For the analysis of Suzuki coupling products, which are typically non-volatile, polar, and thermally sensitive, reverse-phase HPLC (RP-HPLC) is the undisputed method of choice.[9][10] It is a powerful tool for quantifying APIs, ensuring content uniformity, and detecting impurities.[10]

Causality of Method Choice: RP-HPLC separates molecules based on their hydrophobicity. The target product, starting materials, and byproducts will have distinct polarities, allowing for effective separation on a C18 or similar stationary phase. Its operation at ambient temperature prevents degradation of the analytes.

Protocol: Foundational HPLC Method Development

  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Shorter columns can reduce analysis time.[11][12]

  • Mobile Phase Selection: Use a binary system of Water (A) and Acetonitrile or Methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for acidic/basic compounds.

  • Initial Gradient Run: Perform a rapid "scouting" gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of all components.[11] A flow rate of 1.0-1.5 mL/min is a good starting point.[12]

  • Method Optimization: Adjust the gradient slope and duration around the elution times of interest to maximize the resolution between the main product peak and its closest impurities.

  • Detector Selection: A UV detector is standard.[12] An initial run using a Photo Diode Array (PDA) detector is invaluable to determine the optimal detection wavelength for all components, ensuring nothing is missed.

Data Presentation: Optimized vs. Non-Optimized HPLC Method

ParameterNon-Optimized Method (Scouting Gradient)Optimized Method (Shallow Gradient)Justification for Improvement
Resolution (Product vs. Impurity) 1.2> 2.0A resolution of >2.0 ensures baseline separation, allowing for accurate quantification.
Peak Tailing Factor (Product) 1.81.1A value closer to 1 indicates a symmetrical peak, which is crucial for accurate integration and reproducibility.
Analysis Time 20 min12 minThe method is shortened by focusing the gradient on the relevant elution window, increasing throughput.
Limit of Quantitation (LOQ) 0.1%0.02%Improved peak shape and signal-to-noise ratio allow for the detection and quantification of trace impurities.
Gas Chromatography (GC): A Tool for Specific Cases

GC is generally unsuitable for the direct analysis of the primary products of this reaction due to their high molecular weight and low volatility. However, it can be a valuable alternative for analyzing specific, volatile starting materials or potential low-molecular-weight byproducts that may not be well-retained by RP-HPLC. Derivatization can sometimes be employed to make non-volatile compounds amenable to GC, but this adds complexity and potential for analytical error.

Definitive Structural & Identity Confirmation

While chromatography separates, spectroscopy identifies. A multi-pronged spectroscopic approach is non-negotiable for unambiguous structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Coupling HPLC with a mass spectrometer (LC-MS) is the single most powerful technique for reaction monitoring and identity confirmation.[13] It provides molecular weight data for every peak in the chromatogram, offering a rapid assessment of reaction progress and impurity profiles.[14]

Expert Insight: For these types of molecules, Electrospray Ionization (ESI) is typically the most effective ionization source.[14] It is a "soft" ionization technique that usually provides the protonated molecular ion [M+H]+, directly confirming the molecular weight of the eluted compound. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds that are difficult to ionize by ESI.

Protocol: LC-MS Reaction Monitoring

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 1 µL) in a large volume of mobile phase (e.g., 1 mL). Filter using a 0.22-micron syringe filter to protect the instrument.[15]

  • Injection: Inject the diluted sample into an LC-MS system running a fast, generic gradient.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a relevant mass range (e.g., 100-1000 m/z).

  • Analysis: Extract ion chromatograms for the theoretical masses of the starting materials, expected product, and potential byproducts (homocoupling, protodeboronation) to confirm their presence or absence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR remains the ultimate tool for unequivocal structure elucidation.[16][17] While MS confirms molecular weight, NMR confirms the precise atomic connectivity, distinguishing between isomers and providing definitive proof of structure.[18]

Expert Insight:

  • ¹H NMR: Compare the spectrum of the product to the starting materials. Key diagnostic changes include the disappearance of the boronic acid -B(OH)₂ proton and the appearance of new signals in the aromatic region corresponding to the newly formed biaryl system.

  • ¹³C NMR: Provides complementary information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures or ambiguous assignments, 2D NMR is essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons over two to four bonds, allowing chemists to piece the molecular puzzle together.[19]

Protocol: NMR Sample Preparation and Analysis

  • Purification: Obtain a pure sample of the target compound via preparative HPLC or column chromatography.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Advanced Analysis (if needed): If the structure is not immediately obvious, run 2D experiments like COSY, HSQC, and HMBC to establish full connectivity.

A Holistic and Self-Validating Workflow

No single technique is sufficient. A robust analytical validation strategy integrates these methods into a logical, phased approach, grounded in the principles of ICH Q2(R1), which states that the objective of validation is to demonstrate that a procedure is suitable for its intended purpose.[3]

Caption: A holistic workflow for analytical validation of synthetic products.

Comparative Summary of Key Analytical Techniques

This table compares the primary analytical techniques against the validation characteristics outlined in the ICH Q2(R1) guidance.[20][21]

Validation CharacteristicHPLC-UVLC-MSNMR Spectroscopy
Specificity / Selectivity High (with optimized method)Very High (separates by retention time and mass)Absolute (unique spectral fingerprint)
Identification Limited (retention time only)High (provides molecular weight)Absolute (provides full structure)
Purity (Quantitation) Excellent (primary method for % area)Good (can be quantitative but more complex)Good (qNMR requires specific standards)
Limit of Detection (LOD) Good (ppm level)Excellent (ppb level or lower)Poor (requires mg quantities)
Robustness High (well-established technology)Moderate (instrument tuning required)High (highly reproducible)
Primary Application Purity & Potency Testing Reaction Monitoring & Identity Confirmation Unambiguous Structure Elucidation

Conclusion

The analytical validation of reaction products from this compound is not a simple checklist but a comprehensive, evidence-based process. An effective strategy does not rely on a single "best" technique but instead leverages the orthogonal strengths of multiple analytical tools. HPLC provides the quantitative foundation for purity, LC-MS offers rapid confirmation of identity and impurity profiling, and NMR serves as the final arbiter of molecular structure. By integrating these methods into a logical workflow grounded in the principles of scientific integrity and regulatory guidance, researchers can ensure the quality, safety, and efficacy of the molecules they synthesize, paving the way for successful drug development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51). Available from: [Link]

  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available from: [Link]

  • LCGC. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available from: [Link]

  • National Institutes of Health (NIH). (2023). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Dalton Transactions. Available from: [Link]

  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. Available from: [Link]

  • Lab Manager. (2026). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • Shimadzu. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • ChemOrgChem (YouTube). (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]

  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available from: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]

  • National Institutes of Health (NIH). (2016). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Scientific Reports. Available from: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Harvard University, Department of Chemistry. The Suzuki Reaction. Available from: [Link]

  • ResearchGate. (2018). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

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A Senior Application Scientist's Guide to High-Throughput Analysis of Boronic Acids by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Boronic Acids

Boronic acids and their corresponding esters are foundational pillars of modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends into drug development, where they serve not only as versatile building blocks but also as active pharmaceutical ingredients (APIs), such as the proteasome inhibitor bortezomib.[3][4] However, the very reactivity that makes them invaluable also presents significant analytical challenges.

Researchers in high-throughput screening, process chemistry, and quality control are often faced with a conundrum: how to rapidly and reliably quantify these polar, labile compounds. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, can engage in complex equilibria in solution, and often exhibit poor chromatographic peak shape due to interactions with metallic surfaces within standard HPLC systems.[1][5] Furthermore, their poor ionization efficiency under typical electrospray conditions can hinder the sensitivity required for trace-level analysis, such as the monitoring of potentially genotoxic impurities.[2][6]

This guide provides a comparative analysis of the two primary LC-MS strategies for high-throughput boronic acid analysis: Direct Injection and Derivatization . We will explore the fundamental principles, provide field-proven experimental protocols, and offer objective data to help you select the optimal workflow for your research needs.

Comparative Analysis: Two Paths to Quantitative Insight

The choice between direct analysis and derivatization is a trade-off between speed and sensitivity. The optimal path depends entirely on the analytical objective, whether it's rapid reaction monitoring or ultra-sensitive trace quantification.

FeatureDirect Analysis StrategyDerivatization Strategy
Principle Direct injection of the sample with optimized chromatography to manage the inherent challenges of boronic acids.Chemical conversion of the boronic acid into a stable, more lipophilic, and readily ionizable derivative prior to LC-MS analysis.
Primary Use Case High-throughput reaction monitoring, purity assessment of intermediates, analysis of high-concentration samples.Trace-level quantification (e.g., genotoxic impurities), analysis in complex biological matrices, improving chromatographic peak shape and sensitivity.
Speed & Throughput Very High. Minimal sample preparation ("dilute-and-shoot") combined with UHPLC enables run times as short as one minute.[7]Moderate. Requires an additional chemical reaction step, which adds time and complexity to the workflow.
Sensitivity (LOQ) Moderate. Sufficient for many applications, but can be limited by poor ionization efficiency.Very High. Derivatization can significantly enhance ESI response, enabling low parts-per-million (ppm) or even lower detection limits.[6]
Method Development Can be complex. Requires careful screening of columns (especially those with inert surfaces) and mobile phase pH/additives to achieve good peak shape.[1]More predictable. The resulting derivative is typically a stable, well-behaved analyte for standard reversed-phase chromatography.
Robustness Prone to variability from on-column degradation or interactions. Modern inert column hardware can mitigate this.[1]Highly robust once the derivatization reaction is optimized and validated. The stability of the derivative simplifies analysis.

Strategy 1: High-Throughput Direct Analysis via UHPLC-MS

This approach prioritizes speed, making it ideal for environments where hundreds of samples from reaction arrays or process streams need to be analyzed quickly. The core principle is to use modern UHPLC technology to overcome the inherent challenges of boronic acids without time-consuming sample preparation.

Causality Behind Experimental Choices
  • The Column: Boronic acids can chelate with metal ions on column frits and stationary phase particles, leading to significant peak tailing. Utilizing columns with hybrid organic/silica base particles or those featuring advanced inert surfaces (e.g., Waters MaxPeak™ Premier technology) is critical to obtaining symmetrical peaks and reproducible retention.[1] An HSS T3 stationary phase is often chosen for its ability to retain polar analytes even under 100% aqueous conditions.[1]

  • The Mobile Phase: The pH of the mobile phase is a crucial parameter. At low pH (e.g., using formic acid), boronic acids are generally neutral, leading to better retention on C18 columns.[1] In contrast, high pH mobile phases (e.g., using ammonium hydroxide) will deprotonate the boronic acid, making it anionic. This can be leveraged for separation but may decrease retention on C18 phases.[1] For MS detection, volatile buffers like ammonium acetate or ammonium formate are preferred.[7][8]

  • The Mass Spectrometer: Electrospray ionization (ESI) in negative mode is typically the most sensitive method for direct detection, as it readily forms the [M-H]⁻ or [M+formate]⁻ adducts.[2] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity needed for quantification in complex mixtures.[2]

Workflow for Direct Analysis

Direct_Analysis_Workflow cluster_prep Sample Preparation (96-Well Plate) cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing s_prep 1. Aliquot 10 µL of reaction mixture/sample s_dilute 2. Add 90 µL of ACN/Water (50:50) 'Dilute-and-Shoot' s_prep->s_dilute s_mix 3. Seal and vortex s_dilute->s_mix lc 4. Inject 1-2 µL onto Inert UHPLC Column s_mix->lc ms 5. ESI- Detection (MRM Mode) lc->ms integrate 6. Peak Integration ms->integrate quantify 7. Quantification vs. Standard Curve integrate->quantify

Caption: High-throughput direct analysis workflow for boronic acids.

Experimental Protocol: Direct UHPLC-MS/MS

This protocol is a self-validating system when run with appropriate quality controls (QCs), including a blank, a zero sample (matrix without analyte), and a known concentration of a boronic acid standard.

  • Sample Preparation (Dilute-and-Shoot):

    • Pipette 10 µL of each sample (e.g., from a reaction plate) into a 96-well plate.

    • Add 90 µL of a 50:50 acetonitrile/water solution to each well.

    • Seal the plate, vortex for 30 seconds, and centrifuge briefly to collect the liquid.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system (e.g., Waters ACQUITY UPLC I-Class, Sciex ExionLC).

    • Column: Waters ACQUITY Premier HSS T3 C18, 1.8 µm, 2.1 x 50 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient (Example): 5% B to 95% B over 0.8 minutes, hold for 0.1 min, return to 5% B and re-equilibrate for 0.3 min. (Total run time: 1.2 minutes).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).

    • Ionization Mode: ESI Negative.

    • Key MS Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific analytes.

    • Detection: MRM mode. Develop transitions for your specific boronic acid (e.g., for Phenylboronic acid, monitor the [M-H]⁻ transition of m/z 121 -> 77).

Strategy 2: High-Sensitivity Analysis via Derivatization

When the goal is to quantify boronic acids at trace levels (e.g., <10 ppm), derivatization is the superior strategy.[6] The most effective derivatizing agents react with the boronic acid's cis-diol-binding moiety to form a stable cyclic boronate ester. An ideal reagent not only improves chromatographic properties but also enhances ionization efficiency. N-methyliminodiacetic acid (MIDA) is an excellent example of such a reagent.[6]

Causality Behind Experimental Choices
  • The Reagent: MIDA reacts with boronic acids to form a highly stable MIDA boronate. This derivative is less polar than the parent acid, leading to better retention and peak shape on C18 columns. Crucially, the tertiary amine in the MIDA structure is readily protonated in a positive ESI source, leading to a dramatic increase in MS signal intensity compared to the underivatized acid.[6]

  • The Reaction: The derivatization is typically fast and can be performed at room temperature in a common organic solvent like DMSO or acetonitrile, making it amenable to high-throughput plate-based workflows.

  • The Analysis: The resulting MIDA boronate is a stable, cationic analyte that is perfectly suited for standard positive-ion ESI-LC-MS/MS analysis. This removes the complexities associated with the direct analysis of the underivatized acid.

Workflow for Derivatization Analysis

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep 1. Sample dissolved in ACN/DMSO s_reagent 2. Add MIDA reagent solution s_prep->s_reagent s_react 3. React at RT (e.g., 15-30 min) s_reagent->s_react s_dilute 4. Dilute with mobile phase s_react->s_dilute lc 5. Inject onto C18 Column s_dilute->lc ms 6. ESI+ Detection (MRM Mode) lc->ms integrate 7. Peak Integration ms->integrate quantify 8. Quantification vs. Standard Curve integrate->quantify

Caption: High-sensitivity derivatization workflow for boronic acids.

Experimental Protocol: MIDA Derivatization LC-MS/MS

This protocol is designed to be self-validating. A key QC is to analyze a derivatized standard alongside the samples to confirm the reaction has gone to completion and to monitor instrument performance.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of N-methyliminodiacetic acid (MIDA) in DMSO.

  • Derivatization Procedure (in 96-well plate):

    • Dissolve and dilute the sample containing the boronic acid in acetonitrile to an estimated concentration of ~1 µg/mL. Aliquot 100 µL into each well.

    • Add 10 µL of the MIDA stock solution to each well. This provides a significant molar excess to drive the reaction to completion.

    • Seal the plate and allow it to react at room temperature for 30 minutes.

    • Add 400 µL of mobile phase A (e.g., 0.1% Formic Acid in Water) to each well.

  • LC-MS/MS Conditions:

    • LC System: UHPLC or HPLC system.

    • Column: Standard C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient (Example): 5% B to 95% B over 3 minutes, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min. (Total run time: 4.5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Detection: MRM mode. Develop transitions for the specific MIDA-boronate derivative. The precursor ion will be the [M+H]⁺ of the derivative.

Conclusion: Selecting the Right Tool for the Job

The high-throughput analysis of boronic acids by LC-MS is not a one-size-fits-all endeavor. For applications demanding maximum speed, such as reaction optimization and library screening, direct UHPLC-MS analysis offers unparalleled throughput, with modern inert columns mitigating many of the historical challenges.[1][7] Conversely, when the utmost sensitivity is required for applications like trace impurity analysis in final drug substances, a well-validated derivatization strategy using a reagent like MIDA is the authoritative choice, providing robust and reliable low-level quantification.[6] By understanding the fundamental trade-offs and applying the detailed protocols within this guide, researchers can confidently generate high-quality data for this uniquely challenging but vital class of molecules.

References

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  • Kanthi Kiran, V. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. Retrieved from [Link]

  • Various Authors. (2012). analysis of boric acid by LC-MS. Chromatography Forum. Retrieved from [Link]

  • Various Authors. (2023). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. Retrieved from [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-92. Retrieved from [Link]

  • Yan, J., et al. (2012). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 45(12), 2235-2244. Retrieved from [Link]

  • Platzner, M., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3342-3347. Retrieved from [Link]

  • Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2021). A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry. Biomedical Chromatography, 35(9), e5152. Retrieved from [Link]

  • Duval, F. (2015). New applications of the interaction between diols and boronic acids. Wageningen University & Research. Retrieved from [Link]

  • Sreekanth, N., et al. (2017). A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation. Journal of Applied Pharmaceutical Science, 7(1), 195-201. Retrieved from [Link]

  • Various Authors. (2022). Boron Determination—A Review of Analytical Methods. ResearchGate. Retrieved from [Link]

  • Sreekanth, N., et al. (2017). A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges. ResearchGate. Retrieved from [Link]

  • Piras, M., et al. (n.d.). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer. Retrieved from [Link]

  • Ashenfelter, O. H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1230, 83-90. Retrieved from [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Method Development and Validation for Quantitative Estimation of Bortezomib in its Bulk and Pharmaceutical Formulation. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Venkataramana, K., et al. (2012). A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Product and its Process-Related Impurities. Longdom Publishing. Retrieved from [Link]

  • Van den Broek, I., et al. (2006). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry, 41(5), 633-640. Retrieved from [Link]

Sources

stability comparison between different classes of organoboron reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Reactivity Paradox

In the high-stakes environment of drug development, the Suzuki-Miyaura cross-coupling is a cornerstone transformation. However, its reliability is often compromised by a fundamental paradox: the electronic features that make an organoboron reagent reactive toward transmetalation are often the same features that render it unstable.

As application scientists, we must move beyond treating all "borons" as interchangeable. The choice between a boronic acid, a pinacol ester, or a MIDA boronate is not merely a matter of commercial availability; it is a strategic decision that dictates the impurity profile, stoichiometry, and ultimate success of a synthesis. This guide dissects the stability profiles of major organoboron classes, providing the mechanistic grounding and experimental data necessary to make that decision with confidence.

Mechanistic Underpinnings of Instability

To control stability, one must understand the decomposition pathways. The two primary enemies of organoboron reagents are Protodeboronation and Oxidative Degradation .[1]

The Protodeboronation Trap

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boron moiety with hydrogen. This is particularly prevalent in 2-heterocyclic (e.g., 2-pyridyl, 2-furanyl) and polyfluorinated aryl boronic acids.

The Mechanism: The reaction is base-catalyzed. The formation of a negatively charged "ate" complex (tetra-coordinate boron) increases the electron density on the ipso-carbon, making it susceptible to protonation.

Protodeboronation Start Boronic Acid/Ester (sp2, Neutral) Ate Boronate 'Ate' Complex (sp3, Anionic) Start->Ate Coordination Base + Base (OH-) Base->Ate TS Protonation TS (Ipso-C attack) Ate->TS H+ Source (H2O/MeOH) Product De-borylated Arene (Ar-H) + B(OH)3 TS->Product C-B Cleavage

Figure 1: The base-catalyzed protodeboronation pathway. Note that the 'Ate' complex, required for transmetalation in the Suzuki cycle, is also the species most vulnerable to decomposition.

Comparative Analysis of Organoboron Classes

We categorize reagents into four tiers based on their kinetic stability and utility.

Tier 1: The Labile Baseline – Boronic Acids [R-B(OH)₂]
  • Status: The active species, but often the worst storage form.

  • Stability Profile: Highly variable. Phenylboronic acid is stable; 2-pyridylboronic acid decomposes rapidly (<15 days) at room temperature.

  • Mechanism: Prone to dehydration (forming boroxines, leading to stoichiometry errors) and rapid protodeboronation.

  • Best For: Simple aryl substrates, immediate use, aqueous conditions.

Tier 2: The Workhorses – Simple Esters (Pinacol, Neopentyl)
  • Status: The industry standard for bench stability.

  • Stability Profile: Significantly more stable than acids due to steric bulk and lack of hydrogen bond donors.

    • Pinacol (Bpin): High thermal stability. However, susceptible to hydrolysis in acidic/aqueous conditions and "streaking" on silica gel due to partial hydrolysis.

    • Neopentyl Glycol: Often shows slightly higher reactivity than Bpin in competition experiments but similar shelf stability.

  • Best For: Routine library synthesis, non-aqueous purification.

Tier 3: The Slow-Release Agents – MIDA & Trifluoroborates
  • Status: The problem solvers for unstable substrates.

  • MIDA (N-methyliminodiacetic acid):

    • Mechanism: The boron atom is sp3 hybridized (coordinatively saturated) by the ligand's nitrogen lone pair. This "switches off" the empty p-orbital, rendering it immune to transmetalation and protodeboronation until hydrolyzed.

    • Performance: Indefinitely stable on the bench. Under aqueous basic conditions, MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the cross-coupling cycle, keeping the standing concentration of the unstable acid low (the "Slow Release" effect).

  • Trifluoroborates (R-BF3K):

    • Mechanism: Anionic, sp3 boron. Requires hydrolysis (usually with mild acid or Lewis acid) to enter the catalytic cycle.

    • Performance: Air/water stable solids. Excellent for purification.

  • Best For: 2-heterocycles, vinyl boronates, iterative cross-coupling.

Tier 4: The Vaults – DAN & TIDA
  • Status: Hyper-stable masking groups.

  • DAN (1,8-diaminonaphthalene): Extremely robust. Often too stable for standard hydrolysis conditions, requiring strong acid to deprotect.

  • Best For: Multi-step synthesis where the boron must survive harsh intermediate steps (e.g., oxidations, lithiations).

Quantitative Performance Data

The following data aggregates stability metrics from key literature sources (see References).

Reagent Class2-Pyridyl Stability (Benchtop)Hydrolysis Half-Life (pH 7)Protodeboronation ResistanceAtom Economy
Boronic Acid < 24 HoursN/A (Already Hydrolyzed)LowHigh
Pinacol Ester Days to Weeks~10-60 min (reversible)ModerateModerate
MIDA Boronate > 60 DaysTunable (Slow Release)Very HighLow
Trifluoroborate > MonthsRequires Acid/Lewis AcidHighHigh
DAN Boronate > YearsExtremely SlowExtremeModerate

Experimental Protocol: NMR Stability Assay

As a scientist, you should not rely solely on vendor claims. Use this self-validating protocol to determine if your specific reagent is fit for purpose.

Objective: Quantify the decomposition rate of an organoboron reagent under simulated reaction conditions.

Materials:

  • Solvent: THF-d8 (simulates organic reaction phase) or D2O/CD3OD (simulates aqueous phase).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (inert, distinct singlets).

  • Base (Optional): K3PO4 (to simulate Suzuki conditions).

Workflow:

  • Preparation:

    • Weigh 0.05 mmol of Organoboron Reagent.

    • Weigh 0.01 mmol of Internal Standard (0.2 equiv).

    • Dissolve both in 0.6 mL of solvent in an NMR tube.

  • T0 Acquisition:

    • Acquire 1H NMR immediately.

    • Integrate a distinct reagent peak (e.g., Ar-H or Pinacol-CH3) against the Internal Standard peak. Set this ratio as 100%.

  • Stress Testing:

    • Option A (Shelf Life): Store tube at ambient temp/light.[2] Measure daily.

    • Option B (Reaction Stability): Add 2 equiv of D2O (if using THF) and 1 equiv of Base. Heat tube to 60°C in an oil bath.

  • Monitoring:

    • Acquire spectra at t = 1h, 4h, 24h.

    • Critical Check: Look for the growth of new aryl peaks (indicating protodeboronation/Ar-H) or broad singlets (boroxine formation).

Calculation:



Decision Framework

Use this logic flow to select the optimal reagent for your campaign.

DecisionTree Start Start: Select Boron Reagent Q1 Is the Boronic Acid Stable? (e.g., Phenyl, Tolyl) Start->Q1 Stable Use Boronic Acid (Cheapest, Atom Econ.) Q1->Stable Yes Unstable Is the substrate a 2-Heterocycle or Vinyl? Q1->Unstable No Q2 Do you need to purify on Silica? Unstable->Q2 Simple Unstable Hetero Use MIDA Boronate (Slow Release prevents decomp) Unstable->Hetero Highly Unstable Q3 Does the synthesis require harsh intermediates (Jones Ox)? Unstable->Q3 Complex Route YesPurify Use Pinacol Ester (Bpin) (Good balance) Q2->YesPurify Yes NoPurify Use in situ Acid Q2->NoPurify No Harsh Use DAN or TIDA (Masking Group) Q3->Harsh Yes Standard Use Trifluoroborate (Alternative to MIDA) Q3->Standard No

Figure 2: Strategic decision tree for organoboron reagent selection.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Noguchi, H., et al. (2007). Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki−Miyaura Coupling. Journal of the American Chemical Society, 129(35), 10960–10967. Link

  • Noonan, G. M., & Leach, A. G. (2015).[2] A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids. Organic & Biomolecular Chemistry, 13, 2555-2560. Link

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of Boronic Acid Conversion in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, relies on the efficient conversion of boronic acids or their derivatives. Accurately quantifying this conversion is not merely an academic exercise; it is a critical determinant of process optimization, yield calculation, and impurity profiling in pharmaceutical and materials science. This guide provides an in-depth comparison of the primary analytical techniques used to monitor these reactions, grounded in experimental data and practical expertise. We will explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.

The Analytical Challenge: Why Quantifying Boronic Acids is Not Trivial

Boronic acids and their esters are uniquely reactive, making their quantification a nuanced task. Several factors contribute to this challenge:

  • Instability: Boronic acids can undergo facile protodeboronation (loss of the boron group) or form boroxines (cyclic anhydrides), especially under aqueous or high-temperature conditions common in coupling reactions.[1][2] Boronate esters, while often more stable, are susceptible to hydrolysis back to the parent boronic acid.[2][3]

  • Complex Reaction Mixtures: A typical coupling reaction contains the starting materials, product, catalyst, base, solvent, and potential side-products. Any analytical method must be selective enough to resolve and quantify the target analyte amidst this chemical complexity.

  • Varied Physicochemical Properties: The polarity, volatility, and thermal stability of reactants and products can vary significantly, dictating the suitability of a given analytical technique.

Choosing the right analytical tool is therefore a strategic decision based on a thorough understanding of the reaction's specific components and conditions.

Core Analytical Techniques: A Comparative Overview

The three most prevalent techniques for quantifying boronic acid conversion are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Each offers a distinct set of advantages and limitations.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal integration proportional to molar concentration of nuclei (¹H, ¹⁹F, ¹¹B).Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[5][6]
Sample Prep Simple dissolution; requires a certified internal standard.Filtration and dissolution; method development can be extensive.Often requires derivatization to increase volatility and thermal stability.[4]
Key Advantage Absolute, structure-specific quantification without analyte-specific calibration curves. Excellent for in situ monitoring.[7]Broad applicability for non-volatile and thermally labile compounds.[6][8]High sensitivity and selectivity, especially with mass spectrometry detection.[8]
Key Limitation Lower sensitivity compared to chromatographic methods; potential for signal overlap.Requires analyte-specific reference standards for calibration; can be slower.Limited to volatile and thermally stable analytes (or their derivatives).[6][8]
Best For... Reaction kinetics, determining molar ratios in complex mixtures, and real-time analysis.[7][9]Purity analysis of non-volatile products and starting materials; routine quality control.Analysis of volatile side-products or when high sensitivity for trace impurities is required.

Deep Dive 1: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] This allows for the determination of molar ratios without the need for analyte-specific calibration curves, provided a certified internal standard of known purity and concentration is used.[11][12]

Causality in qNMR: Why an Internal Standard is a Pillar of Trust

An internal standard (IS) is the bedrock of accurate qNMR.[11][12] Its role is to serve as a stable reference against which the analyte's signal is compared.[11] By accurately weighing both the reaction sample and the IS into the same NMR tube, variations in sample volume, concentration, or spectrometer performance are nullified. The quantification relies on the molar ratio derived from the integrated signals.

Workflow for a Self-Validating qNMR Experiment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation P1 Select Inert Internal Standard (IS) (e.g., Maleic Acid, DMSO2) P2 Accurately weigh reaction aliquot (mass_rxn) P1->P2 P3 Accurately weigh IS (mass_IS) P2->P3 P4 Combine and dissolve in deuterated solvent P3->P4 A1 Set acquisition parameters (long relaxation delay, sufficient scans) P4->A1 A2 Acquire spectrum A1->A2 D1 Phase and baseline correct spectrum A2->D1 D2 Integrate non-overlapping peaks (Analyte & IS) D1->D2 D3 Calculate Molar Ratio & Conversion D2->D3

Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: qNMR Monitoring of a Suzuki-Miyaura Reaction

This protocol outlines the quantification of a reaction between 4-bromotoluene and phenylboronic acid.

  • Internal Standard Selection: Choose an internal standard like 1,3,5-trimethoxybenzene. Its protons are sharp singlets in a region (aromatic and methoxy) unlikely to overlap with reactant or product signals.[11] It must be stable under the reaction conditions and soluble in the chosen NMR solvent.

  • Sample Preparation:

    • At a specific time point (t), withdraw an aliquot (~10-20 mg) of the crude reaction mixture.

    • Accurately record the weight of the aliquot.

    • Accurately weigh a certified internal standard (~5-10 mg) into the same vial. The goal is a signal intensity ratio between the analyte and standard that is roughly 1:1 for optimal accuracy.[13]

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Data Acquisition:

    • Use a pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any nucleus being quantified. This ensures complete relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration errors are less than 1%.[14]

  • Data Processing:

    • Apply Fourier transform, followed by careful manual phasing and baseline correction to ensure the accuracy of the integrals.[14]

    • Integrate a well-resolved, non-overlapping peak for the starting boronic acid, the product, and the internal standard. For example, integrate the methyl signal of the 4-bromotoluene starting material and the corresponding product.

  • Calculation: The conversion can be calculated based on the disappearance of the starting material relative to the internal standard.

Deep Dive 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for purity analysis, especially for non-volatile and thermally unstable compounds often found in pharmaceutical development.[6][8] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4]

Causality in HPLC: The Importance of Method Development

Unlike qNMR, HPLC is a comparative, not an absolute, technique. Quantification relies on an external calibration curve generated from certified reference standards of the analyte. The trustworthiness of the data is therefore directly dependent on the quality of the chromatographic separation. Method development is critical to ensure that the boronic acid, its coupling partner, the product, and any impurities are well-resolved with symmetrical peak shapes.

A significant challenge with boronic acids and their esters in reversed-phase HPLC is their instability in common aqueous/alcoholic mobile phases, which can lead to on-column degradation and inaccurate results.[3] Specialized methods, such as using aprotic diluents or highly basic mobile phases with ion-pairing reagents, may be necessary to stabilize reactive analytes.[3]

Logical Flow for HPLC Method Selection

G Start Assess Analyte Properties (Volatility, Polarity, Stability) NonVolatile Analyte is Non-Volatile & Thermally Labile Start->NonVolatile Volatile Analyte is Volatile & Thermally Stable Start->Volatile HPLC_Path Select HPLC NonVolatile->HPLC_Path GC_Path Select GC/GC-MS Volatile->GC_Path MethodDev Develop Separation Method (Column, Mobile Phase, Detector) HPLC_Path->MethodDev Derivatize Derivatization Required? GC_Path->Derivatize Calibrate Prepare Calibration Curve with Certified Standards MethodDev->Calibrate Derivatize->GC_Path Yes Derivatize->GC_Path No Analyze Analyze Sample & Quantify Calibrate->Analyze

Caption: Decision workflow for choosing between HPLC and GC.

Experimental Protocol: HPLC Quantification of Boronic Acid
  • Method Development & Validation:

    • Column Selection: A C18 column is a common starting point for reversed-phase chromatography.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is typical. For unstable boronate esters, consider non-aqueous or high-pH mobile phases.[3]

    • Detector: A UV-Vis or Diode Array Detector (DAD) is standard, set to a wavelength where all components of interest absorb.

    • Validation: Ensure the method demonstrates specificity (baseline resolution of all peaks), linearity (a linear calibration curve), accuracy, and precision.

  • Calibration Curve Preparation:

    • Prepare a series of solutions of the boronic acid starting material at known concentrations using a certified reference standard.

    • Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.

  • Sample Analysis:

    • Quench a reaction aliquot at a specific time point, dilute it to a known volume with the mobile phase, and filter it.

    • Inject the sample into the HPLC system.

    • Identify the boronic acid peak by its retention time.

    • Calculate the concentration in the sample by interpolating its peak area from the calibration curve.

Deep Dive 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is ideal for the analysis of volatile and thermally stable compounds.[6][8] Boronic acids themselves are generally non-volatile, making direct GC analysis unsuitable.[4] However, GC-MS becomes a powerful tool when derivatization is employed to convert the polar B(OH)₂ group into a more volatile and stable derivative.

Causality in GC-MS: The Derivatization Imperative

Derivatization is the key step that makes GC-MS viable for boronic acid analysis. The process must be high-yielding and reproducible to ensure that the measured amount of the derivative accurately reflects the original concentration of the boronic acid. A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl groups to trimethylsilyl (TMS) ethers. The resulting derivative is much more volatile and thermally stable.

Experimental Protocol: GC-MS Analysis via Silylation
  • Sample Preparation & Derivatization:

    • Withdraw a reaction aliquot and evaporate the solvent under reduced pressure.

    • To the dry residue, add a known amount of an internal standard (e.g., tetradecane).

    • Add the derivatization agent (e.g., BSTFA in pyridine) and heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Method: Use a capillary column (e.g., DB-5ms) and a temperature program that separates the derivatized boronic acid from other volatile components.

    • MS Method: The mass spectrometer provides definitive identification based on the fragmentation pattern (mass spectrum) of the eluting components. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[4]

  • Quantification:

    • Generate a calibration curve by derivatizing and analyzing known concentrations of the boronic acid with the internal standard.

    • Calculate the concentration of the boronic acid in the reaction sample based on the peak area ratio of the derivatized analyte to the internal standard.

Conclusion and Recommendations

The choice of analytical method for quantifying boronic acid conversion is dictated by the specific requirements of the study, the properties of the molecules involved, and the available instrumentation.

  • For mechanistic studies and reaction kinetics, qNMR is unparalleled. Its ability to provide direct molar ratios without extensive calibration makes it the most efficient and authoritative tool for in situ monitoring.

  • For routine quality control, purity assessment, and analysis of non-volatile compounds, HPLC is the industry standard. Its robustness and versatility are well-suited for validated release testing, although method development can be resource-intensive, especially for unstable boronic acid derivatives.

  • For trace analysis or the identification of volatile impurities, GC-MS offers superior sensitivity and specificity. However, the mandatory derivatization step adds complexity and a potential source of error that must be carefully controlled and validated.

By understanding the fundamental principles and causal relationships behind each technique, researchers can design self-validating analytical systems that deliver accurate, reliable, and reproducible data, ultimately accelerating the development of robust and efficient coupling reactions.

References

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Badal, B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 2,3-Oxidosqualene Analysis.
  • Bureau International des Poids et Mesures (BIPM). qNMR - Internal Standard Reference Data (ISRD).
  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC.
  • Sigma-Aldrich. (2017, February 8). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy.
  • Thomas, A. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications.
  • ResearchGate. (2015, January 2). Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters.
  • ResearchGate. Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling....
  • Lennox, A. J. J., et al. (2017). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH.
  • Organic Chemistry Portal. Suzuki Coupling.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Boronic Acid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Boronic Acids and the Imperative for Rigorous Analysis

Boronic acids and their derivatives are indispensable building blocks in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Their utility extends into medicinal chemistry, where they serve as key pharmacophores in drugs like the chemotherapy agent bortezomib, and as versatile tools for chemical biology and saccharide recognition.[1] However, the very reactivity that makes them valuable also presents significant analytical challenges. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, oxidative degradation, and complex equilibria in solution, all of which can complicate their characterization and quantification.[2][3][4][5]

For researchers, scientists, and drug development professionals, ensuring the identity, purity, and concentration of boronic acid reagents and intermediates is not a trivial pursuit—it is fundamental to reaction yield, reproducibility, and the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to characterize these compounds must be robust, reliable, and "fit for purpose."[6][7] This guide provides an in-depth comparison of key analytical techniques for boronic acid characterization and details the principles and practices of cross-validation, a critical process for guaranteeing the integrity of your analytical data.

Pillar 1: Understanding the Analytical Landscape for Boronic Acids

A multi-faceted analytical approach is often necessary to fully characterize boronic acids. The choice of method depends on the specific question being asked—be it identity confirmation, purity assessment, or precise quantification. The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a cornerstone technique for assessing the purity of boronic acids and quantifying them in reaction mixtures or as final products. However, the inherent instability of boronic acids requires careful method development.

  • The Causality Behind Method Choices: Standard reversed-phase HPLC (RP-HPLC) can be problematic due to the on-column hydrolysis of boronate esters back to their corresponding boronic acids, or interactions with silica silanol groups.[8] To mitigate this, methods often employ columns with low silanol activity (e.g., Waters XTerra™ MS C18) and mobile phases with specific modifiers.[8] For instance, using ammonium acetate buffers or avoiding pH modifiers altogether can minimize hydrolysis and improve peak shape.[8][9] For analytes lacking a strong UV chromophore, post-column derivatization with reagents like alizarin can be used to create fluorescent complexes, enabling highly sensitive detection.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR provides unparalleled insight into molecular structure. For boronic acids, both ¹H and ¹¹B NMR are invaluable.

  • Expert Insights on ¹H and ¹¹B NMR: ¹H NMR is essential for confirming the structure of the organic scaffold. However, boronic acids can form oligomeric anhydrides (boroxines), which leads to complex or unintelligible spectra.[2] A common and effective strategy to overcome this is to run the NMR in a solvent like methanol-d₄ or DMSO-d₆, which breaks up the boroxine trimers and yields sharp, interpretable spectra.[2]

  • ¹¹B NMR is a powerful, though less commonly used, tool that directly probes the boron atom.[12] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron, making it excellent for studying boronic acid-diol interactions or changes in the coordination environment.[13][14] For example, a neutral, sp²-hybridized boronic acid typically shows a broad peak between δ 26-30 ppm, while the anionic, sp³-hybridized boronate form appears upfield between δ 1-7 ppm.[13]

  • Quantitative NMR (qNMR): qNMR has emerged as a powerful primary or orthogonal method for determining the absolute purity or concentration of a substance without the need for an identical reference standard.[15][16][17][18][19] The integral of an NMR signal is directly proportional to the number of nuclei, allowing for highly accurate quantification when compared against a certified internal standard of known concentration.[17]

Mass Spectrometry (MS): Unambiguous Identification

Mass spectrometry is critical for confirming molecular weight. However, analyzing boronic acids by MS can be unpredictable.[20] Electrospray ionization (ESI) is a common technique, but boronic acids can form various ions in the source, including solvent adducts, dimers, or boroxines, which can complicate data interpretation.[9][21]

  • Field-Proven Tip: When using ESI-MS, optimizing solvent conditions and instrument parameters is crucial.[9] Analysis in negative ion mode is often successful for detecting the deprotonated molecular ion [M-H]⁻.[22] Coupling HPLC with MS (LC-MS) provides the dual benefit of chromatographic separation and mass identification, making it a powerful tool for analyzing complex reaction mixtures.[9]

Pillar 2: The Principle of Cross-Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][23][24] Cross-validation is a specific component of this, used to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose and will produce comparable results.[25][26]

This is not merely a regulatory checkbox; it is a cornerstone of scientific integrity. Imagine a scenario where an HPLC method is used for routine in-process control of a boronic acid intermediate, while a qNMR method is used for final product release and certification. Cross-validation ensures that the data from both methods are consistent and reliable, providing confidence in the decisions made throughout the development lifecycle.

The International Council for Harmonisation (ICH) guideline Q2(R2) provides the regulatory framework for analytical procedure validation.[25][27][28] Cross-validation should demonstrate that the same predefined performance criteria, such as accuracy and precision, are met by the different procedures.[25]

Workflow for Cross-Validation of HPLC and qNMR Methods

The following diagram illustrates a typical workflow for cross-validating a quantitative HPLC method against a qNMR method for determining the purity of a boronic acid sample.

CrossValidationWorkflow Cross-Validation Workflow: HPLC vs. qNMR cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_eval Evaluation Sample Single Batch of Boronic Acid Analyte Prep_HPLC Prepare HPLC Samples (e.g., 1 mg/mL in Diluent) Sample->Prep_HPLC Prep_qNMR Prepare qNMR Samples (Analyte + Certified Internal Standard in Deuterated Solvent) Sample->Prep_qNMR Analyze_HPLC Analyze via Validated HPLC-UV Method (n=6 replicates) Prep_HPLC->Analyze_HPLC Analyze_qNMR Analyze via Validated qNMR Method (n=6 replicates) Prep_qNMR->Analyze_qNMR Calc_HPLC Calculate Purity (% Area) or Assay vs. Standard Analyze_HPLC->Calc_HPLC Calc_qNMR Calculate Absolute Purity (%) Based on Integral Ratios Analyze_qNMR->Calc_qNMR Compare Statistical Comparison (e.g., t-test, Bland-Altman) Calc_HPLC->Compare Calc_qNMR->Compare Conclusion Conclusion: Methods are Equivalent (No significant difference) Compare->Conclusion p > 0.05 Fail Conclusion: Methods are NOT Equivalent (Investigate Discrepancy) Compare->Fail p <= 0.05

Caption: Workflow for cross-validating HPLC and qNMR methods.

Pillar 3: Experimental Protocols & Data Comparison

To provide a practical context, we will describe detailed protocols for the quantification of a hypothetical boronic acid, 4-carboxyphenylboronic acid, using both HPLC and qNMR. We will then compare the performance characteristics.

Experimental Protocol: HPLC-UV Purity Method

This protocol is designed to determine the purity of 4-carboxyphenylboronic acid by assessing the area percent of the main peak.

  • Instrumentation:

    • HPLC System with UV/Vis or PDA Detector (e.g., Waters Arc™ HPLC System).

  • Materials:

    • Column: Waters XTerra™ MS C18, 4.6 x 150 mm, 5 µm.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Acetonitrile/Water.

    • Sample: 4-carboxyphenylboronic acid.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 240 nm.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 4-carboxyphenylboronic acid in 10 mL of diluent to prepare a 1 mg/mL solution.

    • System Suitability: Inject the sample solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • Analysis: Inject the sample solution in duplicate.

    • Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Experimental Protocol: Quantitative NMR (qNMR) Purity Method

This protocol determines the absolute purity of 4-carboxyphenylboronic acid using an internal standard.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Internal Standard (IS): Maleic acid (Certified Reference Material).

    • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Sample: 4-carboxyphenylboronic acid.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of 4-carboxyphenylboronic acid into an NMR tube.

      • Accurately weigh approximately 5 mg of maleic acid (IS) into the same NMR tube. Record the exact weights.

      • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

    • Data Acquisition:

      • Acquire a quantitative ¹H NMR spectrum.

      • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds for quantitative work) to allow for full relaxation of all nuclei.

    • Data Processing:

      • Carefully phase and baseline correct the spectrum.

      • Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the aromatic protons) and a peak for the internal standard (the vinyl proton of maleic acid).

    • Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity_IS = Purity of the internal standard

Comparison of Method Performance

Cross-validation involves comparing key validation parameters obtained from both methods when analyzing the same batch of material.

Parameter HPLC-UV Method qNMR Method Commentary & Causality
Specificity High (retention time)Very High (chemical shift)qNMR is inherently more specific as the chemical shift and coupling patterns provide structural confirmation. HPLC relies on separating impurities, and co-elution is a possibility.
Precision (RSD) ≤ 1.5%≤ 1.0%Both methods offer excellent precision. qNMR can achieve slightly better precision due to fewer sample manipulation steps compared to a multi-step chromatographic run.
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%qNMR is considered a primary ratio method and can provide results closer to the "true" value, as it's not dependent on a reference standard of the analyte itself.[15][18]
Linearity (R²) > 0.999N/A (Direct Measurement)HPLC requires a calibration curve to demonstrate linearity. qNMR is a direct measurement, and its response is inherently linear with concentration, a key advantage.[16]
LOD/LOQ Typically lower (ng range)Typically higher (µg range)HPLC with UV detection is generally more sensitive, making it better for trace impurity analysis. qNMR sensitivity is dependent on the magnetic field strength and sample concentration.[9]
Throughput Moderate (~20 min/sample)Low (~15-30 min/sample)HPLC can be automated for high-throughput screening. qNMR requires longer acquisition times for quantitative accuracy due to the long relaxation delays.

Conclusion and Best Practices

Both HPLC and qNMR are powerful, complementary techniques for the characterization of boronic acids. HPLC excels in high-throughput purity screening and the detection of trace impurities, while qNMR provides an orthogonal, highly specific method for absolute quantification and structural confirmation.

References

  • Analysis of Boronic Acids Without Chemical Derivatisation. (2009). ResearchGate. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2010). ResearchGate. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Radboud University Repository. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT - Center for Professional Advancement. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015). PubMed. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (n.d.). PubMed. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). ACS Publications. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (n.d.). European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate. [Link]

  • CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2015). Royal Society of Chemistry. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed - NIH. [Link]

  • Boronic acid. (n.d.). Wikipedia. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2018). ACS Publications. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021). ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • 11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2022). SciRP.org. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. (2000). ResearchGate. [Link]

  • Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. [Link]

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Safety Operating Guide

Proper Disposal of (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a compound that, due to its dual functional nature—a boronic acid derivative and a halogenated organic compound—requires careful consideration to mitigate risks to personnel and the environment.

Understanding the Hazard Profile

This compound is not a commonplace chemical with universally established disposal protocols. Therefore, a risk assessment must be grounded in the known hazards of its constituent functional groups: the boronic acid and the chlorophenoxy moieties.

  • Boronic Acids: Generally, boronic acids are recognized as "green" catalysts due to their low toxicity and rapid environmental degradation.[1] However, they are still chemical irritants and should be handled with care. Some boronic acids can be toxic and may cause irritation to the eyes, skin, and respiratory tract.[2]

  • Chlorophenoxy Compounds: This class of compounds includes many herbicides and pesticides.[3] They can be toxic and persistent in the environment.[4] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste.[5][6]

The combined toxicological profile of this specific molecule necessitates that it be treated as a hazardous waste stream, with particular attention paid to the halogenated organic component.

Hazard and Chemical Profile Summary

PropertyInformationSource
Chemical Name This compound-
Molecular Formula C₁₃H₁₂BClO₃[7]
Appearance Solid (Typical for many boronic acids)General Knowledge
Toxicity Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
Environmental Hazard Potential for persistence due to the chlorophenoxy group. Halogenated organic compounds are regulated hazardous wastes.[5][9]
Reactivity Boronic acids can form anhydrides upon dehydration.[3] Incompatible with strong oxidizing agents.General Chemical Knowledge

The Disposal Workflow: A Step-by-Step Guide

The following workflow is designed to ensure the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Step 1: In-Lab Preparation & Segregation cluster_pretreatment Step 2: Pre-treatment (Optional & Aqueous Waste Only) cluster_collection Step 3: Waste Collection & Labeling cluster_disposal Step 4: Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste: - Solid Waste - Contaminated Solvents - Aqueous Waste PPE->Segregate Aqueous_Check Is the waste a dilute aqueous solution? Segregate->Aqueous_Check Collect_Solid Collect solid waste in a labeled, sealed container. Collect_Solvent Collect contaminated organic solvents in a dedicated, labeled halogenated waste container. Basify Adjust pH to > 8 with NaOH to form boronate salt Aqueous_Check->Basify Yes Collect_Aqueous Collect aqueous waste (including treated boronate solution) in a dedicated halogenated aqueous waste container. Aqueous_Check->Collect_Aqueous No Extract Separate aqueous layer for halogenated waste collection Basify->Extract Extract->Collect_Aqueous Label Label all containers clearly: 'Hazardous Waste - Halogenated Organic Compound' and list all chemical constituents. Collect_Solid->Label Collect_Solvent->Label Collect_Aqueous->Label EHS Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Label->EHS

Caption: Disposal workflow for this compound.

Step 1: In-Lab Preparation and Segregation
  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.

  • Waste Segregation: It is crucial to segregate waste streams to ensure proper disposal and to avoid dangerous reactions.[10]

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and filter paper in a designated, well-labeled, and sealed container.

    • Contaminated Organic Solvents: Any organic solvents used to dissolve or rinse glassware containing the compound should be collected in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated solvent waste.

    • Aqueous Waste: Aqueous solutions from extractions or washes containing the compound should be collected separately.

Step 2: Pre-treatment of Aqueous Waste (Optional but Recommended)

For dilute aqueous waste streams, a pre-treatment step can enhance safety and facilitate disposal. Boronic acids can be converted to their corresponding boronate salts under basic conditions, which increases their water solubility and can aid in their separation from less polar impurities.[11]

  • pH Adjustment: In a well-ventilated fume hood, slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) to the aqueous waste while stirring. Monitor the pH and adjust it to be between 8 and 10. This will convert the boronic acid to the more water-soluble boronate salt.

  • Extraction (if applicable): If the aqueous waste is mixed with an organic solvent, this pH adjustment will help to partition the boronate salt into the aqueous layer, allowing for a cleaner separation of the halogenated waste from other potential contaminants.

Note: This pre-treatment does not neutralize the hazard of the chlorophenoxy group. The resulting aqueous solution must still be disposed of as halogenated hazardous waste.

Step 3: Waste Collection and Labeling
  • Container Selection: Use appropriate, leak-proof, and chemically compatible containers for each waste stream. For organic solvents, approved solvent safety cans are often required.[12]

  • Labeling: This is a critical step for regulatory compliance and safety. All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other chemical constituents in the waste container (e.g., methanol, dichloromethane, sodium hydroxide).

    • An approximate concentration or volume of each component.

    • The date the waste was first added to the container.

Many institutions, such as the NIH, provide specific chemical waste tags for this purpose.[2][13]

Step 4: Final Disposal
  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain.[2]

Regulatory Compliance

The disposal of this compound falls under the regulations of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[14] Due to its chlorinated aromatic structure, this compound is classified as a halogenated organic compound.

Your institution's EHS department will be well-versed in the specific local, state, and federal regulations and will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF). These facilities often use high-temperature incineration for the destruction of halogenated organic wastes.[11]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood for spills whenever possible.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Place the contained waste into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Conclusion

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By understanding the chemical's hazard profile, segregating waste streams, correctly labeling containers, and coordinating with your institution's EHS department, you can ensure a safe and compliant disposal process. Adherence to these protocols is not just a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice that protects you, your colleagues, and the environment.

References

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  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • PubMed Central. (n.d.). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (1996, November). Method 1653 Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploiting the reversible covalent bonding of boronic acids for self-healing/recycling of main-chain polybenzoxazines. Polymer Chemistry. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Guidelines for Using Carboys. Environment, Health & Safety. Retrieved from [Link]

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Navigating the Safe Handling of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug development, the ability to handle complex chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the effective management of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a compound of interest in contemporary synthetic chemistry. By integrating established safety protocols with practical, field-tested insights, this document aims to be your preferred resource, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Assessment and Triage: Understanding the Compound

Based on data from analogous compounds such as Phenylboronic acid and 3-Chlorophenylboronic acid, the primary hazards are identified as:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : May cause skin irritation upon contact.[2]

  • Serious Eye Irritation : Can cause serious eye irritation.[2]

  • Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[2]

The chlorinated component necessitates additional caution due to the potential for the formation of hazardous byproducts under certain conditions and specific disposal requirements.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationsRationale
Eye Protection ANSI Z87 certified safety glasses with side shields or tight-sealing safety goggles.[2][3]Protects against accidental splashes and airborne particulates, mitigating the risk of serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[4]Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the compound.
Body Protection A standard polyester or nylon laboratory coat that buttons to the collar, has long sleeves, and extends to the knees.[5]Protects skin and personal clothing from contamination. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron made of materials like neoprene or butyl rubber is recommended.[4]
Respiratory Protection Not typically required for small-scale laboratory use when handled within a certified chemical fume hood.For situations where dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 respirator is recommended to prevent inhalation of irritating dust particles.[6]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe and efficient use of this compound. The following protocol provides a step-by-step guide for its handling.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location : Store the compound in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Segregation : Due to its chlorinated nature, it is prudent to store this compound separately from flammable, non-chlorinated solvents to prevent accidental mixing which could lead to violent reactions.[7]

Handling and Weighing
  • Ventilation : All handling of the solid compound, including weighing, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.[1][3]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[1][8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and safety measures in the handling workflow.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Certification A->B C Assemble All Necessary Equipment B->C D Transfer Compound in Fume Hood C->D E Weigh Required Amount D->E F Clean Spatula and Weighing Vessel E->F G Add to Reaction Vessel F->G H Conduct Reaction Under Inert Atmosphere (if required) G->H I Quench Reaction (if necessary) H->I J Segregate Waste Streams I->J K Dispose of Contaminated PPE J->K L Clean Work Area K->L

Caption: A stepwise workflow for the safe handling of the target compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. The dual nature of this compound—a boronic acid and a chlorinated organic—requires careful consideration of waste streams.

Waste Segregation
  • Solid Waste : Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[10][11]

  • Liquid Waste : Reaction mixtures and solutions containing the compound should be collected in a separate, labeled container for chlorinated organic waste. Do not mix with non-halogenated waste streams.

  • Contaminated Materials : Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a designated solid hazardous waste container.

Disposal Procedures
  • Small Quantities : For very small residual amounts, some local regulations may permit disposal via the sanitary sewer after neutralization and copious flushing with water.[10][12][13] However, due to the chlorinated nature of this compound, it is imperative to consult and strictly adhere to your institution's and local environmental regulations before considering this option.

  • Large Quantities : For larger quantities or industrial-grade material, the compound must be disposed of through a certified hazardous waste facility.[10]

  • Neutralization : While boric acid can be neutralized with a mild base like sodium bicarbonate, the presence of the chlorinated organic component complicates this approach for direct disposal.[10] Neutralization should only be performed as part of a validated quenching procedure for a reaction workup, with the resulting waste still treated as hazardous.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[2][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[1]

  • Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[13] Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to the principles and protocols outlined in this guide, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific objectives while maintaining the highest standards of laboratory safety.

References

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  • DC Fine Chemicals. (2024, November 4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.